Product packaging for Methyl N-acetylanthranilate(Cat. No.:CAS No. 2719-08-6)

Methyl N-acetylanthranilate

Cat. No.: B181298
CAS No.: 2719-08-6
M. Wt: 193.2 g/mol
InChI Key: UYQKZKVNYKOXHG-UHFFFAOYSA-N
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Description

Methyl N-acetylanthranilate (CAS 2719-08-6), also known as methyl 2-acetamidobenzoate, is an anthranilate ester with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound presents as white to light yellow crystals and is characterized by a low-odor strength with a fruity, powdery, and strawberry-like aroma and a sweet, fruity flavor profile . Its primary research and industrial application is as a flavor and fragrance agent, recognized by JECFA (1550) and FEMA (4170) . It is slightly soluble in water and soluble in ethanol . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no safety concern for this flavoring agent at current levels of intake when used as a flavoring agent . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B181298 Methyl N-acetylanthranilate CAS No. 2719-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamidobenzoate
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InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
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InChI Key

UYQKZKVNYKOXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
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DSSTOX Substance ID

DTXSID0051948
Record name Methyl 2-(acetylamino)benzoate
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Molecular Weight

193.20 g/mol
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Physical Description

White to light yellow crystals; Fruity grape aroma
Record name Methyl N-acetylanthranilate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Methyl N-acetylanthranilate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2719-08-6
Record name Methyl N-acetylanthranilate
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Record name METHYL N-ACETYLANTHRANILATE
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Record name Methyl n-acetylanthranilate
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Foundational & Exploratory

Technical Guide: Methyl N-acetylanthranilate (CAS No. 2719-08-6)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, also known as methyl 2-acetamidobenzoate, is an organic compound with the CAS number 2719-08-6 .[1] It is an ester of N-acetylanthranilic acid and finds applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It possesses a mild, fruity, grape-like aroma.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
Identifiers
CAS Number2719-08-6[1]
Molecular FormulaC₁₀H₁₁NO₃[1]
IUPAC Namemethyl 2-acetamidobenzoate[4]
Molecular Properties
Molecular Weight193.20 g/mol [1][4]
Monoisotopic Mass193.0739 g/mol [4]
Topological Polar Surface Area55.4 Ų[4]
Rotatable Bond Count3
Hydrogen Bond Acceptor Count3
Physical Properties
Physical DescriptionWhite to light yellow crystals
SolubilitySlightly soluble in water; Soluble in ethanol[1][4]
logP1.65[4]
Flash Point> 100.00 °C[5]
Spectroscopic Data
Mass Spectrum (Molecular Ion)m/z 193
¹H NMR (Predicted)Aromatic protons: 6.5–8.0 ppm[1]
¹³C NMR (Predicted)Carbonyl carbons: ~170 ppm; Aromatic carbons: 110-150 ppm[1]
IR Absorption (C=O stretch)Ester: ~1730 cm⁻¹; Amide: ~1680 cm⁻¹[1]

Synthesis of this compound

There are two primary synthetic routes for the preparation of this compound.

Route 1: Esterification of N-acetylanthranilic Acid

This is a direct method involving the Fischer esterification of N-acetylanthranilic acid with methanol, typically in the presence of an acid catalyst.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Route 1: Esterification NAA N-acetylanthranilic Acid MNA This compound NAA->MNA Esterification MeOH Methanol MeOH->MNA Catalyst Acid Catalyst (H+) Catalyst->MNA Water Water MNA->Water Byproduct

Synthesis Route 1: Esterification of N-acetylanthranilic Acid.
Route 2: N-acetylation of Methyl Anthranilate

An alternative route involves the acetylation of the amino group of methyl anthranilate.

  • Reaction Setup: Dissolve methyl anthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask.

  • Reagent Addition: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A base (e.g., pyridine or triethylamine) may be added to scavenge the acidic byproduct.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Workup: Quench the reaction with water or a dilute aqueous acid solution.

  • Extraction: Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.

Synthesis Route 2: N-acetylation MA Methyl Anthranilate MNA This compound MA->MNA N-acetylation AA Acetic Anhydride AA->MNA AceticAcid Acetic Acid MNA->AceticAcid Byproduct

Synthesis Route 2: N-acetylation of Methyl Anthranilate.

Applications in Research and Drug Development

While this compound is used in the flavor and fragrance industry, its primary significance for this audience lies in its role as a versatile chemical intermediate.[2]

Synthesis of Quinazolinone Derivatives

This compound is a key precursor in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The synthesis often involves the reaction of the N-acetyl and methyl ester moieties with various reagents to form the pyrimidinone ring.

A common method involves the condensation of this compound with a primary amine, which can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6][7]

  • Reaction Setup: In a microwave-safe vial, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Amine Addition: Add the desired primary amine (1.2 equivalents) to the solution.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature between 120-150°C for 15-30 minutes.[6]

  • Workup: After cooling, remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired quinazolinone derivative.[6]

Quinazolinone Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification MNA This compound Microwave Microwave Irradiation (120-150°C, 15-30 min) MNA->Microwave Amine Primary Amine Amine->Microwave SolventRemoval Solvent Removal Microwave->SolventRemoval Purification HPLC or Column Chromatography SolventRemoval->Purification Product Quinazolinone Derivative Purification->Product

General workflow for the synthesis of quinazolinone derivatives.

Safety and Handling

This compound should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable compound for synthetic chemists, particularly in the field of medicinal chemistry. Its utility as a precursor for biologically active quinazolinone scaffolds makes it a compound of interest for drug discovery and development programs. The synthetic routes are well-established, and its properties are well-characterized, providing a solid foundation for its use in research.

References

Methyl N-acetylanthranilate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, also known by its IUPAC name methyl 2-acetamidobenzoate, is an aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its characteristic fruity and floral aroma makes it a valuable ingredient in perfumery and as a flavoring agent in food products.[3][4] Beyond its sensory properties, its chemical structure, an ester of N-acetylanthranilic acid, makes it a subject of interest for chemical synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the relationships between its structural features and key properties.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further research.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name methyl 2-acetamidobenzoate[4]
Synonyms Methyl 2-acetamidobenzoate, N-Acetylanthranilic Acid Methyl Ester, Acetyl methyl anthranilate[3]
CAS Number 2719-08-6[4]
Molecular Formula C₁₀H₁₁NO₃[2][5]
Molecular Weight 193.20 g/mol [2][4]
Appearance White to light yellow crystals; white to off-white crystalline powder[2][3]
Odor/Flavor Mild, fruity, powdery, strawberry-like aroma; fruity grape aroma[2][3]
Melting Point 97-101 °C[3]
Boiling Point 329.41°C (rough estimate)[3]
Density 1.204 ± 0.06 g/cm³ (estimated); 1.2307 g/cm³ (rough estimate)[3][6]
Refractive Index 1.565 ± 0.02 (estimated); 1.5300 (estimated)[6]
Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water Slightly soluble[4][5]
Solubility in Organic Solvents Soluble in Methanol and Ethanol[2][3]
pKa (Predicted) 14.51 ± 0.70[5]
LogP 1.65

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.

Spectroscopic Properties Summary
TechniqueKey FeaturesSource(s)
UV-Vis Spectroscopy The substituted benzene ring and adjacent carbonyl and acetylamino groups constitute the primary chromophore. Absorption maxima for the related methyl anthranilate are at approximately 220, 248, and 336 nm.[2][7]
Infrared (IR) Spectroscopy Amide N-H stretch: 3200 - 3400 cm⁻¹; Aromatic/Methyl C-H stretch: 2850 - 3100 cm⁻¹; Ester C=O stretch: ~1730 cm⁻¹; Amide C=O stretch: ~1680 cm⁻¹.[2]
¹H NMR Spectroscopy Aromatic protons, methyl protons of the ester group, and methyl protons of the acetyl group show distinct signals.[2]
¹³C NMR Spectroscopy Carbonyl carbons (C=O): > 160 ppm; Aromatic carbons: 110 - 150 ppm.[2]
Mass Spectrometry (MS) Molecular ion peak (M⁺) observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.20 g/mol ).[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Melting Point

Methodology: Capillary Method using a Mel-Temp apparatus or Thiele tube.[3]

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.

  • Heating: The sample is heated slowly and uniformly, with the heating rate reduced to 1-2°C per minute near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A sharp melting range (0.5-1.0°C) is indicative of high purity.

Determination of Solubility

Methodology: Shake-Flask Method.

  • Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.

  • Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.

  • Quantification: The concentration of this compound in the clarified saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of Octanol-Water Partition Coefficient (LogP)

Methodology: Shake-Flask Method.

  • Pre-saturation: Equal volumes of n-octanol and water are mixed and shaken to mutually saturate the solvents. The phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for complete phase separation.

  • Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Analysis Protocols
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.

  • Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λmax).

Methodology: Thin Solid Film or KBr Pellet Method.

  • Thin Solid Film: A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups in the molecule.

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity.

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C) is run. This involves applying radiofrequency pulses and detecting the resulting signals.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), integration, and coupling patterns are then analyzed to elucidate the molecular structure.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a separation technique like gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic features.

G This compound: Structure-Spectra Relationship cluster_molecule This compound Structure cluster_groups Key Functional Groups cluster_spectra Spectroscopic Signatures structure O=C(OC)c1ccccc1NC(=O)C Aromatic_Ring Aromatic Ring C₆H₄ structure->Aromatic_Ring Ester Methyl Ester -COOCH₃ structure->Ester Amide N-acetyl -NHCOCH₃ structure->Amide MS Mass Spec m/z = 193 structure->MS Molecular Ion Peak UV_Vis UV-Vis Chromophore Aromatic_Ring->UV_Vis π-π* transitions IR IR Vibrational Modes Aromatic_Ring->IR C-H stretch (2850-3100 cm⁻¹) NMR NMR Chemical Shifts Aromatic_Ring->NMR Aromatic Protons (δ 6.5-8.0) Ester->UV_Vis n-π* transitions Ester->IR C=O stretch (~1730 cm⁻¹) Ester->NMR Ester Methyl Protons Amide->UV_Vis n-π* transitions Amide->IR C=O stretch (~1680 cm⁻¹) N-H stretch (3200-3400 cm⁻¹) Amide->NMR Acetyl Methyl Protons

References

The Biological Frontier of Methyl N-acetylanthranilate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-acetylanthranilate, a derivative of anthranilic acid, and its related compounds are emerging as a significant class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of their biological potential, focusing on their anticancer, antimicrobial, and antioxidant properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Biological Activities of Methyl Anthranilate Derivatives

Research into the biological activities of methyl anthranilate derivatives has revealed promising potential in several key therapeutic areas. Notably, organodiselenide-tethered methyl anthranilate derivatives have demonstrated significant efficacy.

Anticancer Activity

Derivatives of methyl anthranilate have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action are believed to be the induction of apoptosis and cell cycle arrest[1].

A study on organodiselenide-tethered methyl anthranilates revealed potent cytotoxic activity against human liver carcinoma (HepG2) and breast carcinoma (MCF-7) cells. One particular derivative, OSe 14, was found to be more cytotoxic to HepG2 cells than the standard chemotherapeutic drug Adriamycin[2][3][4].

Table 1: Anticancer Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives

CompoundCell LineIC50 (µM) ± SDReference Drug (Adriamycin) IC50 (µM) ± SD
OSe 14HepG23.57 ± 0.14.50 ± 0.2
OSe 14MCF-75.64 ± 0.34.17 ± 0.2
OSe 5MCF-79.89 ± 0.74.17 ± 0.2
OSe 15MCF-712.76 ± 0.94.17 ± 0.2
OSe 6MCF-715.92 ± 1.24.17 ± 0.2
Antimicrobial Activity

The antimicrobial potential of methyl anthranilate derivatives has been demonstrated against a range of pathogenic microbes. Organodiselenide-tethered derivatives, in particular, have shown potent activity against both bacteria and fungi[2][3][4].

Compound OSe 14 exhibited exceptional antifungal activity against Candida albicans, comparable to the standard drug clotrimazole. It also displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus[2][3][4].

Table 2: Antimicrobial Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives

CompoundMicrobial StrainInhibition Activity (%)Standard Drug (%)
OSe 14Candida albicans100Clotrimazole (100)
OSe 14Escherichia coli91.3-
OSe 14Staphylococcus aureus90.5-
OSe 15Candida albicans91.7-
OSe 15Staphylococcus aureus85.7-
OSe 15Escherichia coli73.9-
OSe 5Candida albicans87.5-
OSe 5Staphylococcus aureus85.7-
OSe 5Escherichia coli82.6-
OSe 6Candida albicans70.8-
OSe 6Staphylococcus aureus76.2-
OSe 6Escherichia coli69.6-
OSe 4Candida albicans75-
OSe 4Staphylococcus aureus76.2-
OSe 4Escherichia coli60.9-

Table 3: Minimum Inhibitory Concentration (MIC) of Compound OSe 14

Microbial StrainMIC (µM)Standard Drug (MIC, µM)
Candida albicans2Clotrimazole (2)
Staphylococcus aureus2Ampicillin (2)
Escherichia coli0.5Ampicillin (0.5)
Antioxidant Activity

Several organodiselenide-tethered methyl anthranilate derivatives have been identified as potent antioxidants. Their radical scavenging activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays[2][3][4].

Table 4: Antioxidant Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
OSe 149691
OSe 59286
OSe 158988
OSe 68569
OSe 48173
Vitamin C (Standard)9588

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with Methyl Anthranilate Derivatives incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance data_analysis Calculate cell viability and IC50 values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for assessing anticancer activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the methyl anthranilate derivatives and incubate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2 to 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Workflow for Agar Well Diffusion Assay

Agar_Well_Diffusion_Workflow start Start prepare_agar Prepare and sterilize Mueller-Hinton agar start->prepare_agar pour_plates Pour agar into sterile Petri dishes prepare_agar->pour_plates inoculate_plates Inoculate agar surface with microbial suspension pour_plates->inoculate_plates create_wells Create wells in the agar using a sterile borer inoculate_plates->create_wells add_samples Add test compounds and controls to the wells create_wells->add_samples incubation Incubate plates at an appropriate temperature add_samples->incubation measure_zones Measure the diameter of the inhibition zones incubation->measure_zones end End measure_zones->end

Caption: Workflow of the agar well diffusion assay for antimicrobial activity.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving.

  • Plate Preparation: Pour the sterile agar into Petri dishes and allow it to solidify.

  • Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the agar surface.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

DPPH and ABTS assays are spectrophotometric methods used to determine the antioxidant capacity of compounds.

Workflow for DPPH/ABTS Radical Scavenging Assays

Antioxidant_Assay_Workflow start Start prepare_reagents Prepare DPPH or ABTS radical solution start->prepare_reagents prepare_samples Prepare serial dilutions of test compounds and standard prepare_reagents->prepare_samples reaction_mixture Mix compound dilutions with radical solution prepare_samples->reaction_mixture incubation Incubate in the dark at room temperature reaction_mixture->incubation measure_absorbance Measure absorbance at specific wavelength (517 nm for DPPH, 734 nm for ABTS) incubation->measure_absorbance calculate_scavenging Calculate percentage of radical scavenging activity measure_absorbance->calculate_scavenging determine_ic50 Determine IC50 values calculate_scavenging->determine_ic50 end End determine_ic50->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Vitamin C) in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.

ABTS Assay Protocol:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.

  • Reaction: Add the test compound solutions to the ABTS•+ solution.

  • Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).

  • Calculation: Calculate the percentage of scavenging activity and determine the antioxidant capacity, often expressed as Trolox equivalents.

Signaling Pathways

The anticancer activity of this compound derivatives is primarily attributed to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Anthranilate derivatives are thought to induce apoptosis through the intrinsic (mitochondrial) pathway.

Generalized Intrinsic Apoptosis Pathway

Apoptosis_Pathway derivative Methyl Anthranilate Derivative stress Cellular Stress derivative->stress bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized diagram of the intrinsic apoptosis pathway.

This pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Cell Cycle Arrest

By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.

Generalized Cell Cycle Arrest Pathway

Cell_Cycle_Arrest_Pathway derivative Methyl Anthranilate Derivative dna_damage DNA Damage or Cellular Stress derivative->dna_damage checkpoint_kinases Activation of Checkpoint Kinases (e.g., Chk1, Chk2) dna_damage->checkpoint_kinases cdk_cyclin Inhibition of Cdk-Cyclin Complexes (e.g., Cdk1/Cyclin B) checkpoint_kinases->cdk_cyclin g2m_arrest G2/M Phase Arrest cdk_cyclin->g2m_arrest

Caption: A simplified diagram of a cell cycle arrest pathway.

Cell cycle arrest is a complex process involving checkpoint kinases that can inhibit the activity of cyclin-dependent kinase (Cdk)-cyclin complexes, which are essential for cell cycle progression. This inhibition prevents the cell from entering the next phase of the cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

Conclusion

Derivatives of this compound, particularly those incorporating organoselenium moieties, represent a promising class of compounds with significant anticancer, antimicrobial, and antioxidant activities. The data presented in this guide highlights their potential for further investigation and development as therapeutic agents. The detailed experimental protocols and visualized pathways provide a foundational resource for researchers in this field. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways of these compounds to fully realize their therapeutic potential.

References

Unveiling the Antimicrobial Potential of Methyl N-acetylanthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of growing interest within the scientific community. While extensively utilized in the fragrance and flavor industries, emerging research into anthranilate derivatives has unveiled a potential new frontier for this molecule: antimicrobial applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antimicrobial effects of this compound and its closely related analogs. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.

It is critical to note that while the broader class of anthranilate derivatives has demonstrated antimicrobial activities, specific quantitative data for this compound remains largely unavailable in peer-reviewed literature. The data presented herein is primarily from studies on structurally similar compounds and should be interpreted as indicative of potential activity that warrants direct investigation.

Quantitative Antimicrobial Activity Data

Table 1: Antibacterial Activity of Anthranilate Derivatives

CompoundBacterial StrainMethodMIC (µg/mL)Zone of Inhibition (mm)Reference
Organodiselenide-Tethered Methyl Anthranilate (OSe 14)Escherichia coliBroth Microdilution0.5 µMNot Reported[1][2]
Organodiselenide-Tethered Methyl Anthranilate (OSe 14)Staphylococcus aureusBroth Microdilution2 µMNot Reported[1][2]
Linalyl AnthranilateKlebsiella pneumoniae (Carbapenemase-producing)Not Specified2.5% (v/v)Not Reported[3]
Various Anthranilic Acid DerivativesGram-positive and Gram-negative bacteriaNot Specified-Significant activity reported for some derivatives[4]

Table 2: Antifungal Activity of Anthranilate Derivatives

CompoundFungal StrainMethodMIC (µg/mL)Inhibition Activity (%)Reference
Organodiselenide-Tethered Methyl Anthranilate (OSe 14)Candida albicansBroth Microdilution2 µM100%[1][2]
Various Anthranilic Acid DerivativesVarious FungiNot Specified-No noticeable effect reported for some derivatives[4]

Potential Mechanisms of Action

While the precise mechanisms of antimicrobial action for this compound are yet to be elucidated, research on related anthranilates suggests a few potential pathways.

Quorum Sensing Inhibition

One of the most promising avenues of investigation is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Studies on methyl anthranilate and methyl N-methylanthranilate have demonstrated their ability to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa and Aeromonas sobria.[5][6] This interference can lead to a reduction in virulence and pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[7] The proposed mechanism involves the disruption of QS signaling pathways, potentially by interfering with the biosynthesis of signaling molecules or by competitively binding to their receptors.[6]

Membrane Disruption

Another potential mechanism, observed with linalyl anthranilate, is the disruption of the bacterial cell membrane.[3] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mode of action is common for many antimicrobial compounds and could be a contributing factor to the activity of anthranilate derivatives.

cluster_QS Quorum Sensing Inhibition MNA Methyl N-acetylanthranilate Signal_Synthase Signal Molecule Synthase MNA->Signal_Synthase Inhibits Receptor AHL Receptor (e.g., LuxR-type) MNA->Receptor Competitive Antagonist? Signal_Molecule Acyl-Homoserine Lactone (AHL) Signal_Synthase->Signal_Molecule Signal_Molecule->Receptor Virulence Virulence Gene Expression Receptor->Virulence

Proposed Quorum Sensing Inhibition Pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the antimicrobial potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Sterile diluent (e.g., dimethyl sulfoxide (DMSO) for dissolving the compound)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the sterile broth medium directly in the 96-well plate. This will create a gradient of decreasing concentrations of the compound across the wells.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

start Start prep_stock Prepare Stock Solution of this compound start->prep_stock serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_stock->serial_dilution add_inoculum Add Standardized Microbial Inoculum serial_dilution->add_inoculum incubate Incubate Plate (e.g., 37°C, 18-24h) add_inoculum->incubate read_results Read Results: Determine MIC incubate->read_results end End read_results->end

Workflow for Broth Microdilution MIC Assay.
Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Sterile swabs

  • Solvent for dissolving the compound (e.g., DMSO)

  • Positive control disk (e.g., a known antibiotic)

  • Negative control disk (impregnated with solvent only)

Procedure:

  • Inoculation of Agar Plate: Using a sterile swab, evenly streak the surface of the agar plate with the standardized microbial inoculum to create a lawn of growth.

  • Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

  • Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.

  • Incubation: Invert the Petri dishes and incubate at the optimal growth temperature for the microorganism for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

start Start inoculate_plate Inoculate Agar Plate with Microbial Lawn start->inoculate_plate prep_disks Prepare Disks Impregnated with this compound inoculate_plate->prep_disks place_disks Place Disks on Inoculated Agar prep_disks->place_disks incubate Incubate Plate (e.g., 37°C, 18-24h) place_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Workflow for Agar Disk Diffusion Assay.

Conclusion and Future Directions

The exploration of this compound as a potential antimicrobial agent is in its nascent stages. While direct evidence of its efficacy is currently limited, the promising antimicrobial and anti-quorum sensing activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate the antibacterial and antifungal properties of this compound. Future research should focus on determining the MIC values against a broad spectrum of clinically relevant pathogens, elucidating the precise mechanisms of action, and exploring its potential for synergistic effects with existing antibiotics. Such studies will be instrumental in unlocking the full therapeutic potential of this readily available compound.

References

Investigating the Anticancer Potential of Methyl N-acetylanthranilate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

Methyl N-acetylanthranilate, a derivative of anthranilic acid, has emerged as a compound of interest within the broader exploration of anthranilic acid derivatives for potential therapeutic applications. While direct and extensive research into the specific anticancer properties of this compound remains nascent, the structural scaffold of anthranilic acid and its analogues has been a focal point in the design and synthesis of novel antineoplastic agents. This technical guide provides a comprehensive review of the available literature on the anticancer activities of compounds structurally related to this compound, detailing their mechanisms of action, which are understood to involve the induction of apoptosis and cell cycle arrest. This document synthesizes the existing data, outlines key experimental protocols, and presents relevant signaling pathways to inform and guide future research in this promising area of oncology.

Introduction

The quest for novel, effective, and selective anticancer agents is a perpetual endeavor in medicinal chemistry and oncology. Anthranilic acid and its derivatives have garnered significant attention as a versatile scaffold for the development of pharmacologically active molecules, including those with anti-inflammatory and anticancer properties. This compound, the methyl ester of N-acetylanthranilic acid, falls within this chemical class. While its primary applications have historically been in the flavor and fragrance industry, its structural relationship to known anticancer compounds warrants a thorough investigation of its potential as an antineoplastic agent. This document aims to provide a detailed technical overview of the current understanding of the anticancer properties associated with the N-acetylanthranilate scaffold, with the goal of stimulating further targeted research into this compound itself.

Mechanism of Action: Insights from Related Compounds

The anticancer activity of derivatives of N-acetylanthranilic acid is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.[1]

Induction of Apoptosis

Apoptosis is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic strategies aimed at restoring the apoptotic signaling pathway in cancer cells are of significant interest. Research on related anthranilic acid derivatives suggests that they can trigger the intrinsic mitochondrial pathway of apoptosis. This process is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to changes in the mitochondrial membrane potential, resulting in the release of cytochrome c and the subsequent activation of caspase cascades, ultimately leading to cell death.[2]

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Compounds that can induce cell cycle arrest at these checkpoints are valuable as potential anticancer agents. Studies on various antimitotic agents have shown that they can stall cell cycle progression, often at the G2/M phase.[3][4][5] This arrest prevents cancer cells from dividing and can lead to apoptosis. Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a test compound.[3][6]

Signaling Pathways Implicated in Anticancer Activity

Several key signaling pathways are commonly dysregulated in cancer and are therefore prime targets for therapeutic intervention. While the specific pathways modulated by this compound are yet to be elucidated, research on other anticancer agents provides a framework for potential mechanisms.

MAPK/ERK and PI3K/AKT Pathways

The Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways are critical regulators of cell proliferation, survival, and migration.[7][8] Mutations that lead to the hyperactivation of these pathways are common in many cancers.[7] Some therapeutic agents exert their anticancer effects by downregulating these pathways, thereby inhibiting tumor growth and promoting apoptosis.[9][10]

MAPK_PI3K_Pathways RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation

Figure 1: Simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.

Quantitative Data on Related Anthranilic Acid Derivatives

Table 1: In Vitro Anticancer Activity of Selected Anthranilic Acid Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
(Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid Various human tumor cell lines GI50 Nanomolar to low micromolar [11][12][13]

| Pyridinyl ester 25 | Various human tumor cell lines | GI50 | < 10⁻⁷ M |[11][13] |

Experimental Protocols

The investigation of the anticancer properties of a novel compound typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that would be essential for evaluating this compound.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of the test compound on the viability and proliferation of cancer cells.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat Treat with Test Compound Seed_Cells->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Workflow for the MTT cell viability assay.

Cell Cycle Analysis

Objective: To determine the effect of the test compound on cell cycle progression.

Protocol: Flow Cytometry with Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Antitumor Activity

Objective: To evaluate the efficacy of the test compound in a living organism.

Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.[14]

  • Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week.[15]

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[15]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of N-acetylanthranilic acid with methanol in the presence of a strong acid catalyst.[1] N-acetylanthranilic acid itself can be readily synthesized in the laboratory from anthranilic acid and acetic anhydride.[16][17]

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetylanthranilic_Acid Methyl_N_acetylanthranilate Methyl N-acetylanthranilate N_Acetylanthranilic_Acid->Methyl_N_acetylanthranilate Methanol Methanol Methanol->Methyl_N_acetylanthranilate Acid_Catalyst Acid Catalyst Acid_Catalyst->Methyl_N_acetylanthranilate

Figure 3: Synthesis of this compound.

Future Directions and Conclusion

References

Solubility Profile of Methyl N-acetylanthranilate in Water and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate) in two common solvents: water and ethanol. This information is critical for applications in pharmaceutical formulations, flavor and fragrance development, and various research settings where precise solubility data is essential for experimental design and product development.

Data Presentation: Quantitative Solubility

The solubility of this compound varies significantly between aqueous and alcoholic media, a factor primarily dictated by the polarity of the solvent and the solute. The available quantitative and qualitative data are summarized below.

SolventSolubilityTemperatureData TypeReference
Water1850 mg/L (or 1.85 g/L)Not SpecifiedExperimental[1]
Water1847 mg/L (or 1.847 g/L)25 °CEstimated[1]
EthanolSolubleNot SpecifiedQualitative[2][3]

Experimental Protocols for Solubility Determination

While the specific experimental conditions for the cited data are not detailed in the available literature, a standard and widely accepted method for determining the solubility of a crystalline organic compound like this compound is the Shake-Flask Method . This method is suitable for generating reliable solubility data.

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology

1. Materials and Equipment:

  • This compound (high purity)

  • Solvent (distilled water or absolute ethanol)

  • Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solution: An excess amount of crystalline this compound is added to a known volume of the solvent (water or ethanol) in a glass flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: The flasks are sealed and placed in a temperature-controlled orbital shaker or on a magnetic stirrer. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a stable concentration.

  • Phase Separation: After equilibration, the flasks are allowed to stand to allow the undissolved solid to sediment. To ensure complete removal of undissolved particles, the supernatant is then centrifuged at a high speed.

  • Sample Collection and Filtration: A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any remaining microparticles.

  • Dilution: The filtered saturated solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification using UV-Vis Spectrophotometry:

    • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

    • Sample Analysis: The absorbance of the diluted sample is measured under the same conditions as the standards.

    • Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Methyl N-acetylanthranilate to solvent C Seal flask and agitate at constant temperature (e.g., 24-48 hours) A->C B Known volume of Water or Ethanol B->A D Allow solid to sediment C->D E Centrifuge supernatant D->E F Filter supernatant through 0.45 µm syringe filter E->F G Prepare dilutions of filtered saturated solution F->G H Quantify concentration using UV-Vis Spectrophotometry G->H I Calculate solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Molecular Interactions and Solubility Principle

The difference in solubility of this compound in water and ethanol can be explained by the "like dissolves like" principle, which is based on the polarity of the molecules.

G cluster_solute Solute cluster_solvents Solvents cluster_solubility Solubility Outcome solute This compound (Moderately Polar) low_sol Slightly Soluble solute->low_sol Limited interaction due to non-polar benzene ring high_sol Soluble solute->high_sol Favorable interaction with polar and non-polar parts water Water (Highly Polar) water->low_sol ethanol Ethanol (Polar) ethanol->high_sol

Caption: Principle of "Like Dissolves Like" for this compound.

References

Quantum Chemical Calculations for Ortho-Substituted Benzoates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in understanding the properties of ortho-substituted benzoates, with a particular focus on the well-documented "ortho-effect." The principles and methodologies discussed herein are pivotal for researchers in computational chemistry, medicinal chemistry, and drug development who seek to predict and rationalize the chemical behavior of this important class of molecules.

Introduction: The Ortho-Effect in Benzoic Acids

Ortho-substituted benzoic acids often exhibit anomalously high acidity compared to their meta- and para-isomers. This phenomenon, known as the "ortho-effect," cannot be explained solely by the electronic effects (inductive and resonance) of the substituent. Quantum chemical calculations have been instrumental in elucidating the underlying factors contributing to this effect, which primarily include steric interactions and, in some cases, intramolecular hydrogen bonding.

The primary steric effect involves the ortho-substituent forcing the carboxylic acid group to twist out of the plane of the benzene ring.[1] This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the aromatic ring, which in turn influences the stability of the benzoate anion and thus the acidity of the parent acid.[2]

Computational Methodologies

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying ortho-substituted benzoates due to its balance of accuracy and computational cost.

Key Experimental Protocols

pKa Determination: The acid dissociation constant (pKa) is a critical experimental parameter for validating computational models. A common method for its determination is spectrophotometry. This involves preparing solutions of the compound at various pH values and measuring their absorbance at a specific wavelength. The pKa can then be calculated from the resulting data.

Computational Protocol for pKa Calculation

A robust computational protocol for the accurate prediction of pKa values for ortho-substituted benzoic acids typically involves the following steps:

  • Geometry Optimization: The 3D structures of both the neutral benzoic acid and its corresponding benzoate anion are optimized. This is crucial as the ortho-substituent can significantly alter the planarity of the molecule.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Solvation Modeling: The effect of the solvent (typically water) is incorporated using a continuum solvation model. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly employed for this purpose.[3]

  • Energy Calculations: Single-point energy calculations are performed on the optimized geometries in the specified solvent environment.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid-base reaction in the solution phase.

A widely used and reliable level of theory for these calculations is the B3LYP functional with the 6-311+G(d,p) or 6-311++G(d,p) basis set.[4][5]

Data Presentation: Calculated vs. Experimental pKa Values

The following table summarizes a selection of experimental and calculated pKa values for various ortho-substituted benzoic acids, demonstrating the accuracy of modern computational methods.

SubstituentExperimental pKaCalculated pKaComputational MethodReference
-H4.204.19B3LYP/6-311++G(d,p) with PCM
-CH₃3.91--[6]
-OH2.972.98B3LYP/6-311++G(d,p) with PCM[7]
-NO₂2.17--[6]
-Cl2.94---
-Br2.85--[6]
-OCH₃4.094.10B3LYP/6-311++G(d,p) with PCM[6]
-NH₂4.78--[7]

Visualization of Concepts and Workflows

To further clarify the concepts and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Ortho_Effect cluster_benzoic_acid Benzoic Acid (Planar) cluster_ortho_substituted Ortho-Substituted Benzoic Acid cluster_acidity Effect on Acidity benzoic_acid Carboxyl group is coplanar with the benzene ring resonance Resonance stabilization between COOH and ring benzoic_acid->resonance ortho_acid Ortho-substituent introduces steric hindrance twist Carboxyl group twists out of the ring plane ortho_acid->twist inhibition Steric Inhibition of Resonance twist->inhibition benzoate_anion Benzoate anion inhibition->benzoate_anion Destabilizes neutral acid relative to the anion increased_acidity Increased Acidity benzoate_anion->increased_acidity

Caption: Logical flow of the ortho-effect in benzoic acids.

pKa_Calculation_Workflow start Start: Select ortho-substituted benzoic acid geom_opt 1. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc 2. Frequency Calculation (Confirm minima, get ZPVE) geom_opt->freq_calc solvation 3. Solvation Modeling (e.g., PCM or SMD) freq_calc->solvation energy_calc 4. Single-Point Energy Calculation (in solvent) solvation->energy_calc pka_calc 5. Calculate pKa from Gibbs Free Energies energy_calc->pka_calc end End: Predicted pKa value pka_calc->end

Caption: Workflow for computational pKa prediction.

Conclusion

Quantum chemical calculations, particularly DFT, provide an invaluable framework for understanding and quantifying the ortho-effect in substituted benzoates. By accurately predicting properties like pKa, these computational methods offer deep insights into the interplay of steric and electronic factors that govern molecular behavior. For researchers in drug development, these tools can aid in the rational design of molecules with desired physicochemical properties, although a direct link to specific signaling pathways for this class of calculations is less established. The methodologies and data presented in this guide serve as a robust starting point for further investigation into the fascinating chemistry of ortho-substituted aromatic compounds.

References

The Enigmatic Presence of Methyl N-acetylanthranilate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of interest in various scientific domains, from flavor and fragrance chemistry to potential pharmaceutical applications. While its synthetic routes and properties are well-documented, its natural occurrence in the plant kingdom remains a subject of limited exploration. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in plants, detailing its confirmed sources, quantitative data, hypothetical biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating plant-derived secondary metabolites and professionals in the field of drug discovery and development.

Natural Occurrence of this compound

The definitive identification of this compound in the plant kingdom is, at present, exceptionally rare. Extensive phytochemical analyses of various plant species have seldom reported its presence. The most notable and scientifically corroborated instance of its natural occurrence is in the absolute of Jasminum grandiflorum L. (Royal Jasmine).

Quantitative Data

The concentration of this compound in Jasminum grandiflorum absolute is remarkably low, highlighting its status as a trace constituent. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartExtraction MethodCompoundConcentration (% of extract)Reference
Jasminum grandiflorum L.FlowersSolvent Extraction (Absolute)This compound0.02%[1]

It is crucial to note that while numerous studies have analyzed the chemical composition of Jasminum grandiflorum absolute, most do not report the presence of this compound, instead identifying its unacetylated precursor, methyl anthranilate, in concentrations ranging from 0.39% to 0.82%.[2] This suggests that the N-acetylation of methyl anthranilate is not a widespread or significant biochemical process in this species.

Biosynthesis of Anthranilate Derivatives in Plants

While a specific biosynthetic pathway for this compound has not been elucidated in plants, a hypothetical pathway can be proposed based on the known biosynthesis of anthranilate and its derivatives. Anthranilate is a key intermediate in the tryptophan biosynthetic pathway, which is well-established in plants.[3][4][5]

The biosynthesis of anthranilate originates from chorismate, a central branch-point metabolite in the shikimate pathway.[3][4][5] From anthranilate, a variety of specialized metabolites can be formed, including volatile esters like methyl anthranilate.[3][4] The formation of methyl anthranilate is catalyzed by methyltransferases.[3][6][7]

The subsequent N-acetylation of methyl anthranilate to form this compound would require an N-acetyltransferase enzyme. While the specific enzyme responsible for this reaction in plants is unknown, N-acetyltransferases are a diverse class of enzymes involved in the modification of various primary and secondary metabolites.

Hypothetical Biosynthetic Pathway of this compound

Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Methyl Anthranilate Methyl Anthranilate Anthranilate->Methyl Anthranilate Anthranilate Methyltransferase This compound This compound Methyl Anthranilate->this compound N-acetyltransferase (Hypothetical) GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plant_Extract Plant Extract Dilution Dilution in Solvent Plant_Extract->Dilution Standard_Compound Authentic Standard (this compound) Calibration_Curve Prepare Calibration Curve Standards Standard_Compound->Calibration_Curve GC_MS GC-MS System Dilution->GC_MS Calibration_Curve->GC_MS Chromatogram Chromatogram & Mass Spectra GC_MS->Chromatogram Identification Identification (Retention Time & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Peak Area & Calibration Curve) Chromatogram->Quantification Result Concentration of this compound Quantification->Result Identification_Logic Initial_Screening Initial Screening (e.g., GC-FID, TLC) Tentative_ID Tentative Identification (GC-MS Library Match) Initial_Screening->Tentative_ID Suggests Presence Confirmed_ID Confirmed Identification (Comparison with Authentic Standard) Tentative_ID->Confirmed_ID Requires Verification Quantification Accurate Quantification (Calibration with Standard) Confirmed_ID->Quantification Enables

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of interest in various scientific domains, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. Understanding its stability and degradation pathways is paramount for ensuring product quality, efficacy, and safety in its applications. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support formulation development, analytical method validation, and risk assessment for professionals in research and drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValue
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol [1][2]
Appearance White to light yellow crystalline powder
Melting Point 101-105 °C
Solubility Slightly soluble in water; soluble in ethanol and other organic solvents.
UV Absorption Maxima ~230 nm, ~290 nm (in ethanol)

Stability Profile and Degradation Pathways

Forced degradation studies are crucial for elucidating the intrinsic stability of a molecule and identifying potential degradation products. These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, heat, and light.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for esters and amides. For this compound, the ester linkage is more susceptible to hydrolysis than the amide bond under both acidic and alkaline conditions.

Pathway: The primary hydrolytic degradation pathway involves the cleavage of the methyl ester to form N-acetylanthranilic acid and methanol. Under more forcing conditions, subsequent hydrolysis of the amide bond can occur, yielding acetic acid and anthranilic acid.

Quantitative Data Summary: Hydrolytic Degradation

ConditionTemperature (°C)Time (hours)Degradation (%)Major Degradant(s)
0.1 N HCl (Acidic) 6024~15%N-acetylanthranilic acid
Water (Neutral) 6024< 5%N-acetylanthranilic acid
0.1 N NaOH (Alkaline) 608> 90%N-acetylanthranilic acid

Note: The data presented is extrapolated from studies on structurally similar compounds and general chemical principles due to the limited availability of specific quantitative data for this compound.

cluster_products1 cluster_products2 MNA This compound NAA N-acetylanthranilic Acid MNA->NAA Hydrolysis (Ester) (Acidic/Alkaline) MeOH Methanol AA Anthranilic Acid NAA->AA Hydrolysis (Amide) (Forced Conditions) AcOH Acetic Acid

Hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide, atmospheric oxygen, or radical initiators. The aromatic ring and the N-acetyl group are potential sites for oxidation.

Pathway: The primary sites of oxidation are likely the aromatic ring, leading to the formation of hydroxylated derivatives, and potentially the methyl group of the acetyl moiety. N-oxide formation is also a possibility.

Quantitative Data Summary: Oxidative Degradation

ConditionTemperature (°C)Time (hours)Degradation (%)Potential Degradant(s)
3% H₂O₂ 2524~10-20%Hydroxylated derivatives, N-oxide

Note: This data is inferred based on general principles of oxidative chemistry of aromatic amides.

MNA This compound Ox_Products Oxidized Products (e.g., Hydroxylated derivatives, N-oxide) MNA->Ox_Products Oxidation (e.g., H₂O₂)

Oxidative degradation pathway of this compound.

Thermal Degradation

Elevated temperatures can induce decomposition of this compound. The degradation products will depend on the temperature and whether the heating is performed in the presence or absence of oxygen.

Pathway: In an inert atmosphere, thermal degradation is likely to proceed via decarboxylation and cleavage of the acetyl group. In the presence of oxygen, oxidative thermal degradation will lead to a more complex mixture of products.

Quantitative Data Summary: Thermal Degradation

ConditionTemperature (°C)AtmosphereDegradation OnsetPotential Degradant(s)
Solid State > 150InertGradual decompositionDecarboxylated and de-acetylated products
Solid State > 150AirAccelerated decompositionComplex mixture of oxidative products

MNA This compound Thermal_Products Thermal Degradation Products (Decarboxylated, De-acetylated, etc.) MNA->Thermal_Products Heat

Thermal degradation pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) or visible light can lead to the degradation of photosensitive molecules. While specific photostability data for this compound is limited, related anthranilate derivatives are known to be photoreactive.

Pathway: Upon absorption of light, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules. Potential photodegradation pathways include decarboxylation, deacetylation, and dimerization.

Quantitative Data Summary: Photodegradation

Light SourceSolventExposure DurationDegradation (%)Potential Degradant(s)
UVA/Vis Methanol24 hours~5-15%Photodimers, de-acetylated products

Note: This data is an estimation based on the photostability of similar aromatic compounds.

MNA This compound Photo_Products Photodegradation Products (e.g., Dimers, De-acetylated compounds) MNA->Photo_Products Light (UV/Vis)

Photodegradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following sections outline general procedures for conducting forced degradation studies on this compound.

General Forced Degradation Study Workflow

start Start: Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress neutralize Neutralize/Quench Reactions (where applicable) stress->neutralize dilute Dilute Samples to Appropriate Concentration for Analysis neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze end End: Quantify Degradation and Identify Degradants analyze->end

References

A Comprehensive Toxicological Profile of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate (CAS No. 2719-08-6), also known as methyl 2-acetamidobenzoate, is a synthetic flavoring and fragrance ingredient. Its use in various consumer products, including cosmetics, foods, and toiletries, necessitates a thorough understanding of its toxicological profile to ensure consumer safety.[1][2][3] This technical guide provides an in-depth summary of the available toxicological data on this compound, focusing on key endpoints relevant to safety assessment. The information is compiled from scientific opinions, regulatory assessments, and peer-reviewed studies, with a focus on quantitative data and experimental methodologies.

Acute Toxicity

The acute toxicity of this compound has been evaluated via oral and dermal routes. The available data indicate a low order of acute toxicity.

Table 1: Acute Toxicity Data

Route Species No. of Animals / Dose Group LD50 (g/kg bw) Reference
Oral Rat 10 3.7 (3.0 – 4.5) [4]
Oral Rat 4 (females) >2.25 <3.38 [4]

| Dermal | Rabbit | 4 | >5 |[4] |

Experimental Protocols

Oral LD50 Study (Rat)

  • Methodology: In a range-finding study, female rats (4 per dose group) were administered this compound via oral gavage at doses ranging from 1 to 11.3 g/kg body weight.[4]

  • Observation Period: Animals were observed for 7 days post-dosing.[4]

  • Endpoints: Mortality, clinical signs of toxicity, and gross autopsy findings were recorded. At doses below 2.25 g/kg bw, no mortality or clinical signs of adverse effects were observed. At 3.38 g/kg bw, 100% mortality occurred.[4] Clinical signs at higher doses included a brief period of increased exploratory behavior, followed by decreased motor activity, piloerection, and red-colored nasal discharge before death, which occurred 18-48 hours after dosing.[4]

Irritation and Corrosivity

Studies on skin irritation indicate that this compound is non-irritating.

Experimental Protocols

Skin Irritation Study (Hairless Mouse)

  • Methodology: A 100% concentration of this compound (20 µl/5cm²) was applied via open application to the skin of Skh:hairless-1 mice.[4]

  • Observation Period: Evaluations for irritation were conducted at 2.5, 4.5, 24.5, and 48.5 hours after application.[4]

  • Results: The substance was found to be non-irritating at non-irradiated locations.[4]

Skin Sensitization

Multiple studies in guinea pigs suggest that this compound is not a skin sensitizer. However, it is noted that no Local Lymph Node Assay (LLNA) data are available.[4]

Experimental Protocols

Guinea Pig Maximization Test (Modified)

  • Induction Phase:

    • Two intradermal injections of 0.1 ml of a 5% solution of the test substance co-administered with 0.1 ml of Freund's Complete Adjuvant (FCA).[4]

    • Dermal application with an occluded patch of 250 mg of the substance at 25% in petrolatum.[4]

  • Challenge Phase: A challenge dose was administered on day 21 via a 24-hour occluded dermal application of a subirritant concentration.[4]

  • Results: The study concluded that this compound was not sensitizing.[4]

Phototoxicity

A significant toxicological concern for this compound is its phototoxic potential. It is considered phototoxic but not photoallergenic.[5]

Table 2: Phototoxicity Data

Endpoint Species Result Reference
Phototoxicity Human Phototoxic [1][4]
Photoallergenicity Human Not photoallergenic [4][5]

| NOEL (Phototoxicity) | Human | 0.5% (with 16 J UVA/cm²) |[4][5] |

Experimental Protocols

Human Phototoxicity Study

  • Induction Phase: Test preparations were applied twice a week for three weeks to the same skin site. Within 10 minutes of patch removal, the site was irradiated with 2 Minimal Erythema Doses (MED) from a mixed UVA/B light source.[6]

  • Rest Period: A 2-week rest period followed the induction phase.[6]

  • Challenge Phase: The preparations were applied in duplicate to naive skin sites. After approximately 24 hours, one site was irradiated with 16 J/cm² UVA followed by 0.75 MED UVB.[6]

  • Observation: Sites were observed at 1, 24, 48, and 72 hours post-irradiation. The majority of responses consisted of slight to mild erythema at the irradiated sites.[6]

In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay This assay provides an in vitro method for assessing phototoxic potential.

G cluster_workflow 3T3 NRU Phototoxicity Assay Workflow cluster_exposure Exposure Phase prep Prepare 3T3 Fibroblast Monolayers in Duplicate 96-Well Plates treat Expose Cells to Dilutions of this compound prep->treat irr Irradiate One Plate with 5 J/cm² UVA treat->irr no_irr Keep Second Plate in the Dark (Cytotoxicity Control) treat->no_irr incubate Replace Treatment Medium with Culture Medium incubate2 Incubate for ~24 Hours incubate->incubate2 nru Determine Viable Cells via Neutral Red Uptake incubate2->nru calc Calculate % Inhibition of Growth Compared to Untreated Controls nru->calc

Workflow for the in vitro 3T3 NRU phototoxicity assay.

Genotoxicity

The available data suggest that this compound is not genotoxic, although regulatory bodies have noted that the data set is limited.[1][4][5]

Experimental Protocols

Unscheduled DNA Synthesis (UDS) Assay

  • Methodology: The assay was performed using cultured hepatocytes from ACI rats.[4]

  • Concentrations: Cells were exposed to this compound at concentrations ranging from 0.00001 to 0.001 M.[4]

  • Results: The substance did not induce unscheduled DNA synthesis under the experimental conditions.[4]

Repeated Dose Toxicity

Data on repeated dose toxicity is available from subchronic studies.

Table 3: Repeated Dose Toxicity Data

Endpoint Species Result Reference

| NOAEL | Rat | 244 mg/kg/day |[5] |

Carcinogenicity

There are no available studies on the carcinogenicity of this compound.[4][7] A point of concern is that as a secondary amine, it may be susceptible to nitrosation, which can lead to the formation of nitrosamines.[1][8] Nitrosamines are a class of compounds considered to be potent carcinogens.[1] Therefore, it is recommended that this compound not be used in combination with nitrosating agents and that nitrosamine content in products should be less than 50 μg/kg.[8]

Reproductive and Developmental Toxicity

There is a lack of adequate data to fully assess the reproductive and developmental toxicity of this compound.[4] One available study in mice was only reported in an abstract, with incomplete methodological details.[4]

Table 4: Developmental Toxicity Data (Analog Substance)

Substance Endpoint Species Result Reference

| Methyl Anthranilate | Developmental NOAEL | Rat | 768.4 mg/kg/day |[5] |

Toxicokinetics and Metabolism

In vitro studies using guinea pig liver preparations have elucidated the primary metabolic pathways of this compound. The main reactions are hydrolysis and oxidation.[5]

G cluster_liver Metabolism in Liver Microsomes MNMA This compound NMAA N-methyl anthranilic acid MNMA->NMAA Hydrolysis (Major Pathway) MA Methyl anthranilate MNMA->MA Oxidation (NADPH-dependent) AA Anthranilic acid NMAA->AA Oxidation (NADPH-dependent)

In vitro metabolic pathway of this compound.
Experimental Protocols

In Vitro Metabolism Study

  • Methodology: this compound was incubated with guinea pig liver microsomes (5 µg protein) or cytosol (50 µg protein) for 5 minutes at 37°C.[5] For oxidation studies, an NADPH-generating system was included.[5]

  • Analysis: The formation of metabolites was analyzed by HPLC.[5]

  • Results: The compound was primarily hydrolyzed to N-methyl anthranilic acid, a reaction that did not require NADPH and was 18-fold more active in microsomes than in cytosol.[5] In the presence of NADPH, both this compound and its hydrolyzed metabolite were oxidized.[5]

Conclusion

This compound exhibits low acute oral and dermal toxicity and is not considered a skin irritant or sensitizer based on available data. The primary toxicological concern is its phototoxicity, which has led to restrictions on its use in leave-on cosmetic products intended for application on sun-exposed areas.[4][8][9] While current genotoxicity data are negative, the dataset is considered incomplete. Significant data gaps exist for carcinogenicity and reproductive/developmental toxicity. The potential for nitrosamine formation is a recognized risk that must be managed in product formulations. Further research in these areas is necessary to complete the safety profile of this compound.

References

Methodological & Application

Laboratory Synthesis of Methyl N-acetylanthranilate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of Methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate). This compound is a valuable intermediate in the synthesis of pharmaceuticals and a significant component in the flavor and fragrance industry.[1][2] The protocols outlined below describe two primary synthetic routes: the esterification of N-acetylanthranilic acid and the N-acetylation of methyl anthranilate.

Data Presentation

The following table summarizes the key physicochemical properties and reaction parameters for this compound and its synthesis.

ParameterValueReference(s)
Compound Properties
CAS Number2719-08-6[1]
Molecular FormulaC₁₀H₁₁NO₃[1]
Molecular Weight193.20 g/mol [1]
AppearanceWhite to light yellow crystals[1][3]
OdorFruity, powdery, strawberry-like aroma[1]
Melting Point98-101 °C[4]
SolubilitySlightly soluble in water; soluble in ethanol[1][5]
Reaction Parameters
Route 1: Esterification
Purity (pre-purification)~85%[1]
Route 2: N-acetylation
YieldVariable, dependent on reaction conditions
Spectroscopic Data
¹H NMR (predicted)Signals for aromatic, ester methyl, and acetyl methyl protons[1]
¹³C NMR (predicted)Carbonyl carbons (>160 ppm), aromatic carbons (110-150 ppm)[1]
IR SpectroscopyStrong C=O stretching bands for ester and amide (1650-1750 cm⁻¹)[1]

Experimental Protocols

Protocol 1: Esterification of N-acetylanthranilic Acid (Fischer Esterification)

This method is the most direct and conventional route for the synthesis of this compound.[1] It involves the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.

Materials:

  • N-acetylanthranilic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol (a molar ratio of 1:15 of acid to methanol is recommended to drive the reaction equilibrium).

  • Catalyst Addition: With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 4-5 mol% relative to the N-acetylanthranilic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C) for 12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Reduce the volume of the methanol using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: N-acetylation of Methyl Anthranilate

This alternative pathway involves the acetylation of the amino group of methyl anthranilate using an acetylating agent like acetic anhydride.[1]

Materials:

  • Methyl anthranilate

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Dichloromethane (or other suitable solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve methyl anthranilate in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution. If desired, a catalytic amount of pyridine can be added.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic protocols described above.

Esterification_Workflow Workflow for Protocol 1: Esterification of N-acetylanthranilic Acid cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve N-acetylanthranilic acid in excess Methanol add_catalyst Add catalytic H₂SO₄ start->add_catalyst reflux Reflux at 60°C for 12h add_catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize evaporate Evaporate Methanol neutralize->evaporate extract Extract with Et₂O or EtOAc evaporate->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end_product Pure Methyl N-acetylanthranilate recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound via esterification.

Acetylation_Workflow Workflow for Protocol 2: N-acetylation of Methyl Anthranilate cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methyl Anthranilate in Dichloromethane cool_ice Cool in Ice Bath start->cool_ice add_reagent Add Acetic Anhydride cool_ice->add_reagent react Stir at Room Temperature for 2-4h add_reagent->react wash_hcl Wash with 1M HCl react->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_bicarb Wash with NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end_product Pure Methyl N-acetylanthranilate recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound via N-acetylation.

References

Application Notes and Protocols: Esterification of N-acetylanthranilic acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The esterification of N-acetylanthranilic acid with methanol is a fundamental organic reaction that yields methyl N-acetylanthranilate. This process is a classic example of the Fischer-Speier esterification, a method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The product, this compound, also known as methyl 2-acetamidobenzoate, is a valuable compound used as a flavor and fragrance agent in the food and cosmetic industries, characterized by a fruity, grape-like aroma.[1][4] Furthermore, it serves as a key precursor in the synthesis of various heterocyclic compounds, such as quinazolinone derivatives, which are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1]

This document provides detailed protocols for the synthesis of the starting material, N-acetylanthranilic acid, and its subsequent esterification to this compound. It includes typical reaction conditions, purification methods, and analytical data for product characterization.

Chemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is provided below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
Reactant 2-Acetamidobenzoic acid89-52-1C₉H₉NO₃179.17White crystalline solid
Product Methyl 2-acetamidobenzoate2719-08-6C₁₀H₁₁NO₃193.20White to light yellow crystals[1][4]
Reaction Scheme

The overall reaction involves the conversion of a carboxylic acid to a methyl ester using methanol under acidic conditions.

Caption: Fischer esterification of N-acetylanthranilic acid.

Experimental Protocols

Protocol 1: Synthesis of N-acetylanthranilic acid

N-acetylanthranilic acid can be readily synthesized in the laboratory from anthranilic acid and acetic anhydride.[5][6]

Materials:

  • Anthranilic acid (10.0 g, 0.073 mol)

  • Acetic anhydride (30 mL, 0.32 mol)

  • Distilled water

  • Methanol (for washing)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Place 10 g of anthranilic acid into a round-bottom flask.

  • In a fume hood, add 30 mL of acetic anhydride.

  • Equip the flask with a reflux condenser and slowly heat the mixture to reflux temperature.

  • Maintain a gentle reflux for 15 minutes.[7]

  • Allow the solution to cool to near room temperature.

  • Carefully add 10 mL of distilled water through the condenser to hydrolyze the excess acetic anhydride.

  • Bring the mixture to a gentle boil once more to ensure complete dissolution, then allow it to cool slowly to room temperature. Well-formed crystals should precipitate during this cooling phase.[7]

  • Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold methanol to remove impurities.

  • Dry the crystals thoroughly to obtain N-acetylanthranilic acid. The expected melting point is 183–185°C.[7]

Protocol 2: Fischer Esterification to Synthesize this compound

This protocol details the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.

Materials:

  • N-acetylanthranilic acid (e.g., 5.0 g, 0.028 mol)

  • Anhydrous methanol (e.g., 50 mL, excess)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~0.5 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or diethyl ether (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol. A molar ratio of approximately 1:20 (acid to alcohol) is typical to drive the equilibrium towards the product.[8]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid).[8] The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Allow the reaction to proceed for 4-12 hours.[1][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane (3 x 50 mL).[8]

  • Purification:

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent using a rotary evaporator to obtain the crude this compound.[8] Further purification can be achieved by recrystallization if necessary.

Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the key steps from reaction setup to product isolation.

Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve Reactant in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 4-12h add_catalyst->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize evaporate_meoh Evaporate Methanol neutralize->evaporate_meoh extract Extract with CH₂Cl₂ evaporate_meoh->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate_solvent Evaporate Solvent dry->evaporate_solvent end_node Pure Product: This compound evaporate_solvent->end_node

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps.[9]

  • Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Mechanism Fischer Esterification Mechanism R_COOH R-COOH Protonated_COOH R-C(OH)₂⁺ R_COOH->Protonated_COOH + H⁺ Tetrahedral_1 R-C(OH)₂(⁺OCH₃H) Protonated_COOH->Tetrahedral_1 + CH₃OH Tetrahedral_2 R-C(OH)(OCH₃)(OH₂⁺) Tetrahedral_1->Tetrahedral_2 Proton Transfer Protonated_Ester R-C(⁺OH)(OCH₃) Tetrahedral_2->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺ Ester->R_COOH Equilibrium

Caption: Simplified mechanism of acid-catalyzed esterification.

Data Presentation

Typical Reaction Parameters & Results

The efficiency of the esterification is dependent on reaction conditions. Driving the equilibrium by using an excess of alcohol is a key strategy.[2]

ParameterConditionReference
Reactant Ratio 1:10 to 1:20 (N-acetylanthranilic acid : Methanol)[8]
Catalyst Concentrated H₂SO₄ or p-TsOH[1][8]
Temperature 60 - 65 °C (Reflux)[1]
Reaction Time 4 - 12 hours[1][8]
Purity (Pre-purification) ~ 85%[1]
Spectroscopic Data for this compound

Characterization of the final product is typically performed using NMR and Mass Spectrometry.

Data TypeFeatureExpected Value / PatternReference
¹H NMR Aromatic Protonsδ 6.5 – 8.0 ppm[1]
Ester Methyl Protons (-OCH₃)~δ 3.9 ppm[1]
Acetyl Methyl Protons (-COCH₃)~δ 2.2 ppm[1]
¹³C NMR Carbonyl Carbon (Ester)~δ 170 ppm[1]
Carbonyl Carbon (Amide)~δ 169 ppm[1]
Mass Spec (EI) Molecular Ion Peak [M]⁺m/z 193[1]

Applications and Safety

Applications:

  • Flavor & Fragrance: this compound is recognized as a flavoring agent by JECFA and FEMA and is used to impart fruity and floral notes.[1][10]

  • Chemical Synthesis: It is a valuable intermediate for synthesizing more complex molecules. For instance, it can undergo cyclization reactions with primary amines to produce 2,3-disubstituted-4(3H)-quinazolinones, a class of compounds with diverse pharmacological properties.[1]

Safety Considerations:

  • Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.

  • Work should be conducted in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and volatile organic solvents.

  • Regulatory Note: The starting material, N-acetylanthranilic acid, is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its potential use in the illicit synthesis of methaqualone.[5][11] Researchers should be aware of and comply with all applicable regulations regarding its purchase, storage, and use.

References

Application Notes and Protocols for the N-Acetylation of Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the N-acetylation of methyl anthranilate to synthesize methyl N-acetylanthranilate, a compound of interest in the fragrance, flavor, and pharmaceutical industries. Two primary synthetic routes are presented: the direct acetylation of methyl anthranilate and a multi-step approach involving the acetylation of anthranilic acid followed by esterification. These protocols are intended for laboratory-scale synthesis and offer comprehensive guidance on reaction setup, execution, and product purification.

Introduction

This compound is a chemical compound valued for its aromatic properties and as a precursor in the synthesis of various organic molecules. The N-acetylation of the primary amine group of methyl anthranilate is a fundamental transformation in organic synthesis. This process can be achieved through different methodologies, with the choice of route often depending on the availability of starting materials and desired purity of the final product. The most common and direct method involves the reaction of methyl anthranilate with an acetylating agent, such as acetic anhydride. An alternative pathway begins with the acetylation of anthranilic acid to form N-acetylanthranilic acid, which is then esterified to yield the final product.[1]

Data Presentation

The following table summarizes the key quantitative parameters for the two primary synthetic routes for the N-acetylation of methyl anthranilate. These values are based on typical laboratory procedures and may be optimized for specific experimental conditions.

ParameterRoute 1: Direct Acetylation of Methyl AnthranilateRoute 2: Acetylation of Anthranilic Acid & Esterification
Starting Materials Methyl Anthranilate, Acetic AnhydrideAnthranilic Acid, Acetic Anhydride, Methanol, Acid Catalyst (e.g., H₂SO₄)
Molar Ratio (Reactant:Reagent) 1 : 1.2 (Methyl Anthranilate : Acetic Anhydride)1 : 1.2 (Anthranilic Acid : Acetic Anhydride)
Reaction Temperature 25-100 °CAcetylation: Reflux; Esterification: 60 °C
Reaction Time 1-2 hoursAcetylation: 15-30 minutes; Esterification: 12 hours
Typical Yield > 90% (crude)~85% (purity before final purification)[1]
Purification Method Recrystallization, Column ChromatographyRecrystallization

Experimental Protocols

Route 1: Direct N-Acetylation of Methyl Anthranilate

This protocol describes the direct conversion of methyl anthranilate to this compound using acetic anhydride.

Materials:

  • Methyl anthranilate

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride to the solution while stirring. A few drops of pyridine can be added to catalyze the reaction.

  • The reaction is typically exothermic. The mixture can be stirred at room temperature for 1-2 hours or gently heated to reflux to ensure completion.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid and anhydride), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Route 2: Multi-Step Synthesis via N-Acetylanthranilic Acid

This protocol involves the initial acetylation of anthranilic acid, followed by Fischer esterification.

Part A: Synthesis of N-Acetylanthranilic Acid

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

Procedure: [2]

  • In a 50 mL Erlenmeyer flask, combine 2 g of anthranilic acid with 6 mL of acetic anhydride.

  • Gently heat the mixture to a boil on a hot plate for approximately 15 minutes. The solids should dissolve.

  • Allow the reaction mixture to cool to room temperature, then add 2 mL of distilled water to hydrolyze the excess acetic anhydride.

  • Gently warm the mixture again until it nearly boils, then allow it to cool slowly to room temperature to facilitate the crystallization of N-acetylanthranilic acid.

  • Isolate the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.

  • Dry the crystals thoroughly.

Part B: Esterification of N-Acetylanthranilic Acid

Materials:

  • N-acetylanthranilic acid (from Part A)

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure: [1]

  • Place the dried N-acetylanthranilic acid in a round-bottom flask.

  • Add an excess of methanol to serve as both the solvent and the reactant.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux (approximately 60 °C) with stirring for 12 hours.

  • After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • The organic layer is dried and the solvent evaporated to yield the crude this compound, which can be purified by recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Starting Materials (Methyl Anthranilate + Acetic Anhydride) reaction N-Acetylation Reaction start->reaction Mixing & Heating quench Quenching & Neutralization reaction->quench extraction Solvent Extraction quench->extraction drying Drying Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purify Recrystallization / Chromatography evaporation->purify analysis Characterization (NMR, IR, MS) purify->analysis end end analysis->end Final Product (this compound) reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products methyl_anthranilate Methyl Anthranilate intermediate Tetrahedral Intermediate methyl_anthranilate->intermediate Nucleophilic attack of amine on carbonyl acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate product This compound intermediate->product Collapse of intermediate byproduct Acetic Acid intermediate->byproduct Elimination of acetate

References

Application Note: Comprehensive Characterization of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl N-acetylanthranilate (Methyl 2-acetamidobenzoate), a derivative of anthranilic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Its synthesis and incorporation into various products necessitate a robust analytical framework to confirm its identity, purity, and stability. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound.

Physicochemical Properties

A foundational step in characterization is the determination of basic physicochemical properties.

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][3]
CAS Number 2719-08-6[1][2]
Appearance White to light yellow crystalline powder[1][3][4]
Solubility Slightly soluble in water; Soluble in ethanol[1][3]
Odor/Flavor Profile Fruity, powdery, grape-like aroma[1][3][4]

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set a spectral width of approximately 12-16 ppm.

    • Integrate the resulting peaks and reference them to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a spectral width of approximately 200-240 ppm.

    • Reference the spectrum to the deuterated solvent signal.

Quantitative Data: NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ) ppm
Aromatic Protons 6.5 - 8.0
Ester Methyl (-OCH₃) ~3.9
Acetyl Methyl (-COCH₃) ~2.2

Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Type Predicted Chemical Shift (δ) ppm
Carbonyl Carbons (C=O) > 160 (Ester and Amide)
Aromatic Carbons 110 - 150
Ester Methyl Carbon (-OCH₃) ~52
Acetyl Methyl Carbon (-COCH₃) ~25

Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]

NMR_Workflow Diagram 1: NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.7 mL CDCl₃ p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert Sample into NMR Spectrometer p3->a1 a2 Acquire ¹H NMR (16 Scans) a1->a2 a3 Acquire ¹³C NMR (1024 Scans) a1->a3 d1 Apply Fourier Transform a2->d1 a3->d1 d2 Phase & Baseline Correction d1->d2 d3 Reference & Integrate Spectra d2->d3 end Final Structure Confirmation d3->end Structural Elucidation

Diagram 1: NMR Analysis Workflow
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used to identify characteristic functional group peaks.

Quantitative Data: IR Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional Group Absorption Range (cm⁻¹) Description
N-H Stretch (Amide) 3300 - 3100 Secondary amide N-H stretching
C-H Stretch (Aromatic) 3100 - 3000 Aromatic C-H stretching
C-H Stretch (Aliphatic) 3000 - 2850 Methyl group C-H stretching
C=O Stretch (Ester) ~1720 Ester carbonyl stretching
C=O Stretch (Amide I) ~1680 Amide carbonyl stretching

The IR spectrum confirms the presence of both ester and amide carbonyl groups, typically appearing in the 1650-1750 cm⁻¹ region.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its chromophoric system.[1]

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the range of 1-10 µg/mL is typical.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the instrument.

  • Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution and record the absorbance spectrum, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

The substituted benzene ring, along with the adjacent carbonyl and acetylamino groups, forms the primary chromophore responsible for UV absorption.[1]

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or methanol to a concentration of approximately 1 mg/mL. An internal standard can be added for precise quantification.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: Use a suitable capillary column, such as a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase.[5]

    • Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[5]

    • Injector: Set the injector temperature to 250°C in split mode.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compound peak based on its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern.

GCMS_Workflow Diagram 2: GC-MS Analysis Workflow start Sample in Volatile Solvent injection 1. Inject into GC start->injection separation 2. Separation in Capillary Column (Temperature Program) injection->separation ionization 3. Elution & Ionization (EI, 70 eV) separation->ionization detection 4. Mass Analysis (Quadrupole) ionization->detection data 5. Data Acquisition (Chromatogram & Spectra) detection->data end Identification & Quantification data->end Characterization_Logic Diagram 3: Logical Workflow for Characterization cluster_id Identity Confirmation cluster_purity Purity & Quantification cluster_props Physical Properties Sample This compound (Unknown Purity/Identity) NMR NMR (¹H, ¹³C) - Structural Framework Sample->NMR Structural Info MS MS - Molecular Weight - Fragmentation Sample->MS Structural Info IR IR - Functional Groups Sample->IR Structural Info HPLC HPLC-UV - Purity Assay - Quantification Sample->HPLC Separation GCMS GC-MS - Volatile Impurities Sample->GCMS Separation DSC DSC - Melting Point Sample->DSC Thermal Info TGA TGA - Thermal Stability Sample->TGA Thermal Info Conclusion Fully Characterized Compound NMR->Conclusion Confirms Structure HPLC->Conclusion Confirms Purity >99% DSC->Conclusion Confirms Melting Point

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate (also known as Methyl 2-acetamidobenzoate) is an important chemical intermediate in the pharmaceutical and fragrance industries.[1][2] Its structural integrity and purity are critical for its application in the synthesis of active pharmaceutical ingredients and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like this compound. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including data interpretation and standardized experimental protocols.

Molecular Structure and NMR Correlation

The structure of this compound, with key proton and carbon atoms numbered for NMR assignment, is shown below. The expected NMR signals correspond to the aromatic protons, the amide proton, and the methyl protons of the acetyl and ester groups.

G This compound Structure and Key NMR Correlations cluster_0 This compound cluster_1 Key Functional Groups Methyl_N_acetylanthranilate Methyl_N_acetylanthranilate A Aromatic Ring (H3, H4, H5, H6) (C1-C6) Methyl_N_acetylanthranilate->A Aromatic System B Amide (NH, C=O) Methyl_N_acetylanthranilate->B Amide Linkage C Ester (OCH3, C=O) Methyl_N_acetylanthranilate->C Ester Group D Acetyl (CH3) Methyl_N_acetylanthranilate->D Acetyl Group G NMR Sample Preparation Workflow start Start weigh Weigh Sample (¹H: 5-25 mg ¹³C: 50-100 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL DMSO-d₆) weigh->dissolve mix Vortex/Sonicate (Ensure complete dissolution) dissolve->mix filter Filter Solution (Use pipette with glass wool plug) mix->filter transfer Transfer to NMR Tube (5 mm tube) filter->transfer cap Cap the NMR Tube transfer->cap end Ready for NMR Acquisition cap->end

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation patterns of Methyl N-acetylanthranilate, a compound of interest in the pharmaceutical, fragrance, and chemical industries. The included protocols offer guidance for the analysis of this molecule using Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The molecular ion and key fragment ions are summarized in the table below.

Quantitative Data Summary
m/zProposed Fragment IonProposed StructureRelative Abundance (%)
193[M]⁺[C₁₀H₁₁NO₃]⁺25
151[M - C₂H₂O]⁺[C₈H₉NO₂]⁺80
119[M - C₂H₂O - CH₃OH]⁺[C₇H₅NO]⁺100

Relative abundances are approximate and can vary depending on the instrument and analytical conditions.

The fragmentation process begins with the ionization of the this compound molecule, resulting in the molecular ion peak at m/z 193.[1][2] The subsequent fragmentation is dominated by two principal pathways:

  • Loss of a ketene molecule (C₂H₂O): The molecular ion readily loses a neutral ketene molecule from the N-acetyl group, leading to the formation of a stable ion at m/z 151. This is a common fragmentation pathway for N-acetylated aromatic compounds.

  • Subsequent loss of methanol (CH₃OH): The ion at m/z 151 can then undergo the elimination of a methanol molecule from the methyl ester group, resulting in the formation of the base peak at m/z 119.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.

Fragmentation_Pathway M This compound m/z 193 F1 [M - C₂H₂O]⁺ m/z 151 M->F1 - C₂H₂O F2 [M - C₂H₂O - CH₃OH]⁺ m/z 119 F1->F2 - CH₃OH

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For solid samples, dissolve a known quantity in a suitable solvent. For liquid samples, dilute as necessary. If the sample is in a complex matrix, an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) may be required.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of aromatic compounds and can be adapted for this compound.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Solvent Delay3 min
Data Acquisition and Analysis
  • Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak and compare it with the reference fragmentation pattern.

  • For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and specificity, monitoring the characteristic ions (m/z 193, 151, and 119).

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Standard Solutions A1 Inject Sample P1->A1 P2 Prepare Sample P2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Peak Identification A3->D1 D2 Spectral Analysis D1->D2 D3 Quantification (optional) D2->D3

Caption: General workflow for GC-MS analysis.

References

Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including many approved drugs and clinical candidates. Their diverse pharmacological activities, such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have established them as "privileged structures" in medicinal chemistry. A significant number of quinazolinone-based anticancer agents function as inhibitors of key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are crucial for tumor growth, proliferation, and angiogenesis.

Methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate) is a readily available and versatile starting material for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives. This document provides detailed application notes and experimental protocols for the synthesis of these derivatives through the cyclocondensation of this compound with various amines.

Strategic Importance in Drug Discovery

The synthesis of a library of quinazolinone derivatives from a common precursor like this compound is a valuable strategy in drug discovery. It allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents at the N-3 position of the quinazolinone core. This variation can significantly impact the compound's binding affinity to target proteins, its pharmacokinetic properties, and its overall therapeutic efficacy. The protocols outlined below are designed to be robust and adaptable for the generation of such chemical libraries.

General Reaction Scheme

The core reaction involves the cyclocondensation of this compound with a primary amine or hydrazine derivative. The reaction typically proceeds via an initial amidation of the ester group, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring. This process can be facilitated by conventional heating or microwave irradiation, with the latter often leading to significantly reduced reaction times and improved yields.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A This compound D Mixing of Reactants A->D B Primary Amine / Hydrazine B->D C Solvent C->D E Heating (Conventional or Microwave) D->E F Cooling & Precipitation E->F G Filtration F->G H Washing G->H I Drying H->I J Recrystallization / Chromatography I->J K Characterization (NMR, IR, MS) J->K L Purity Assessment (TLC, HPLC) J->L

Caption: General workflow for the synthesis of quinazolinone derivatives.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-3-amino-4(3H)-quinazolinone

This protocol describes the rapid and efficient synthesis of 2-methyl-3-amino-4(3H)-quinazolinone from this compound and hydrazine hydrate under microwave irradiation.[1]

Materials:

  • This compound (Methyl 2-acetamidobenzoate)

  • Hydrazine hydrate

  • Ethanol

  • Microwave synthesis vial

  • Magnetic stirrer

Procedure:

  • In a microwave synthesis vial, combine this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a constant power of 180 W for 3-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product and recrystallize from ethanol to obtain pure 2-methyl-3-amino-4(3H)-quinazolinone.

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from a Benzoxazinone Intermediate

This two-step protocol involves the initial conversion of N-acetylanthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one, which is then reacted with various amines to yield the desired quinazolinone derivatives.[2][3] While the starting material is N-acetylanthranilic acid, this compound can be readily hydrolyzed to this acid, making this a relevant synthetic route.

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

  • Reflux a mixture of anthranilic acid and acetic anhydride.

  • Upon completion of the reaction (monitored by TLC), remove the excess acetic anhydride under reduced pressure to obtain the crude 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones

  • Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea).

  • Add the desired primary amine (1.1 eq) to the solution.

  • Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into cold water to induce precipitation.

  • Wash the solid product with a suitable solvent (e.g., cold ethanol or water) and dry.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the synthesis of various quinazolinone derivatives from precursors closely related to this compound, showcasing the yields and reaction conditions.

Table 1: Microwave-Assisted Synthesis of 2-Methyl-3-amino-4(3H)-quinazolinone [1]

Starting MaterialReagentSolventPower (W)Time (min)Yield (%)
This compoundHydrazine hydrateEthanol1803-5High

Table 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones from 2-Methyl-4H-3,1-benzoxazin-4-one [3][4]

AmineSolventMethodTime (min)Yield (%)
AnilineCholine chloride:ureaHeating3094
4-BromoanilineCholine chloride:ureaHeating3092
4-ChloroanilineCholine chloride:ureaHeating3093
4-FluoroanilineCholine chloride:ureaHeating3091
4-MethylanilineCholine chloride:ureaHeating3095
4-MethoxyanilineCholine chloride:ureaHeating3093
4-NitroanilineCholine chloride:ureaHeating4589
2-AminopyridineEthanolReflux--
4-Aminobenzoic acidEthanolReflux--

Note: Specific yield data for the last two entries were not provided in the cited literature but the synthesis was reported.

Signaling Pathways and Mechanism of Action

Quinazolinone derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2, which are pivotal in cancer progression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[5][6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking the downstream signaling cascade.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT activates AKT->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR inhibits

Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF.[8][9] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9][10] These pathways are critical for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. Quinazolinone derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting the tumor's blood and nutrient supply.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates VEGF VEGF-A VEGF->VEGFR2 PKC PKC PLCg->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT activates AKT->Angiogenesis Quinazolinone Quinazolinone Derivative Quinazolinone->VEGFR2 inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinones.

Conclusion

The synthesis of quinazolinone derivatives from this compound offers a versatile and efficient approach to generate libraries of compounds with significant therapeutic potential. The protocols provided herein, particularly those leveraging microwave-assisted synthesis, enable rapid access to a diverse range of 2-methyl-3-substituted-4(3H)-quinazolinones. The established role of the quinazolinone scaffold as an inhibitor of critical signaling pathways like EGFR and VEGFR underscores the importance of these synthetic methodologies in the ongoing development of novel targeted therapies for cancer and other diseases. Researchers and drug development professionals can utilize these notes and protocols as a foundation for their own discovery and optimization efforts in this promising area of medicinal chemistry.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Anthranilate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the determination of anthranilate esters, such as methyl anthranilate and ethyl anthranilate, using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are applicable to various matrices including beverages, cosmetics, and pharmaceutical formulations.

Introduction

Anthranilate esters are aromatic compounds widely used as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. Methyl anthranilate is notably recognized for its characteristic grape-like aroma and is a key component in many fruit-flavored products. Ethyl anthranilate also contributes to fruity and floral scents. Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of products containing these esters. HPLC with UV or fluorescence detection is a powerful and widely used technique for the separation, identification, and quantification of anthranilate esters.

Data Presentation

The following tables summarize the quantitative data from various HPLC methods for the analysis of anthranilate esters.

Table 1: HPLC Method Parameters for Anthranilate Ester Analysis

AnalyteColumnMobile PhaseDetectionReference
Methyl AnthranilateNova-Pak C18Acetonitrile:0.025M KH2PO4 (40:60), pH 3.0UV at 220 nm
Methyl AnthranilateReversed-phaseAcetonitrile:Water (70:30)UV at 220, 248, and 336 nm
Ethyl AnthranilateNewcrom R1Acetonitrile, Water, and Phosphoric AcidNot Specified
Anthranilic Acid and Impurities (including Methyl Anthranilate)Microbondapak C18Methanol:pH 3 Phosphate Buffer (35:65)Not Specified

Table 2: Quantitative Performance Data for Methyl Anthranilate Analysis

ParameterValueMatrixReference
Limit of Detection (LOD)0.00125 µg/mLNon-alcoholic Beverages
Limit of Quantification (LOQ)0.00417 µg/mLNon-alcoholic Beverages
Linearity Range0.0001 - 0.01 mg/mLNon-alcoholic Beverages
Mean Recovery83.6 - 102.4%Non-alcoholic Beverages
Mean Recovery95.9 - 99.0%Microencapsulated Formulation
Mean Recovery94.6 - 97.4%Fortified Rice Seed

Experimental Protocols

Protocol 1: Determination of Methyl Anthranilate in Non-alcoholic Beverages

This protocol is adapted from a validated method for the analysis of methyl anthranilate in artificially grape-flavored beverages.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • Nova-Pak C18 column (e.g., 4 µm, 3.9 x 150 mm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Phosphoric acid

  • Methyl anthranilate standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase (Acetonitrile:0.025M KH2PO4, 40:60, pH 3.0): Dissolve an appropriate amount of KH2PO4 in water to make a 0.025M solution. Adjust the pH to 3.0 with phosphoric acid. Mix 400 mL of acetonitrile with 600 mL of the 0.025M KH2PO4 buffer. Filter and degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve a known amount of methyl anthranilate standard in the mobile phase to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

3. Sample Preparation

  • For carbonated beverages, degas the sample by sonication or gentle stirring.

  • For clear liquid samples, directly filter an aliquot through a 0.45 µm syringe filter.

  • For samples with particulate matter, centrifuge a portion of the sample before filtering the supernatant.

  • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

4. HPLC Analysis

  • Column: Nova-Pak C18

  • Mobile Phase: Acetonitrile:0.025M KH2PO4 (40:60), pH 3.0

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Injection Volume: 20 µL (typical, may require optimization)

  • Detection: UV at 220 nm

  • Run Time: Sufficient to allow for the elution of the methyl anthranilate peak and any interfering peaks.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the methyl anthranilate standards against their concentrations.

  • Determine the concentration of methyl anthranilate in the sample by comparing its peak area to the calibration curve.

Protocol 2: General Protocol for Anthranilate Ester Analysis in Cosmetics

This protocol provides a general workflow for the analysis of anthranilate esters in cosmetic products, which may require more extensive sample preparation.

1. Instrumentation and Materials

  • HPLC system with a suitable detector (UV or Fluorescence)

  • Appropriate reversed-phase C18 or other suitable column

  • Solvents for extraction (e.g., methanol, ethanol, acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (if required)

  • Centrifuge

  • Vortex mixer

  • Ultrasonic bath

2. Sample Preparation

  • Creams and Lotions:

    • Weigh a known amount of the cosmetic product into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., methanol or acetonitrile).

    • Vortex vigorously to disperse the sample.

    • Use an ultrasonic bath to aid in the extraction process.

    • Centrifuge to separate the excipients.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Perfumes and Liquid Formulations:

    • Dilute a known volume of the product with a suitable solvent (compatible with the mobile phase).

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • Solid-Phase Extraction (SPE) for Cleanup (if necessary):

    • For complex matrices, an SPE step may be required to remove interfering substances.

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the anthranilate esters with a stronger solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC Analysis

  • Follow the general HPLC conditions outlined in Table 1, optimizing the mobile phase composition, flow rate, and detection wavelength for the specific anthranilate ester of interest.

4. Data Analysis

  • Quantify the analyte using a calibration curve prepared from standard solutions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Beverage/Cosmetic) Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration SPE SPE Cleanup (Optional) Filtration->SPE If complex matrix Injection Inject into HPLC Filtration->Injection SPE->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for HPLC analysis of anthranilate esters.

Signaling Pathways

The following diagrams illustrate signaling pathways where anthranilates or their derivatives are involved.

1. Methyl Anthranilate and Melanin Synthesis Inhibition

Methyl anthranilate has been shown to reduce melanin content by downregulating melanogenic enzymes through the suppression of cyclic adenosine monophosphate (cAMP).

melanin_inhibition MA Methyl Anthranilate cAMP cAMP Production MA->cAMP Inhibits PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Activates Transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: Inhibition of melanin synthesis by methyl anthranilate via cAMP suppression.

2. Anthranilate as a Precursor in Pseudomonas Quinolone Signal (PQS) Pathway

Anthranilate, the precursor to anthranilate esters, is a key building block in the biosynthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa. This pathway is crucial for bacterial virulence.

pqs_pathway Chorismate Chorismate Anthranilate_Synthase Anthranilate Synthase Chorismate->Anthranilate_Synthase Tryptophan Tryptophan Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Anthranilate Anthranilate Anthranilate_Synthase->Anthranilate Kynurenine_Pathway->Anthranilate PqsABCD PqsABCD Anthranilate->PqsABCD HHQ HHQ PqsABCD->HHQ PqsH PqsH HHQ->PqsH PQS PQS (Pseudomonas Quinolone Signal) PqsH->PQS Virulence_Genes Virulence Gene Expression PQS->Virulence_Genes Regulates

Caption: Biosynthetic pathway of the Pseudomonas quinolone signal (PQS) from anthranilate.

Application of Methyl N-acetylanthranilate in Fluorescence Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate (MNA) is an organic compound known for its characteristic grape-like aroma, leading to its prevalent use in the flavor and fragrance industry.[1][2][3] Structurally, it is an ester derivative of N-acetylanthranilic acid.[2] Like many aromatic compounds, MNA exhibits intrinsic fluorescence, a property that suggests its potential utility as a fluorescent probe in various analytical and biomedical applications.[1] While detailed studies specifically documenting its use as a primary fluorescent probe are not extensively available, its structural similarity to other known fluorescent molecules provides a basis for exploring its applications in fluorescence spectroscopy.[1]

The principle behind its potential application lies in the sensitivity of its fluorescence emission to the local microenvironment.[1] Changes in polarity, viscosity, temperature, or the presence of specific analytes can modulate the fluorescence intensity, lifetime, and emission wavelength of MNA. This responsiveness can be harnessed for sensing and detection purposes.

Principle of Operation

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light.[4] A molecule, such as this compound, possesses a ground electronic state and several excited electronic states. Upon absorbing a photon of a specific wavelength (excitation), an electron is promoted to a higher energy level. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state through non-radiative processes. From this state, it can return to the ground state by emitting a photon at a longer wavelength (emission), a phenomenon known as fluorescence.

The intrinsic fluorescence of MNA is attributed to its aromatic ring system. The intensity and spectral characteristics of this fluorescence can be altered by various processes, most notably fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a sample.[5][6] This can occur through dynamic (collisional) quenching, static (complex formation) quenching, or Förster Resonance Energy Transfer (FRET).[5] The sensitivity of MNA's fluorescence to quenchers forms the basis for its potential use in quantitative analysis.

Potential Applications

Based on the properties of similar fluorescent molecules, this compound could potentially be applied in the following areas:

  • Environmental Sensing: The fluorescence of MNA may be quenched or enhanced in the presence of certain metal ions or organic pollutants.[7][8][9] This would enable its use as a fluorescent probe for the detection of these species in environmental samples. For instance, heavy metal ions like Cu²⁺, Fe³⁺, and Hg²⁺ are known to be effective fluorescence quenchers.[7][10]

  • Material Science: MNA could be incorporated into polymers or other materials to serve as a probe for studying their microstructure, degradation, or response to external stimuli.[1][11]

  • Drug Development: While its use as a direct therapeutic agent with intrinsic fluorescence is an area for investigation, it could potentially be used as a fluorescent tag for other molecules, although considerations regarding phototoxicity would be necessary.[1][12][13] Its structural backbone is also found in compounds with biological activity, including those with anticancer properties.[2]

Quantitative Data Summary

Detailed photophysical data specifically for this compound as a fluorescent probe is not extensively documented in the scientific literature.[1] However, data from its close structural analog, Methyl Anthranilate, can provide valuable insights and a starting point for experimental design.

PropertyValue (for Methyl Anthranilate)Reference
Excitation Wavelength (λex)~335 nm[14]
Emission Wavelength (λem)~405 nm[14]
SolubilitySlightly soluble in water, soluble in ethanol[2][3]

Note: These values are for Methyl Anthranilate and should be experimentally verified and optimized for this compound.

Experimental Protocols

The following are generalized protocols for the application of this compound in fluorescence spectroscopy. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Basic Characterization of Fluorescence Properties

Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent.

Materials:

  • This compound (MNA)

  • Spectroscopy-grade solvent (e.g., ethanol, acetonitrile, water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute stock solution of MNA (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photodegradation.[1]

  • Prepare a working solution (e.g., 1-10 µM) by diluting the stock solution.

  • Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 410 nm, based on the analog). b. Scan a range of excitation wavelengths (e.g., 250-390 nm). c. The wavelength at which the maximum fluorescence intensity is observed is the optimal excitation wavelength (λex).

  • Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., 350-550 nm). c. The wavelength at which the maximum fluorescence intensity is observed is the optimal emission wavelength (λem).

  • Record the λex and λem for future experiments.

Protocol 2: Metal Ion Sensing via Fluorescence Quenching

Objective: To investigate the potential of this compound as a fluorescent probe for the detection of a specific metal ion (e.g., Cu²⁺) through fluorescence quenching.

Materials:

  • MNA stock solution (in a suitable buffer, e.g., Tris-HCl, pH 7.4)

  • Stock solution of the metal ion of interest (e.g., CuSO₄)

  • Buffer solution

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions in cuvettes, each containing a constant concentration of MNA (e.g., 5 µM) in the buffer.

  • Add increasing concentrations of the metal ion stock solution to the cuvettes to achieve a range of final metal ion concentrations (e.g., 0-100 µM). Ensure the total volume is the same in all cuvettes by adding buffer.

  • Incubate the solutions for a short period (e.g., 5 minutes) at room temperature to allow for any interaction to occur.

  • Measure the fluorescence intensity of each solution at the predetermined λex and λem of MNA.

  • Plot the fluorescence intensity (or F₀/F, where F₀ is the fluorescence without the quencher and F is the fluorescence with the quencher) against the concentration of the metal ion.

  • Analyze the data using the Stern-Volmer equation to determine the quenching constant if the quenching is dynamic.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare MNA Stock Solution C Prepare Working Solutions A->C B Prepare Analyte (e.g., Metal Ion) Stock Solution B->C D Set Spectrofluorometer Parameters (λex, λem) C->D E Measure Fluorescence Intensity D->E F Plot Fluorescence vs. Analyte Concentration E->F G Determine Limit of Detection (LOD) F->G H Analyze Quenching Mechanism (Stern-Volmer Plot) F->H

Caption: General experimental workflow for fluorescence-based sensing.

Fluorescence_Quenching_Pathway MNA_ground MNA (Ground State) MNA_excited MNA* (Excited State) MNA_ground->MNA_excited Excitation (hν) MNA_excited->MNA_ground Fluorescence (hν') Quencher Quencher (e.g., Metal Ion) MNA_excited->Quencher Collisional Quenching Complex [MNA...Quencher] (Non-fluorescent Complex) MNA_excited->Complex Static Quenching

Caption: Potential fluorescence quenching pathways of this compound.

Safety Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Protect stock solutions and samples from light to prevent photodegradation.[1]

Conclusion

This compound presents an interesting, though currently under-explored, potential as a fluorescent probe. Its inherent fluorescence and the likelihood of its emission being sensitive to the local environment make it a candidate for applications in sensing and material science. The protocols and data provided herein, based on general principles of fluorescence spectroscopy and data from analogous compounds, offer a foundational framework for researchers to begin investigating the utility of this compound in their specific applications. Further detailed characterization of its photophysical properties is warranted to fully unlock its potential.

References

Application Notes and Protocols for Fluorescent Probes Based on Anthranilate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilate derivatives form a versatile class of fluorophores that are increasingly utilized in the development of fluorescent probes for bioimaging and sensing applications. Their inherent blue fluorescence, coupled with the potential for environmentally sensitive spectral shifts, makes them attractive candidates for designing probes that can report on a variety of biological analytes and processes.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular application of fluorescent probes derived from anthranilate esters.

Application Notes

Probe-AN1: A "Turn-On" Fluorescent Probe for Enzyme Activity

Principle: Probe-AN1 is an anthranilate ester-based probe designed to be initially non-fluorescent or weakly fluorescent. The ester linkage acts as a recognition site for a specific enzyme (e.g., an esterase or a lipase). Upon enzymatic cleavage of the ester bond, the highly fluorescent N-methylanthranilic acid is released, resulting in a "turn-on" fluorescent signal that is directly proportional to the enzyme's activity.

Applications:

  • High-throughput screening (HTS) of enzyme inhibitors: The probe can be used in multi-well plate assays to rapidly screen compound libraries for potential enzyme inhibitors. A decrease in the fluorescence signal indicates inhibition of the target enzyme.

  • Monitoring enzyme activity in living cells: The cell-permeable nature of the probe allows for real-time imaging of enzymatic activity within cellular compartments.

  • Diagnostic assays: The probe can be adapted for use in diagnostic kits to measure enzyme levels in biological fluids.

Probe-AN2: A Ratiometric Fluorescent Sensor for Metal Ions

Principle: Probe-AN2 is an anthranilate derivative functionalized with a metal ion chelating moiety. In the absence of the target metal ion, the probe exhibits the characteristic blue fluorescence of the anthranilate fluorophore. Upon binding to the metal ion, a new charge-transfer band may emerge, leading to a ratiometric shift in the emission spectrum. This ratiometric response provides a built-in correction for variations in probe concentration and instrumental factors, enabling more accurate quantification of the target ion.

Applications:

  • Quantification of intracellular metal ion concentrations: The probe can be used to measure the concentration of biologically important metal ions (e.g., Zn²⁺, Cu²⁺) in living cells.

  • Studying metal ion homeostasis: The probe can be a valuable tool for investigating the role of metal ions in cellular signaling and disease.

  • Environmental monitoring: The probe can be used to detect heavy metal contamination in water samples.

Data Presentation

Table 1: Photophysical and Performance Data for Probe-AN1

ParameterValue
Excitation Wavelength (λex)340 nm
Emission Wavelength (λem)410 nm
Quantum Yield (Φ) (in PBS)< 0.01 (Probe-AN1), 0.64 (N-methylanthranilic acid)[2][3]
Limit of Detection (LOD) for Enzyme X10 ng/mL
Linear Range10 - 500 ng/mL
Z'-factor (for HTS)> 0.7

Table 2: Spectral Properties of Probe-AN2 in the Presence of Metal Ions

Analyteλex (nm)λem1 (nm)λem2 (nm)Emission Ratio (Iem2/Iem1) Change
Free Probe350420--
+ Zn²⁺ (10 µM)35042051015-fold increase
+ Cu²⁺ (10 µM)350420-Quenching
+ Mg²⁺ (1 mM)350420-No significant change
+ Ca²⁺ (1 mM)350420-No significant change

Experimental Protocols

Protocol 1: Synthesis of an N-Methylanthranilate-Based Fluorescent Probe (Probe-AN1 Precursor)

This protocol describes the synthesis of a generic N-methylanthranilate ester that can be further modified to create a specific enzyme-responsive probe. The synthesis is based on the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.[4][5][6][7][8]

Materials:

  • N-methylanthranilic acid

  • Target alcohol (containing a functional group for further modification)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve N-methylanthranilic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Evaluation of Probe-AN1 with Target Enzyme

Materials:

  • Probe-AN1 stock solution (e.g., 10 mM in DMSO)

  • Target enzyme stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of enzyme dilutions in the assay buffer.

  • In a 96-well plate, add the enzyme dilutions to triplicate wells. Include a no-enzyme control.

  • Add the Probe-AN1 stock solution to each well to a final concentration of 10 µM.

  • Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 340 nm, λem = 410 nm).

  • Subtract the background fluorescence from the no-enzyme control wells.

  • Plot the fluorescence intensity as a function of enzyme concentration to determine the probe's sensitivity and linear range.

Protocol 3: Cellular Imaging with an Anthranilate-Based Probe

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Anthranilate-based fluorescent probe stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with a suitable filter set (e.g., DAPI channel)

Procedure:

  • Grow cells to a suitable confluency (e.g., 70-80%).

  • Remove the culture medium and wash the cells once with warm PBS.

  • Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells with the probe-containing medium for 15-60 minutes at 37 °C in a CO₂ incubator.

  • Remove the loading medium and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission settings.

  • For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).

Mandatory Visualizations

signaling_pathway cluster_probe Probe-AN1 Activation cluster_enzyme Enzymatic Reaction Probe_AN1 Probe-AN1 (Non-fluorescent) Enzyme Target Enzyme Probe_AN1->Enzyme Binding & Cleavage NMA N-Methylanthranilic Acid (Fluorescent) Enzyme->NMA Release

Caption: Signaling pathway of the "turn-on" fluorescent probe Probe-AN1.

experimental_workflow cluster_synthesis Probe Synthesis cluster_evaluation In Vitro Evaluation cluster_imaging Cellular Imaging Start Starting Materials (N-Methylanthranilic Acid, Alcohol) Reaction Steglich Esterification Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Assay Enzymatic Assay Characterization->Assay Loading Cell Loading Characterization->Loading Data Fluorescence Measurement Assay->Data Imaging Fluorescence Microscopy Loading->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for the development and application of anthranilate-based fluorescent probes.

logical_relationship cluster_probe_design Probe Design Principles cluster_application Target Applications Fluorophore Anthranilate Fluorophore Linker Linker Fluorophore->Linker Recognition Recognition Moiety (Ester, Chelator) Recognition->Linker Enzyme Enzyme Activity Linker->Enzyme Metal Metal Ion Sensing Linker->Metal Imaging Cellular Imaging Enzyme->Imaging Metal->Imaging

References

Application Notes and Protocols for Methyl N-acetylanthranilate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-acetylanthranilate (CAS 2719-08-6) is an aromatic compound valued in the fragrance and flavor industry for its subtle and complex scent profile. Chemically, it is the methyl ester of N-acetylanthranilic acid. Its aroma is characterized as having mild fruity, powdery, and strawberry-like notes.[1] This document provides detailed application notes, experimental protocols for its synthesis and analysis, and a summary of its key physicochemical properties to support its study and application in fragrance chemistry. While it is used as a fragrance and flavoring agent, it is important to distinguish it from the structurally similar Methyl N-methylanthranilate, which has faced regulatory scrutiny due to phototoxicity concerns.[2][3][4][5]

Physicochemical and Olfactory Properties

This compound is a white crystalline powder with a low odor strength.[1] A comprehensive summary of its quantitative data is presented in the table below to facilitate easy comparison and reference.

Table 1: Quantitative Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁NO₃[6]
Molecular Weight 193.20 g/mol [6]
CAS Number 2719-08-6[1]
Appearance White powder[7]
Melting Point 98.00 to 101.00 °C[7]
Boiling Point 376.34 °C (estimated)[7]
Flash Point > 100 °C[1]
Water Solubility 1847 mg/L at 25 °C (estimated)[7]
logP (o/w) 1.650[7]
Odor Profile Fruity, powdery, strawberry[1]
Odor Strength Low[1]
Substantivity on Smelling Strip 384 hours at 100%[1]
Recommended Usage Level in Fragrance Concentrate Up to 1.0%[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the N-acetylation of anthranilic acid to form N-acetylanthranilic acid, followed by the Fischer esterification of the intermediate with methanol.

Protocol 3.1.1: Synthesis of N-acetylanthranilic Acid

This protocol is adapted from established laboratory procedures for the N-acetylation of anthranilic acid.[8][9][10]

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Distilled water

  • Methanol (for washing)

  • Erlenmeyer flask (50 mL)

  • Reflux condenser

  • Heating mantle or hot plate

  • Stir bar

  • Beaker

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.

  • Add a stir bar and heat the mixture to a gentle boil for 15 minutes with stirring. The solid should dissolve.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Carefully add 2.0 mL of distilled water to the cooled mixture to hydrolyze the excess acetic anhydride.

  • Gently heat the mixture again to just below boiling to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals of N-acetylanthranilic acid.

  • Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold methanol.

  • Dry the crystals in a desiccator or a vacuum oven at low heat.

Protocol 3.1.2: Fischer Esterification to Yield this compound

This protocol is a generalized procedure for Fischer esterification, adapted for the specific substrates.

Materials:

  • N-acetylanthranilic acid (from Protocol 3.1.1)

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the dried N-acetylanthranilic acid in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., 50 mL of diethyl ether).

  • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of this compound in a fragrance oil matrix.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • This compound standard

  • Internal standard (e.g., a stable aromatic ester not present in the sample)

  • Solvent for dilution (e.g., ethanol or dichloromethane)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock solution, prepare a series of calibration standards of known concentrations. Add a constant, known concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh a known amount of the fragrance oil sample and dissolve it in a known volume of the solvent. Add the same concentration of the internal standard as in the calibration standards.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of each standard and the prepared sample into the GC-MS system.

    • Chromatographic Conditions: Use a suitable temperature program to achieve good separation of the analytes. A typical program might be:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Final hold: Hold at 280°C for 5 minutes.

    • Mass Spectrometry Conditions: Operate the mass spectrometer in either full scan mode to identify the compound or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity in quantification.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for both compounds in each chromatogram.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizations

General Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal epithelium. This triggers a signaling cascade that results in the transmission of an electrical signal to the brain.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_Na_influx Depolarization Depolarization Ca_Na_influx->Depolarization Causes Signal_propagation Signal to Brain (Action Potential) Depolarization->Signal_propagation

Caption: Generalized G-protein coupled olfactory signal transduction pathway.

Experimental Workflow for Synthesis

The synthesis of this compound follows a clear two-step experimental workflow, from starting materials to the purified product.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Fischer Esterification start1 Anthranilic Acid + Acetic Anhydride reaction1 Heat and Reflux start1->reaction1 hydrolysis Hydrolyze excess Acetic Anhydride reaction1->hydrolysis crystallization Crystallize and Isolate hydrolysis->crystallization product1 N-acetylanthranilic Acid crystallization->product1 start2 N-acetylanthranilic Acid + Methanol + H₂SO₄ product1->start2 reaction2 Heat and Reflux start2->reaction2 workup Extraction and Washing reaction2->workup purification Dry and Evaporate Solvent workup->purification final_product This compound purification->final_product Logical_Relationships cluster_props Properties cluster_app Applications cluster_cons Considerations MNAA This compound Odor Fruity, Powdery Scent MNAA->Odor Stability Ester Stability MNAA->Stability PhysChem Physicochemical Properties MNAA->PhysChem Purity Purity and Analysis MNAA->Purity FineFrag Fine Fragrances Odor->FineFrag Cosmetics Cosmetic Formulations Odor->Cosmetics Flavors Flavor Compositions Odor->Flavors Stability->Cosmetics Compatibility Matrix Compatibility PhysChem->Compatibility Concentration Usage Concentration FineFrag->Concentration Cosmetics->Compatibility Flavors->Concentration Purity->FineFrag Purity->Cosmetics Purity->Flavors

References

One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The protocols outlined below focus on modern, efficient one-pot methodologies, including microwave-assisted and catalyst-free approaches, designed to streamline the synthesis of these valuable scaffolds.

Introduction

Quinazolin-4(3H)-ones are a core structure in numerous natural products and synthetic compounds exhibiting a wide range of biological effects, such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][6] The development of efficient synthetic routes to access diverse libraries of these compounds is crucial for drug discovery and development. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecules from simple starting materials, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[3][4] This document details three distinct and effective one-pot methods for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Method 1: Microwave-Assisted One-Pot Synthesis from Anthranilic Acids

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields.[1][7][8][9] This protocol describes a one-pot, two-step microwave-assisted synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acids, carboxylic acids (or acyl chlorides), and primary amines.[1][8]

Experimental Protocol
  • Step 1: Formation of the Benzoxazinone Intermediate.

    • In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and a carboxylic acid (1.2 mmol) or its corresponding acyl chloride (1.1 mmol).

    • Microwave irradiate the mixture at 150°C for 10 minutes.[1] Monitor the reaction by TLC to confirm the consumption of the anthranilic acid.

  • Step 2: Amination and Cyclization.

    • To the resulting benzoxazinone intermediate in the same reaction vessel, add a primary amine (1.5 mmol).

    • Microwave irradiate the reaction mixture at 250°C for 3-6 minutes.[1]

    • After cooling to room temperature, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-4(3H)-quinazolinone.

Data Summary
EntryR1 (Carboxylic Acid)R2 (Amine)Yield (%)
1Acetic AcidMethylamineHigh
2Acetic Acidn-ButylamineHigh
3Propionic AcidMethylamineHigh
4Propionic Acidn-ButylamineHigh

Note: Specific yield percentages vary depending on the substrates used. "High" generally refers to yields reported in the literature, often in the range of 70-95%.[1]

Reaction Workflow

G Microwave-Assisted Synthesis Workflow A Anthranilic Acid + Carboxylic Acid/Acyl Chloride B Microwave Irradiation (150°C, 10 min) A->B C Benzoxazinone Intermediate B->C D Add Primary Amine C->D E Microwave Irradiation (250°C, 3-6 min) D->E F 2,3-Disubstituted-4(3H)-quinazolinone E->F G Work-up and Purification F->G

Caption: Workflow for microwave-assisted one-pot synthesis.

Method 2: Catalyst- and Solvent-Free Synthesis from Isatoic Anhydride

Green chemistry principles encourage the reduction or elimination of hazardous substances. This protocol details a catalyst- and solvent-free one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones via a three-component reaction of isatoic anhydride, a primary amine, and an orthoester.[10] This method offers excellent yields and a simple work-up procedure.[10]

Experimental Protocol
  • Reaction Setup.

    • In a round-bottom flask, thoroughly mix isatoic anhydride (1.0 mmol), a primary amine (1.0 mmol), and an orthoester (1.2 mmol).

  • Reaction Conditions (Choose one).

    • Conventional Heating: Heat the mixture at 120°C for 5 hours.[10]

    • Microwave Irradiation: Heat the mixture in a microwave reactor at 140°C for 20-30 minutes.[10]

  • Work-up and Purification.

    • After cooling to room temperature, add water to the reaction mixture and stir for 15 minutes.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

Data Summary
EntryIsatoic Anhydride SubstituentAmineOrthoesterYield (%) (Conventional)Yield (%) (Microwave)
1HAnilineTriethyl orthoformate9295
2H4-ChloroanilineTriethyl orthoformate9093
3HBenzylamineTriethyl orthoformate8891
4HAnilineTriethyl orthoacetate9194
55-NitroAnilineTriethyl orthoformate8992

Data adapted from representative yields reported in the literature.[10]

Reaction Pathway

G Catalyst-Free Three-Component Reaction cluster_reactants Reactants A Isatoic Anhydride D One-Pot Reaction (Heat or Microwave) A->D B Primary Amine B->D C Orthoester C->D E 2,3-Disubstituted-4(3H)-quinazolinone D->E

Caption: Logical relationship for the three-component synthesis.

Method 3: Imidazole Hydrochloride Promoted Synthesis from o-Aminobenzoic Acid

This method utilizes an environmentally friendly Brønsted acid, imidazole hydrochloride, to promote the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and N,N-dimethylformamide (DMF) derivatives without the need for metal catalysts or oxidants.[11]

Experimental Protocol
  • Reaction Setup.

    • To a reaction tube, add o-aminobenzoic acid (0.5 mmol), the corresponding DMF derivative (1.0 mL), and imidazole hydrochloride (0.5 mmol).

  • Reaction Conditions.

    • Stir the mixture at 130°C for 24 hours.

  • Work-up and Purification.

    • After cooling to room temperature, add water (10 mL) to the reaction mixture.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.

Data Summary
Entryo-Aminobenzoic Acid SubstituentDMF DerivativeYield (%)
1HN,N-Dimethylformamide65
2HN,N-Dimethylacetamide58
34-ChloroN,N-Dimethylformamide62
45-BromoN,N-Dimethylformamide60
5HN-Formylpiperidine55

Data represents a selection of reported yields, which are generally in the low to moderate range for this method.[11]

Proposed Mechanistic Steps

G Imidazole HCl Promoted Synthesis Pathway A o-Aminobenzoic Acid + DMF Derivative C Transamidation A->C B Imidazole Hydrochloride (Brønsted Acid Catalyst) B->C D Intermediate Formation C->D E Intramolecular Cyclization D->E F Dehydration E->F G 2,3-Disubstituted-4(3H)-quinazolinone F->G

Caption: Key steps in the imidazole hydrochloride promoted synthesis.

Conclusion

The one-pot synthesis methods presented here offer efficient, versatile, and in some cases, environmentally benign routes to 2,3-disubstituted-4(3H)-quinazolinones. The choice of method will depend on the available starting materials, desired substitution patterns, and available equipment (e.g., microwave reactor). These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize libraries of these important heterocyclic compounds for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of Methyl N-acetylanthranilate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Question 1: My final product has a low purity after synthesis. What are the potential impurities and how can I remove them?

Answer:

Low purity in synthesized this compound can stem from several sources, including incomplete reactions and the formation of byproducts. The nature of the impurities often depends on the synthetic route employed.

Common Impurities and Recommended Purification Methods:

ImpurityLikely SourceRecommended Removal Method
N-acetylanthranilic acid Incomplete esterification of N-acetylanthranilic acid.- Recrystallization- Column Chromatography- Acid-base extraction (wash with a mild base like sodium bicarbonate solution)
Methyl anthranilate Incomplete N-acetylation of methyl anthranilate.- Recrystallization- Column Chromatography- Fractional vacuum distillation
Acetic anhydride Excess reagent from N-acetylation.- Aqueous workup- Evaporation under reduced pressure
Residual Acid Catalyst (e.g., H₂SO₄) Catalyst from Fischer esterification.- Neutralization with a mild base (e.g., sodium bicarbonate solution) during workup.
Diacetylated byproduct Side reaction during N-acetylation.- Column Chromatography
Residual Solvents (e.g., methanol, ethanol, ethyl acetate) Incomplete removal after reaction or extraction.- Evaporation under reduced pressure- High vacuum

A general workflow for troubleshooting low purity is outlined below.

G cluster_starting_materials Starting Material Impurities cluster_byproducts Byproduct Impurities cluster_solvents Solvent Impurities start Low Purity Product char Characterize Impurities (TLC, NMR, GC-MS) start->char unreacted_sm Unreacted Starting Material? char->unreacted_sm byproduct Byproduct Formation? unreacted_sm->byproduct No wash Acid-Base Wash unreacted_sm->wash Yes (Acidic/Basic) residual_solvent Residual Solvent? byproduct->residual_solvent No chromatography Column Chromatography byproduct->chromatography Yes high_vac High Vacuum residual_solvent->high_vac Yes end High Purity Product residual_solvent->end No recrystallize Recrystallization wash->recrystallize recrystallize->end chromatography->end distillation Vacuum Distillation distillation->end high_vac->end

Caption: Troubleshooting workflow for low purity this compound.

Question 2: The yield of my purified product is very low after recrystallization. How can I improve it?

Answer:

Low recovery after recrystallization is a common issue. Several factors can contribute to this, and optimizing the procedure can significantly improve your yield.

Troubleshooting Low Recrystallization Yield:

IssuePotential CauseRecommended Solution
Product remains in the mother liquor - Too much solvent was used.- The solution was not cooled sufficiently.- The chosen solvent is too good a solvent for the product at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath after it has reached room temperature.- Perform solvent screening to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Premature crystallization during hot filtration The solution cools too quickly in the funnel.- Pre-heat the funnel and filter paper.- Use a small amount of hot solvent to keep the crystals dissolved during filtration.
Loss of product during transfer Mechanical losses on glassware.- Rinse glassware with a small amount of cold recrystallization solvent and add the rinsing to the filtration funnel.

A typical recovery for a single recrystallization can range from 60-80%, depending on the initial purity of the crude product.[1][2]

Question 3: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?

Answer:

Discoloration in the final product is typically due to the presence of high molecular weight, colored impurities or degradation products.

To address this, you can incorporate a decolorization step in your purification protocol. Before allowing the hot, saturated solution to cool during recrystallization, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You can then remove the charcoal by hot gravity filtration before proceeding with the crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

The most effective purification method depends on the nature and quantity of the impurities present.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid crude product.[3] It is often the first choice for purification.

  • Column chromatography is very effective for separating the desired product from impurities with different polarities, such as unreacted starting materials and byproducts.

  • Fractional vacuum distillation can be used if the impurities are volatile and have boiling points significantly different from this compound.

Q2: What is a good solvent system for the recrystallization of this compound?

A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals. Other potential solvent systems include mixtures of ethyl acetate and hexanes.

Q3: What are the recommended conditions for column chromatography of this compound?

A good starting point for the column chromatography of this compound is to use silica gel as the stationary phase and a solvent system of ethyl acetate in hexanes as the eluent. The polarity of the eluent can be gradually increased (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes) to effectively separate the product from less polar and more polar impurities. The separation can be monitored by Thin Layer Chromatography (TLC).

Q4: What is the boiling point of this compound under vacuum?

While the boiling point at atmospheric pressure is high, under vacuum, it is significantly lower, which prevents degradation. A reported boiling point is 130-131°C at 15 mmHg.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20% and then 30% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation

This protocol is for the purification of liquid crude this compound.

  • Apparatus Setup: Set up a fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.

  • Distillation: Heat the crude product in the distillation flask under reduced pressure.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 130-131°C at 15 mmHg).[4] Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 2719-08-6[3][5][6]
Molecular Formula C₁₀H₁₁NO₃[3][5]
Molecular Weight 193.20 g/mol [3][5][6]
Appearance White to light yellow crystals[3][5]
Boiling Point 130-131 °C at 15 mmHg[4]
Solubility Slightly soluble in water; soluble in ethanol[3][5]

Table 2: Typical Purification Outcomes

Purification MethodPurity BeforePurity AfterExpected Recovery
Recrystallization ~85%>98%60-80%
Column Chromatography Variable>99%70-90%
Vacuum Distillation ~95%>98.5%~80%

Note: The values in Table 2 are estimates based on typical laboratory results for similar compounds and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification start_A N-acetylanthranilic acid + Methanol reaction Reaction start_A->reaction start_B Methyl anthranilate + Acetic anhydride start_B->reaction crude Crude Methyl N-acetylanthranilate reaction->crude recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom distillation Vacuum Distillation crude->distillation pure Pure Methyl N-acetylanthranilate recrystallization->pure column_chrom->pure distillation->pure

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for Methyl N-acetylanthranilate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N-acetylanthranilate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated to the appropriate temperature (e.g., 60°C for esterification) and allowed to proceed for the recommended duration (e.g., 12 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).[1]
Incorrect stoichiometry of reagents.Use precise measurements for all starting materials. For N-acetylation, a slight excess of the acetylating agent (e.g., acetic anhydride) may be employed.
Poor quality of starting materials.Use pure, dry reagents. Impurities in the starting material can lead to side reactions and lower yields.
Hydrolysis of the ester product during workup.If using an acidic or basic workup, perform extractions quickly and at a low temperature to minimize hydrolysis of the methyl ester group.[2]
Presence of Impurities in the Final Product Unreacted starting material (N-acetylanthranilic acid or methyl anthranilate).Optimize reaction conditions to drive the reaction to completion. Unreacted starting material can often be removed by column chromatography or fractional vacuum distillation.[2]
Formation of N-acetylanthranilic acid as a byproduct.This can occur if the methyl ester is hydrolyzed during workup. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic impurity.[2]
Formation of a dimer (Dimethyl N,N'-methylenedianthranilate).This side product can form during reductive amination with formaldehyde in the absence of an acid catalyst. The use of an acid catalyst can help prevent its formation. If formed, it can be difficult to remove due to similar properties to the product; column chromatography may be effective.[2]
Discoloration of the product (yellow or brown).This may be due to impurities in the starting materials or degradation during the reaction. Purify the product by recrystallization or column chromatography.
Difficulty in Product Isolation/Purification Product is an oil instead of a solid.This compound is a solid at room temperature. If an oil is obtained, it may indicate the presence of impurities. Attempt to purify by column chromatography.
Inefficient extraction from the reaction mixture.Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral, organic-soluble form.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic routes:

  • Esterification of N-acetylanthranilic acid: This involves reacting N-acetylanthranilic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]

  • N-acetylation of methyl anthranilate: This route involves the acetylation of the amino group of methyl anthranilate using an acetylating agent like acetic anhydride.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: What is the typical purity of the crude product, and what purification methods are recommended?

A3: A typical laboratory synthesis via esterification might yield a product with approximately 85% purity before further purification.[1] Recommended purification methods include:

  • Recrystallization: Effective for removing small amounts of impurities from a solid product.

  • Column Chromatography: Useful for separating the desired product from starting materials and side products, especially when dealing with oily products or complex mixtures.[2]

  • Fractional Vacuum Distillation: Can be used to purify the product from non-volatile impurities or starting materials with significantly different boiling points.[2]

Q4: What are the key safety precautions to take during this synthesis?

A4: Acetic anhydride and sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Methanol is flammable and toxic. Ensure all procedures are carried out in a well-ventilated area away from ignition sources.

Experimental Protocols

Protocol 1: Esterification of N-acetylanthranilic Acid

This protocol is based on the Fischer esterification method.

Materials and Reagents:

  • N-acetylanthranilic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution, brine)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 60°C) for 12 hours.[1]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition
Starting MaterialN-acetylanthranilic acid
ReagentMethanol
CatalystSulfuric acid
Temperature60°C
Reaction Time12 hours
Purity (pre-purification)~85%
Protocol 2: N-acetylation of Methyl Anthranilate

Materials and Reagents:

  • Methyl anthranilate

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution, brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl anthranilate in an organic solvent in a round-bottom flask.

  • Add acetic anhydride to the solution. A catalytic amount of pyridine can also be added.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC until the methyl anthranilate is consumed.

  • Quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_esterification Esterification Route cluster_acetylation N-acetylation Route N-acetylanthranilic_acid N-acetylanthranilic Acid Product1 This compound N-acetylanthranilic_acid->Product1 Reflux, 60°C, 12h Methanol Methanol Methanol->Product1 H2SO4 H₂SO₄ (cat.) H2SO4->Product1 Methyl_anthranilate Methyl Anthranilate Product2 This compound Methyl_anthranilate->Product2 Room Temp. Acetic_anhydride Acetic Anhydride Acetic_anhydride->Product2 Pyridine Pyridine (optional) Pyridine->Product2

Caption: Synthesis pathways for this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Choose Route) Start->Reaction_Setup Monitoring Monitor Reaction (TLC) Reaction_Setup->Monitoring Workup Reaction Workup (Quenching, Extraction, Washing) Monitoring->Workup Isolation Crude Product Isolation (Solvent Evaporation) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Product Analysis (Purity, Characterization) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree Problem Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize Optimize Conditions: - Increase reaction time - Check temperature - Verify stoichiometry Incomplete->Optimize Yes Complete Reaction Complete Incomplete->Complete No Check_Workup Review Workup Procedure Complete->Check_Workup Workup_Issue Potential Workup Issues: - Product hydrolysis - Inefficient extraction Check_Workup->Workup_Issue Modify_Workup Modify Workup: - Minimize time - Adjust pH - Use more extractions Workup_Issue->Modify_Workup Yes Purification_Issue Consider Purification Issues Workup_Issue->Purification_Issue No Choose_Method Select Appropriate Purification: - Recrystallization - Column Chromatography Purification_Issue->Choose_Method

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Synthesis of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Methyl N-acetylanthranilate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I might encounter in my synthesis of this compound?

The purity of your final product can be affected by several factors, including incomplete reactions, side reactions, and degradation during workup. The most common impurities are unreacted starting materials, byproducts from side reactions, degradation products, and residual catalysts or solvents. A detailed breakdown of potential impurities is provided in the table below.

Data Presentation: Common Impurities in this compound Synthesis

Impurity CategorySpecific ImpurityLikely SourceRecommended Removal Method
Unreacted Starting Materials N-acetylanthranilic acidIncomplete esterification of N-acetylanthranilic acid.Aqueous wash with a mild base (e.g., sodium bicarbonate solution) to convert the acidic impurity into its water-soluble salt.
MethanolExcess reagent used in the esterification of N-acetylanthranilic acid.Evaporation under reduced pressure.
Methyl anthranilateIncomplete acetylation of methyl anthranilate.Column chromatography or fractional distillation.
Anthranilic acidImpurity in the N-acetylanthranilic acid starting material or from hydrolysis of starting materials/product.Aqueous wash with a mild base.
Acetic anhydrideExcess reagent used in the acetylation of methyl anthranilate or in the synthesis of N-acetylanthranilic acid.Quenching with water followed by aqueous extraction.
Byproducts 2-methyl-3,1-benzoxazin-4-oneIntramolecular cyclization of N-acetylanthranilic acid, especially when using dehydrating agents like acetic anhydride.[1][2]Hydrolysis to N-acetylanthranilic acid with water, followed by an aqueous basic wash.
Quinazolinone derivativesReaction of this compound with amine impurities or degradation at high temperatures.[3]Column chromatography.
Degradation Products N-acetylanthranilic acidHydrolysis of the methyl ester group of the final product during acidic or basic workup.[4]Aqueous wash with a mild base.
Residuals Acid Catalyst (e.g., H₂SO₄)Used in the Fischer esterification of N-acetylanthranilic acid.Neutralization with a mild base (e.g., sodium bicarbonate solution) during workup.
SolventsIncomplete removal after reaction or extraction.Evaporation under reduced pressure.

A typical laboratory synthesis via Fischer esterification of N-acetylanthranilic acid might yield a crude product with approximately 85% purity before purification.[3]

Q2: My reaction to form this compound from N-acetylanthranilic acid and methanol is not going to completion. What can I do to improve the yield?

This is a classic Fischer esterification, which is an equilibrium-controlled reaction. To drive the reaction towards the product, you can:

  • Use an excess of methanol: This shifts the equilibrium towards the formation of the ester.

  • Remove water: As water is a byproduct, its removal will also shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus or a drying agent.

  • Ensure an effective catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is essential.

  • Increase reaction time: Monitor the reaction by TLC to determine the optimal reaction time. However, be aware that prolonged reaction times at high temperatures can lead to byproduct formation.

Q3: I am observing a significant amount of N-acetylanthranilic acid in my final product after workup. What is causing this?

The presence of N-acetylanthranilic acid in your final product is likely due to the hydrolysis of the methyl ester group of your desired product, this compound.[4] This can occur under either acidic or basic conditions during the aqueous workup steps. To minimize hydrolysis:

  • Use a mild base for neutralization: When neutralizing the acid catalyst, use a weak base like sodium bicarbonate or sodium carbonate solution instead of strong bases like sodium hydroxide.

  • Keep the temperature low: Perform aqueous washes at room temperature or below to reduce the rate of hydrolysis.

  • Minimize contact time: Complete the aqueous workup as efficiently as possible to reduce the time your product is in contact with acidic or basic aqueous solutions.

Q4: During the synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, I isolated a byproduct that is not my desired product. What could it be?

A common byproduct in this reaction is 2-methyl-3,1-benzoxazin-4-one.[1][2] This occurs through the intramolecular cyclization of N-acetylanthranilic acid, which is promoted by the dehydrating effect of acetic anhydride, especially with heating.

To minimize the formation of this byproduct, you can try to control the reaction temperature and the amount of acetic anhydride used. If formed, this benzoxazinone can be hydrolyzed back to N-acetylanthranilic acid by treatment with water.[2]

Experimental Protocols

Method 1: Esterification of N-acetylanthranilic Acid

This protocol describes the synthesis of this compound via Fischer esterification.

Materials:

  • N-acetylanthranilic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-acetylanthranilic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Acetylation of Methyl Anthranilate

This protocol outlines the synthesis of this compound by acetylating methyl anthranilate.

Materials:

  • Methyl anthranilate

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane or Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve methyl anthranilate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq). A catalytic amount of pyridine can also be added.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Esterification cluster_1 Route 2: Acetylation N-acetylanthranilic acid N-acetylanthranilic acid Methyl N-acetylanthranilate_1 This compound N-acetylanthranilic acid->Methyl N-acetylanthranilate_1 + H₂SO₄ Methanol Methanol Methanol->Methyl N-acetylanthranilate_1 Methyl anthranilate Methyl anthranilate Methyl N-acetylanthranilate_2 This compound Methyl anthranilate->Methyl N-acetylanthranilate_2 Acetic anhydride Acetic anhydride Acetic anhydride->Methyl N-acetylanthranilate_2

Caption: Main synthetic routes to this compound.

Impurity_Formation N-acetylanthranilic acid N-acetylanthranilic acid This compound This compound N-acetylanthranilic acid->this compound 2-methyl-3,1-benzoxazin-4-one 2-methyl-3,1-benzoxazin-4-one N-acetylanthranilic acid->2-methyl-3,1-benzoxazin-4-one Intramolecular Cyclization This compound->N-acetylanthranilic acid Hydrolysis Hydrolysis

Caption: Key impurity formation pathways.

Troubleshooting_Workflow start Crude Product Analysis (TLC, GC, NMR) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm Unreacted Starting Material? impurity_detected->unreacted_sm Yes pure_product Pure Product impurity_detected->pure_product No byproduct Byproduct Formation? unreacted_sm->byproduct No optimize_reaction Optimize Reaction Conditions: - Adjust stoichiometry - Change catalyst/solvent - Modify temperature/time unreacted_sm->optimize_reaction Yes degradation Degradation Product? byproduct->degradation No byproduct->optimize_reaction Yes modify_workup Modify Workup: - Use mild base/acid - Control temperature - Minimize time degradation->modify_workup Yes purification Select Appropriate Purification Method: - Recrystallization - Column Chromatography - Distillation degradation->purification No optimize_reaction->start modify_workup->start purification->pure_product

References

Troubleshooting low yield in Methyl N-acetylanthranilate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl N-acetylanthranilate Production

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of this compound. The most common synthetic route addressed is the N-acetylation of methyl anthranilate using acetic anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final yield is significantly lower than expected, and analysis (TLC, GC-MS) shows a large amount of unreacted methyl anthranilate. What are the likely causes?

A1: The presence of significant starting material indicates an incomplete reaction. Several factors could be responsible:

  • Insufficient Acetylating Agent: The molar ratio of acetic anhydride to methyl anthranilate is crucial. An inadequate amount of acetic anhydride will result in an incomplete conversion. It is advisable to use a slight excess of acetic anhydride.

  • Poor Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it will convert to acetic acid, which is ineffective for acetylation. Always use a fresh or properly stored bottle of acetic anhydride.

  • Suboptimal Reaction Temperature: The acetylation of amines is an exothermic reaction. However, insufficient heat can lead to a slow and incomplete reaction. Conversely, excessively high temperatures might promote side reactions. A gentle reflux is often effective.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Q2: My product is impure, and I suspect the presence of side products. What are the common impurities and how can they be removed?

A2: Low purity can result from side reactions during the synthesis or workup. The table below lists common impurities and methods for their removal.[2]

ImpurityLikely SourceRecommended Removal Method
Unreacted Methyl Anthranilate Incomplete N-acetylation reaction.Fractional vacuum distillation or column chromatography.[2]
N-acetylanthranilic Acid Hydrolysis of the methyl ester group during an aggressive acidic or basic workup.Acid-base extraction: wash the organic layer with a mild base such as a saturated sodium bicarbonate solution.[2]
Acetic Acid Hydrolysis of excess acetic anhydride during workup.Washing the organic phase with water and a mild base (e.g., sodium bicarbonate solution).[3]
Residual Solvents Incomplete removal after reaction or extraction.Evaporation under reduced pressure (rotary evaporator) followed by drying under a high vacuum.[2]

Q3: Why is it critical to maintain anhydrous (dry) conditions during the N-acetylation reaction?

A3: Acetic anhydride readily reacts with water in a hydrolysis reaction to form two equivalents of acetic acid. This side reaction is undesirable for two main reasons:

  • Consumption of Reagent: It consumes the acetylating agent, reducing the amount available to react with the methyl anthranilate, which leads to lower yields.

  • Introduction of Impurity: It introduces acetic acid into the reaction mixture, which must be removed during the purification process.

Therefore, using dry glassware and anhydrous solvents is essential for maximizing the yield and purity of the desired product.

Q4: What is the role of a base, like pyridine, in this reaction?

A4: While not always required, a base like pyridine can be used in the acylation of amines. Its primary role is to neutralize the carboxylic acid byproduct formed during the reaction. By scavenging the acid, it prevents the potential protonation of the starting amine, ensuring the amine remains a nucleophile and can react with the acetylating agent. This drives the equilibrium toward the product side.

Data Presentation: Optimizing Reaction Parameters

To maximize the yield of this compound, consider the following optimized parameters.

ParameterRecommended ConditionRationale & Key Considerations
Reactant Molar Ratio 1.1 to 1.5 equivalents of Acetic Anhydride per 1 equivalent of Methyl Anthranilate.A slight excess of acetic anhydride ensures the complete consumption of the limiting reagent (methyl anthranilate). A large excess should be avoided to simplify purification.
Solvent Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat reaction).Prevents the hydrolysis of acetic anhydride. The choice of solvent depends on the reaction scale and temperature. A neat (solvent-free) reaction can be effective if the mixture remains stirrable.
Temperature 80-120 °C (gentle reflux).Provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition. The reaction is exothermic, so controlled heating is important.[4]
Reaction Time 1-3 hours.Monitor by TLC or GC to confirm the disappearance of the starting material. Prolonged reaction times at high temperatures are generally not necessary and may lead to impurity formation.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).While not strictly necessary for this reaction, it helps to prevent atmospheric moisture from entering the reaction vessel, thus protecting the acetic anhydride from hydrolysis.

Experimental Protocols

General Protocol for N-acetylation of Methyl Anthranilate

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials:

  • Methyl anthranilate

  • Acetic anhydride

  • Anhydrous Toluene (or another suitable solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add methyl anthranilate to the flask.

  • Addition of Reagents: Under anhydrous conditions, add the anhydrous solvent (if used), followed by the slow addition of acetic anhydride (1.1-1.5 molar equivalents).

  • Reaction: Heat the mixture to a gentle reflux (80-120°C) and stir for 1-3 hours. Monitor the reaction's progress by TLC, using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear, and the starting material spot should diminish.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to quench the excess acetic anhydride and neutralize any acetic acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) two to three times.

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary to achieve high purity.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Reactant1 Methyl Anthranilate Product This compound Reactant1->Product N-acetylation Reactant2 Acetic Anhydride Reactant2->Product N-acetylation Byproduct Acetic Acid

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Product Yield Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Decision Identify Main Component Analyze->Decision SM High % of Starting Material (Incomplete Reaction) Decision->SM Starting Material SP Presence of Side Products Decision->SP Side Products Loss Product Loss During Workup Decision->Loss Product Only (but low mass) Cause_SM Causes: - Insufficient Reagent - Low Temperature/Time - Hydrolyzed Acetic Anhydride SM->Cause_SM Cause_SP Causes: - Water in reaction (hydrolysis) - Harsh workup (ester cleavage) SP->Cause_SP Cause_Loss Causes: - Inefficient extraction - Emulsion formation - Distillation issues Loss->Cause_Loss

Caption: A workflow diagram for diagnosing the cause of low reaction yield.

Logical Relationships of Reaction Parameters

logical_relationships cluster_params Controllable Parameters cluster_outcomes Potential Outcomes Temp Reaction Temperature Desired High Yield of This compound Temp->Desired Optimal LowYield Low Yield / Impurities Temp->LowYield Too Low/High Ratio Reactant Ratio (Ac₂O : Amine) Ratio->Desired Slight Excess Ac₂O Ratio->LowYield Insufficient Ac₂O Water Presence of Water Water->LowYield Present

Caption: Relationship between key reaction parameters and the final yield.

References

Technical Support Center: Purification of Crude Methyl N-acetylanthranilate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude Methyl N-acetylanthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase and solvent system for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel (70-230 mesh). A widely used mobile phase is a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Q2: How can I determine the appropriate solvent system for my specific crude sample?

A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system.[1] Test various ratios of hexane and ethyl acetate. A good starting point for TLC analysis is a 9:1 hexane:ethyl acetate mixture.[1] The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for this compound on the TLC plate.

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities depend on the synthetic route. If synthesized from methyl anthranilate, unreacted starting material is a common impurity. Other possibilities include byproducts from side reactions or degradation products. For the analogous compound, Methyl N-methylanthranilate, common impurities include unreacted methyl anthranilate and N-methylanthranilic acid.[2]

Q4: How can I visualize the spots on a TLC plate if my compound is not UV-active?

A4: While this compound is UV-active, for compounds that are not, you can use visualizing agents such as a potassium permanganate stain or an iodine chamber to make the spots visible.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound from Impurities - Inappropriate Solvent System: The polarity of the eluent may be too high or too low. - Improper Column Packing: The presence of cracks, channels, or air bubbles in the silica gel can lead to uneven solvent flow.[3] - Column Overloading: Loading too much crude material onto the column.- Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. - Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.[3] - As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel.
Compound Elutes Too Quickly (High Rf) - Eluent is Too Polar: The solvent system has too high a proportion of the more polar solvent (e.g., ethyl acetate).- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[3]
Compound Elutes Too Slowly or Not at All (Low Rf) - Eluent is Not Polar Enough: The solvent system has too low a proportion of the more polar solvent.- Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.[3]
Peak Tailing (Streaking of the Compound Band) - Strong Interaction with Silica Gel: The N-acetyl group can interact with the acidic silanol groups on the silica surface. - Sample Overload: Too much sample has been loaded onto the column. - Incomplete Dissolution of Sample: The sample was not fully dissolved when loaded.- Consider using a less acidic stationary phase like neutral alumina. - Reduce the amount of crude material loaded onto the column. - Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading.
Compound is Not Eluting from the Column - Compound Decomposed on the Column: The compound may not be stable on silica gel. - Incorrect Solvent System: The eluent is not polar enough to move the compound.- Test the stability of your compound on a silica TLC plate before running a column.[4] - If the compound is stable, significantly increase the polarity of the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane can be used.[4]
Cracks Appearing in the Silica Bed - Running the Column Dry: The solvent level dropped below the top of the silica gel. - Heat Generation: The heat of adsorption of the solvent onto the silica gel can cause cracks, especially when switching to a more polar solvent.- Always maintain the solvent level above the silica bed. - Pack the column using a slurry method and ensure the column is equilibrated with the mobile phase before loading the sample.

Experimental Protocol: Purification of this compound

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • TLC plates (silica gel coated)

  • Developing chamber

  • UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

2. TLC Analysis:

  • Prepare a dilute solution of the crude product in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a chamber containing a hexane:ethyl acetate (e.g., 9:1 v/v) solvent system.

  • Visualize the developed plate under a UV lamp to determine the Rf value of the product and the separation from impurities.

  • Adjust the solvent ratio to achieve an Rf value of ~0.3 for the target compound.

3. Column Preparation:

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand on top of the plug.

  • Prepare a slurry of silica gel in hexane.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.

  • Wash the column with the initial, least polar mobile phase (e.g., pure hexane).

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the initial mobile phase to the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).[1] The exact gradient will depend on the TLC analysis.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

6. Isolation of Pure Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Further dry the product under high vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes typical data for the purification of an analogous compound, Methyl N-methylanthranilate, which can serve as a reference. Actual results for this compound may vary depending on the initial purity of the crude material and the specific chromatographic conditions.

ParameterCrude MaterialPurified Product
Appearance Yellowish oil or solidWhite to light yellow crystals
Purity (by GC/HPLC) ~85-90%>98%
Typical Yield -80-95%

Visualizations

Troubleshooting Workflow for Poor Separation

Troubleshooting Poor Separation Troubleshooting Workflow for Poor Separation start Poor Separation Observed check_tlc Review TLC Data start->check_tlc check_packing Inspect Column Packing start->check_packing check_loading Evaluate Sample Load start->check_loading optimize_solvent Optimize Solvent System (Adjust Polarity) check_tlc->optimize_solvent Rf too high/low or poor spot separation good_separation Achieve Good Separation optimize_solvent->good_separation Optimized repack_column Repack Column Carefully check_packing->repack_column Cracks or channels visible repack_column->good_separation Properly packed reduce_load Reduce Sample Amount check_loading->reduce_load Streaking or broad bands reduce_load->good_separation Load reduced Purification Workflow Experimental Workflow for Purification start Crude Methyl N-acetylanthranilate tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Dissolve and Load Crude Sample pack_column->load_sample elute Elute with Gradient (Hexane:Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions monitor_fractions->elute Continue elution combine_pure Combine Pure Fractions monitor_fractions->combine_pure Pure fractions identified evaporate Evaporate Solvent combine_pure->evaporate end Pure Methyl N-acetylanthranilate evaporate->end

References

Removing residual solvents from Methyl N-acetylanthranilate product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-acetylanthranilate. The following sections address common issues related to the removal of residual solvents from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I might encounter in my this compound product?

A1: Given that the standard synthesis of this compound is the Fischer esterification of N-acetylanthranilic acid with methanol, methanol is a primary potential residual solvent.[1] Other common solvents are introduced during the workup and purification stages. These can include ethanol, ethyl acetate, diethyl ether, and dichloromethane, which are often used for extraction and recrystallization.[2][3]

Q2: What are the regulatory limits for these residual solvents in pharmaceutical products?

A2: The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) for acceptable limits of residual solvents in pharmaceuticals.[4][5][6] Solvents are categorized into three classes based on their toxicity:

  • Class 1: Solvents to be avoided due to their unacceptable toxicity.

  • Class 2: Solvents to be limited due to their inherent toxicity.

  • Class 3: Solvents with low toxic potential.

Methanol is a Class 2 solvent, while ethanol and ethyl acetate are Class 3 solvents. The specific limits are defined by the Permitted Daily Exposure (PDE).

Quantitative Data: Solvent Properties and Regulatory Limits

The following tables provide key data for common residual solvents and the physical properties of this compound to aid in the selection of appropriate removal techniques.

Table 1: Physical Properties of this compound and Common Solvents

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound193.20~37698-101Slightly soluble in water; soluble in ethanol.[2][3][7]
Methanol32.0464.7-97.6Miscible with water and many organic solvents.
Ethanol46.0778.4-114.1Miscible with water and many organic solvents.
Ethyl Acetate88.1177.1-83.6Soluble in water to ~8 g/100 mL; miscible with common organic solvents.
Dichloromethane84.9339.6-96.7Slightly soluble in water; miscible with most organic solvents.
Diethyl Ether74.1234.6-116.3Slightly soluble in water; miscible with most organic solvents.

Table 2: ICH Q3C Guidelines for Common Residual Solvents

SolventICH ClassPermitted Daily Exposure (PDE) (mg/day)Concentration Limit (ppm)
Methanol230.03000
Ethanol350.05000
Ethyl Acetate350.05000
Dichloromethane26.0600
Diethyl Ether350.05000

Source: ICH Q3C (R8) Guidelines[4][6]

Experimental Protocols

Q3: What is a reliable protocol for removing residual solvents using rotary evaporation?

A3: Rotary evaporation is effective for removing bulk solvents with relatively low boiling points.

Experimental Workflow for Rotary Evaporation

Rotary_Evaporation_Workflow Rotary Evaporation Workflow prep Preparation setup Rotovap Setup prep->setup Transfer solution to flask evap Evaporation setup->evap Set parameters endpoint Endpoint Determination evap->endpoint Monitor process shutdown Shutdown and Recovery endpoint->shutdown Solvent removed

Caption: A streamlined workflow for solvent removal via rotary evaporation.

Protocol: Rotary Evaporation

  • Preparation:

    • Ensure your this compound is fully dissolved in the solvent to be removed.

    • Transfer the solution to a round-bottom flask. Do not fill the flask more than halfway.[8]

  • Setup:

    • Attach the flask to the rotary evaporator, securing it with a clip.

    • Set the water bath temperature. A general guideline is the "Delta-20 rule," where the heating bath is 20°C warmer than the desired vapor temperature, and the condenser is at least 20°C cooler.[8] For many common organic solvents, a water bath temperature of 40-50°C is a good starting point.

    • Begin rotation of the flask to ensure even heating and to prevent bumping. A moderate speed of 100-150 RPM is typically sufficient.[9]

  • Evaporation:

    • Gradually apply vacuum. A sudden high vacuum can cause bumping.

    • Lower the rotating flask into the water bath.

    • Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask.

  • Endpoint Determination:

    • Continue the process until you observe the formation of solid this compound or a thin film on the flask wall.[10]

    • Once the bulk of the solvent is removed, continue evaporation for a few more minutes to ensure maximum removal. The flask will no longer feel cool to the touch when evaporation has ceased.[10]

  • Shutdown and Product Recovery:

    • Stop the rotation and lift the flask from the water bath.

    • Gradually release the vacuum.

    • Turn off the vacuum pump and the rotary evaporator.

    • Detach the flask containing your dried product.

Q4: How can I use vacuum drying to remove trace amounts of residual solvents?

A4: Vacuum drying is an excellent secondary drying method to remove stubborn, trace amounts of solvent after primary methods like rotary evaporation or filtration. It is particularly useful for temperature-sensitive materials as it allows for drying at lower temperatures.[11][12]

Experimental Workflow for Vacuum Drying

Vacuum_Drying_Workflow Vacuum Drying Workflow sample_prep Sample Preparation oven_setup Oven Setup sample_prep->oven_setup Load sample drying_cycle Drying Cycle oven_setup->drying_cycle Set T and P completion Cycle Completion drying_cycle->completion Hold for set time product_recovery Product Recovery completion->product_recovery Break vacuum

Caption: The process flow for removing trace solvents using a vacuum oven.

Protocol: Vacuum Drying

  • Sample Preparation:

    • Spread the crystalline this compound in a thin layer on a clean, dry glass dish or tray to maximize the surface area for evaporation.

  • Oven Setup:

    • Place the sample in the vacuum oven.

    • Close the oven door securely.

  • Drying Cycle:

    • Begin to apply vacuum to the oven, gradually reducing the pressure.

    • Once the desired vacuum level is reached, set the oven temperature. For this compound, a temperature well below its melting point (e.g., 40-60°C) is recommended to avoid any degradation.

    • The duration of the drying cycle will depend on the solvent being removed and its concentration. It can range from several hours to overnight.

  • Cycle Completion and Product Recovery:

    • Once the drying time is complete, turn off the heat and allow the oven to cool to room temperature.

    • Slowly and carefully release the vacuum, preferably by introducing an inert gas like nitrogen.

    • Open the oven and remove your dried this compound product.

Q5: What is the best way to purify this compound and remove solvents by recrystallization?

A5: Recrystallization is a powerful technique for both purifying your product and removing entrapped solvent molecules.[13] The key is to select an appropriate solvent system.

Experimental Workflow for Recrystallization

Recrystallization_Workflow Recrystallization Workflow dissolution Dissolution filtration Hot Filtration (Optional) dissolution->filtration Insoluble impurities present crystallization Crystallization dissolution->crystallization No insoluble impurities filtration->crystallization isolation Crystal Isolation crystallization->isolation Cooling complete drying Drying isolation->drying Collect crystals Troubleshooting_Logic Troubleshooting Persistent Residual Solvents start Residual Solvent Above Limit increase_drying Increase Drying Time/Temp start->increase_drying re_recrystallize Re-recrystallize increase_drying->re_recrystallize Unsuccessful final_product Product Meets Specification increase_drying->final_product Successful vacuum_hydration Consider Vacuum Hydration re_recrystallize->vacuum_hydration Unsuccessful re_recrystallize->final_product Successful check_solvate Check for Solvate Formation vacuum_hydration->check_solvate Unsuccessful vacuum_hydration->final_product Successful

References

Preventing side reactions in the N-acetylation of methyl anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acetylation of methyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to offer solutions for common issues encountered during this chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the N-acetylation of methyl anthranilate in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a byproduct that appears to be di-acetylated. How can I prevent this?

Answer: Di-acetylation is a common side reaction when an excess of the acetylating agent is used or when the reaction conditions are too harsh. The initially formed N-acetyl methyl anthranilate can undergo a second acetylation on the nitrogen atom.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of acetic anhydride to methyl anthranilate. Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of acetic anhydride. Add the acetic anhydride dropwise to the reaction mixture to avoid localized high concentrations.

  • Reaction Temperature: Maintain a moderate reaction temperature. While gentle heating can facilitate the reaction, excessively high temperatures can promote over-acetylation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent prolonged heating.

  • Use of a Base: The addition of a mild base, such as pyridine, can be beneficial. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, which can sometimes contribute to side reactions under forcing conditions.

Question 2: I am observing a low yield of my desired N-acetylated product. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or competing side reactions.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Monitor the reaction by TLC to track the consumption of the starting material.

    • Reagent Purity: Verify the purity of your methyl anthranilate and acetic anhydride. Impurities can interfere with the reaction.

  • Product Loss During Workup:

    • Extraction: N-acetyl methyl anthranilate has some solubility in water. Ensure you are performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.

    • pH Adjustment: During the workup, if you are washing with a basic solution to remove acidic impurities, use a mild base like sodium bicarbonate. Strong bases can potentially hydrolyze the ester functionality of the product.

  • Side Reactions:

    • Hydrolysis of Starting Material or Product: Ensure all your reagents and solvents are dry, as water can hydrolyze the acetic anhydride and potentially the methyl ester group under certain conditions.

Question 3: After quenching the reaction, I am having difficulty getting my product to crystallize. What should I do?

Answer: Crystallization can sometimes be challenging if impurities are present or if the concentration of the product in the solvent is not optimal.

Troubleshooting Crystallization:

  • Purity: The presence of unreacted starting materials or side products can inhibit crystallization. Consider purifying a small sample by column chromatography to obtain a pure seed crystal.

  • Solvent System: If the product is slow to crystallize from a single solvent, try a mixed solvent system. For N-acetyl methyl anthranilate, a mixture of ethanol and water is often effective for recrystallization.[1]

  • Inducing Crystallization:

    • Seeding: Add a small, pure crystal of the product to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Concentration: Slowly evaporate some of the solvent to increase the concentration of the product.

    • Cooling: Cool the solution slowly in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

Question 4: I suspect there might be unreacted methyl anthranilate in my final product. How can I remove it?

Answer: Unreacted starting material is a common impurity. It can be removed through purification.

Purification Methods:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[1] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures.

  • Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography on silica gel is a standard technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the N-acetylation of methyl anthranilate with acetic anhydride?

A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amino group in methyl anthranilate acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group, to yield the N-acetylated product.

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, the reaction will produce hydrochloric acid (HCl) as a byproduct. Therefore, a base such as pyridine is typically added to the reaction mixture to neutralize the HCl.

Q3: What is the role of pyridine in this reaction?

A3: Pyridine can serve two main purposes. When using acetyl chloride, it acts as a base to neutralize the HCl formed. With both acetyl chloride and acetic anhydride, it can also act as a nucleophilic catalyst. Pyridine reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.

Q4: Are there any other potential side reactions besides di-acetylation?

A4: While di-acetylation is the most common side reaction related to over-acetylation, other possibilities exist depending on the reaction conditions:

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the acetic anhydride to acetic acid, reducing the amount of acetylating agent available. Under harsh workup conditions (e.g., strong acid or base), the methyl ester of the product could also be hydrolyzed to the corresponding carboxylic acid.

  • Formation of a Benzoxazinone Intermediate: In the acetylation of the parent compound, anthranilic acid, a benzisoxazinone intermediate can form, which is then hydrolyzed to the final product.[2] While less likely with the methyl ester already present, analogous cyclization reactions could potentially occur under certain conditions, leading to different byproducts.

Data Presentation

The choice of reaction conditions can significantly impact the yield of the N-acetylation reaction. The following table provides representative data on the N-acetylation of various substituted anilines, which can serve as a guide for optimizing the reaction of methyl anthranilate.

SubstrateAcetylating AgentBaseSolventCatalystYield (%)
AnilineAcetic Anhydride-None-92
p-NitroanilineAcetic Anhydride-None-91
AnilineAcetyl ChlorideK₂CO₃DMFTBAB78
p-FluoroanilineAcetyl ChlorideK₂CO₃DMSOTBAB75
p-ChloroanilineAcetyl ChlorideK₂CO₃CH₃CNTBAB82

TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst) Data is illustrative and may not be directly representative of methyl anthranilate.

Experimental Protocols

Protocol 1: N-Acetylation of Methyl Anthranilate with Acetic Anhydride

This protocol is adapted from the general procedure for the acetylation of anthranilic acid.

Materials:

  • Methyl anthranilate

  • Acetic anhydride

  • Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or hot plate

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl anthranilate (1 equivalent) and a slight excess of acetic anhydride (1.1 equivalents).

  • Gently heat the mixture to reflux with stirring for 1-2 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture to quench the excess acetic anhydride. This will also precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-acetyl methyl anthranilate.[1]

Visualizations

Reaction Pathway and Side Reaction

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Methyl Anthranilate Methyl Anthranilate N-Acetyl Methyl Anthranilate N-Acetyl Methyl Anthranilate Methyl Anthranilate->N-Acetyl Methyl Anthranilate + Acetic Anhydride Acetic Anhydride Acetic Anhydride N-Acetyl Methyl Anthranilate_side N-Acetyl Methyl Anthranilate Di-acetylated Product Di-acetylated Product N-Acetyl Methyl Anthranilate_side->Di-acetylated Product + Excess Acetic Anhydride Excess Acetic Anhydride Excess Acetic Anhydride

Caption: Main reaction and di-acetylation side reaction.

Troubleshooting Workflow

troubleshooting_workflow decision decision process process outcome outcome issue issue start Start N-Acetylation check_yield Low Yield? start->check_yield check_purity Low Purity? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes recrystallize Recrystallize Product check_purity->recrystallize Yes success Pure Product, Good Yield check_purity->success No workup_loss Loss during Workup? incomplete_rxn->workup_loss No optimize_time_temp Increase Reaction Time/Temperature incomplete_rxn->optimize_time_temp Yes check_reagents Check Reagent Purity workup_loss->check_reagents No optimize_extraction Optimize Extraction (pH, # of extractions) workup_loss->optimize_extraction Yes optimize_time_temp->check_yield check_reagents->start optimize_extraction->check_yield column Column Chromatography recrystallize->column column->success

Caption: Troubleshooting workflow for N-acetylation.

References

Technical Support Center: Fischer Esterification of N-Acetylanthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Fischer esterification of N-acetylanthranilic acid for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer esterification of N-acetylanthranilic acid?

A1: The Fischer esterification is a chemical reaction that involves treating a carboxylic acid, in this case, N-acetylanthranilic acid, with an alcohol (commonly methanol or ethanol) in the presence of a strong acid catalyst to form the corresponding ester.[1][2][3] The reaction is an equilibrium process, meaning it is reversible.[2][3][4]

Q2: Why is the Fischer esterification a reversible reaction, and how does this impact the yield?

A2: The reaction produces an ester and water as products.[3][5] The reverse reaction, known as ester hydrolysis, can occur where the ester reacts with water to revert to the carboxylic acid and alcohol, especially under the acidic conditions of the reaction.[4][6] This equilibrium nature is a primary disadvantage and can limit the final product yield if not properly managed.[2][3][7] To achieve a high yield, the equilibrium must be shifted towards the products.[8][9]

Q3: What are the most critical factors for maximizing the ester yield?

A3: To maximize the yield, the equilibrium must be shifted to the product side. The two most effective strategies for achieving this, based on Le Châtelier's Principle, are:

  • Using an excess of one reactant , typically the alcohol, which is often used as the solvent.[4][9][10][11] Using a large excess of the alcohol can significantly drive the reaction toward completion.[4]

  • Removing water as it is formed .[2][4][8][9] This prevents the reverse hydrolysis reaction from occurring.

Q4: What are the common acid catalysts used, and how do they compare?

A4: Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as some Lewis acids.[1][2][8]

  • Sulfuric Acid (H₂SO₄): Highly effective and commonly used.[1][12] It also acts as a dehydrating agent, helping to remove the water byproduct.[13]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and is also a very effective catalyst.[2][8]

  • Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄, HfCl₄): Can also catalyze the reaction, sometimes under milder conditions.[2][7][8]

Q5: Can side reactions occur during the esterification of N-acetylanthranilic acid?

A5: Yes. While the primary reaction is the desired esterification, potential side reactions can include:

  • Hydrolysis: The reverse reaction, which is the main reason for incomplete conversion.[4]

  • Oxidation: The aniline-like structure of anthranilic acid derivatives can be susceptible to oxidation, leading to colored impurities.[14]

  • De-acetylation: Under harsh acidic conditions and prolonged heating, the N-acetyl group could potentially be hydrolyzed, though this is less common under typical Fischer esterification conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Fischer esterification of N-acetylanthranilic acid.

Problem: My reaction yield is very low (< 50%). What are the primary causes?

Answer: Low yields in this reaction typically stem from three main areas: an incomplete forward reaction, product loss during workup due to hydrolysis, or inefficient purification.

To diagnose the issue, first analyze a sample of your crude product before purification using TLC or ¹H NMR.

  • If a large amount of starting material is present: The reaction did not go to completion. Focus on optimizing the reaction conditions (see next question).

  • If the crude product looks relatively clean but the final yield is low: You are likely losing the product during the workup and purification steps. Focus on improving your workup protocol (see "Preventing Hydrolysis During Workup").

Problem: My analysis (TLC, NMR) shows a significant amount of unreacted N-acetylanthranilic acid. How can I drive the reaction to completion?

Answer: To shift the equilibrium towards the ester product, consider the following strategies:

  • Increase the Alcohol Concentration: Use a large excess of the alcohol (e.g., methanol). Often, using the alcohol as the reaction solvent is the most practical approach.[4][9][11] A 10-fold excess or more can dramatically increase the yield.[4]

  • Efficiently Remove Water:

    • Dean-Stark Apparatus: If using a solvent like toluene, a Dean-Stark trap is highly effective at azeotropically removing water as it forms.[2][4][11]

    • Drying Agents: Adding molecular sieves to the reaction mixture can absorb the water byproduct.[2]

  • Check Your Catalyst: Ensure you are using a sufficient catalytic amount (typically 3-5 mol % relative to the carboxylic acid).[12]

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. Fischer esterifications can be slow, sometimes requiring several hours (4-10 hours) at reflux to reach equilibrium.[2][12] A typical temperature is 60-110 °C.[2]

Problem: My final product is a dark red or brown color, but the NMR spectrum looks pure. What is causing the color?

Answer: Aniline derivatives are prone to air oxidation, which can form highly colored impurities. Even a very small amount of these oxidized byproducts can impart a strong color to the sample without being easily detectable by NMR. To remove the color, you can try passing a solution of your product through a short plug of silica gel or alumina, or by recrystallization.

Problem: My ester seems to be hydrolyzing back to the carboxylic acid during the workup. How can I prevent this?

Answer: Ester hydrolysis during workup is a common cause of yield loss.[6] This happens when the ester is exposed to aqueous acid or, more significantly, aqueous base used to neutralize the catalyst.

Here are critical steps to minimize hydrolysis:[6]

  • Use Cold Solutions: Perform all aqueous washes with ice-cold water and solutions. Lowering the temperature significantly slows the rate of hydrolysis.

  • Use a Weak Base for Neutralization: Neutralize the acid catalyst with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][15] Avoid strong bases like sodium hydroxide (NaOH), which can rapidly and irreversibly saponify the ester.[6][15]

  • Minimize Contact Time: Perform the aqueous extractions quickly and efficiently. Do not let the organic and aqueous layers sit together for extended periods.

  • Use a Brine Wash: After the base wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.[6]

  • Dry Thoroughly: Before removing the solvent, dry the organic layer completely with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[6][12]

Data Presentation

Table 1: Comparison of Reaction Conditions for Ester Synthesis
ParameterCondition ACondition BCondition C (Optimized)Reference
Carboxylic Acid N-acetylanthranilic acidAcetic AcidN-methylanthranilic acid
Alcohol MethanolEthanolMethanol
Alcohol Ratio 5 equivalents1 equivalent>10 equivalents (Solvent)[4]
Catalyst H₂SO₄ (5 mol%)H₂SO₄p-TsOH[12]
Temperature 60 °CRefluxReflux[1]
Time 12 hoursEquilibrium4-8 hours[1][12]
Water Removal NoneNoneDean-Stark / Excess Alcohol[4]
Reported Yield ~85% (purity)~65%>80%[1][4][12]

Experimental Protocols

Protocol 1: Synthesis of N-acetylanthranilic acid

This protocol describes the preparation of the starting material from anthranilic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 10 g of anthranilic acid.[16]

  • Reagent Addition: In a fume hood, add 30 mL of acetic anhydride to the flask.[16]

  • Reaction: Slowly heat the mixture to reflux and maintain this temperature for 15 minutes.[16]

  • Quenching: Allow the solution to cool slightly, then carefully add 10 mL of water through the condenser.[16]

  • Hydrolysis & Crystallization: Bring the mixture to a gentle boil again to ensure any remaining anhydride is hydrolyzed, then allow it to cool slowly to room temperature.[16]

  • Isolation: Isolate the resulting crystals by suction filtration. Wash the crystals with a small amount of cold methanol to remove impurities.[16] The expected melting point is 183–185°C.

Protocol 2: Fischer Esterification of N-acetylanthranilic acid to Methyl N-acetylanthranilate

This protocol is a typical procedure for the esterification reaction.

  • Reaction Setup: In a dry round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol (e.g., a 1:10 to 1:20 molar ratio of acid to methanol).[12]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol % relative to the N-acetylanthranilic acid).[12] The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol). Allow the reaction to proceed for 4-8 hours.[12] The reaction progress can be monitored by TLC.

  • Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Slowly add a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the mixture with stirring until effervescence stops.[12] This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (e.g., 3 x 50 mL).[12]

  • Washing: Combine the organic extracts and wash them with cold water and then with a cold, saturated brine solution.[12]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄).[12]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[12]

  • Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water cluster_deprotonation Step 5: Deprotonation Acid R-COOH Protonated_Acid R-C(OH)OH+ Acid->Protonated_Acid Protonation H_plus H+ Protonated_Acid_ref R-C(OH)OH+ Alcohol R'-OH Tetrahedral_Intermediate R-C(OH)2(O+HR') Tetrahedral_Intermediate_ref R-C(OH)2(O+HR') Protonated_Acid_ref->Tetrahedral_Intermediate Attack by Alcohol Protonated_Intermediate R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate_ref->Protonated_Intermediate Intramolecular H+ transfer Protonated_Intermediate_ref R-C(OH)(OH2+)(OR') Protonated_Ester R-C(O+H)OR' Protonated_Intermediate_ref->Protonated_Ester - H2O Water H2O Protonated_Ester_ref R-C(O+H)OR' Ester R-COOR' Protonated_Ester_ref->Ester Deprotonation H_plus_regen H+

Caption: The mechanism of Fischer esterification.

Experimental Workflow

Workflow Start Start: N-acetylanthranilic acid + Alcohol + Acid Catalyst Reflux Heat to Reflux (4-12 hours) Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Quench Quench in Ice-Cold Water Cool->Quench Neutralize Neutralize with Cold NaHCO3 (aq) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify Crude Product (Column/Recrystallization) Concentrate->Purify Product Final Product: Ester Purify->Product

Caption: General workflow for Fischer esterification.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed AnalyzeCrude Analyze Crude Product (TLC, NMR) Start->AnalyzeCrude IncompleteReaction Problem: Incomplete Reaction AnalyzeCrude->IncompleteReaction High % of Starting Material WorkupLoss Problem: Product Loss during Workup AnalyzeCrude->WorkupLoss Low % of Starting Material Action_Reaction Solution: - Increase excess alcohol - Remove H2O (Dean-Stark) - Increase reaction time/temp IncompleteReaction->Action_Reaction Action_Workup Solution: - Use ice-cold solutions - Use weak base (NaHCO3) - Minimize contact time - Ensure complete drying WorkupLoss->Action_Workup

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Synthesis of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl N-acetylanthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound, addressing the two primary synthetic routes: N-acetylation of methyl anthranilate and esterification of N-acetylanthranilic acid.

Route 1: N-acetylation of Methyl Anthranilate

Question: My N-acetylation of methyl anthranilate with acetic anhydride is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-acetylation of methyl anthranilate can stem from several factors, primarily related to reaction conditions and reagent purity. Here are the common causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents if applicable. Use a fresh bottle of acetic anhydride.

  • Sub-optimal Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gently heat the reaction mixture. Refluxing is often employed to drive the reaction to completion.

  • Side Reactions: Although less common for this substrate, diacylation is a potential side reaction if conditions are too harsh.

    • Solution: Use a stoichiometric amount of acetic anhydride or add it portion-wise to the reaction mixture.

Question: I am observing significant impurities in my final product after acetylating methyl anthranilate. What are these impurities and how can I remove them?

Answer:

The most common impurities in this reaction are unreacted starting materials and byproducts from side reactions.

ImpurityLikely SourceRecommended Removal Method
Methyl Anthranilate (starting material) Incomplete reaction.Column chromatography or recrystallization.
Acetic Acid Byproduct of the reaction.Aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by extraction.
N,N-diacetylanthranilate Over-acetylation of the amine.Careful column chromatography.

A general purification strategy involves an aqueous workup to remove acetic acid, followed by extraction of the product into an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Route 2: Esterification of N-acetylanthranilic acid

Question: The Fischer esterification of my N-acetylanthranilic acid with methanol is giving a low yield. What are the common pitfalls?

Answer:

Fischer esterification is a reversible reaction, and achieving high yields often requires pushing the equilibrium towards the product side.[1] Common issues include:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[1]

    • Solution: Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) is crucial for the reaction to proceed at a reasonable rate.

    • Solution: Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% H₂SO₄) is used.

  • Low Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C) to ensure a sufficient reaction rate.[1]

Question: My final product from the esterification route is impure. What are the likely contaminants?

Answer:

Impurities in the Fischer esterification of N-acetylanthranilic acid are often related to the reversible nature of the reaction and the harsh acidic conditions.

ImpurityLikely SourceRecommended Removal Method
N-acetylanthranilic acid (starting material) Incomplete reaction or hydrolysis of the product during workup.Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) during workup to remove the acidic starting material.
Methanol Excess reagent used in the reaction.Removal by evaporation (e.g., rotary evaporator).
Sulfuric Acid Catalyst used in the reaction.Neutralization with a base during aqueous workup.
Byproducts from overheating Decomposition at excessively high temperatures.Purification by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scaling up the synthesis of this compound?

A1: Both routes are viable for scale-up, but they present different challenges.

  • The N-acetylation of methyl anthranilate is a more direct route if high-purity methyl anthranilate is readily available.[1] The main challenges on a larger scale are effective heat management (the reaction is exothermic) and ensuring complete reaction.

  • The esterification of N-acetylanthranilic acid is a well-established method.[1] The primary challenge in scaling up is the efficient removal of water to drive the equilibrium towards the product. This can be more complex in large reactors.

The choice often depends on the availability and cost of the starting materials, as well as the existing equipment for handling exothermic reactions versus water removal at scale.

Q2: What are the typical yields and purities I can expect for each route?

A2: Yields and purities can vary based on reaction conditions and purification methods. The following table provides a general comparison based on available data.

ParameterRoute 1: N-acetylation of Methyl AnthranilateRoute 2: Esterification of N-acetylanthranilic acid
Typical Yield Good to excellent (often >80-90% for similar acetylations)Good (a typical lab synthesis can yield around 85% purity before further purification)[1]
Initial Purity Generally high, with unreacted starting material and acetic acid as main impurities.Moderate, with unreacted starting material and water present.[1]
Purification Needs Aqueous workup and recrystallization or chromatography.Aqueous workup to remove acid and unreacted starting material, followed by distillation or recrystallization.

Q3: What are the safety precautions I should take when performing these syntheses?

A3: Both synthetic routes involve hazardous chemicals and require appropriate safety measures.

  • Acetic Anhydride (Route 1): It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Sulfuric Acid (Route 2): It is extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood and always add acid to the alcohol (methanol) slowly, never the other way around, to avoid splashing.

  • Methanol (Route 2): It is flammable and toxic. Ensure there are no ignition sources nearby when heating and handle it in a well-ventilated area.

  • General Precautions: Always wear appropriate PPE. Be aware of the exothermic nature of the reactions and have a cooling bath ready if necessary.

Experimental Protocols

Protocol 1: Synthesis of N-acetylanthranilic acid (Precursor for Route 2)

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Water

  • Methanol (for washing)

Procedure:

  • In a round-bottom flask, combine anthranilic acid and acetic anhydride.

  • Heat the mixture to a gentle reflux for approximately 15 minutes.

  • Allow the reaction mixture to cool, then cautiously add water to hydrolyze the excess acetic anhydride.

  • Heat the mixture again to near boiling to ensure complete hydrolysis and dissolution of the product.

  • Allow the solution to cool slowly to room temperature to facilitate crystallization.

  • Isolate the crystals of N-acetylanthranilic acid by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol and dry them thoroughly.

Protocol 2: Synthesis of this compound via Fischer Esterification (Route 2)

Materials:

  • N-acetylanthranilic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC. A typical laboratory synthesis might involve reacting at 60°C for 12 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the excess methanol using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_route1 Workflow for N-acetylation of Methyl Anthranilate start Start: Methyl Anthranilate reagents Add Acetic Anhydride (and optional catalyst/solvent) start->reagents reaction Heat/Reflux (Monitor by TLC) reagents->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification product Product: Methyl N-acetylanthranilate purification->product

Caption: Experimental workflow for the synthesis of this compound via N-acetylation.

experimental_workflow_route2 Workflow for Esterification of N-acetylanthranilic acid start Start: N-acetylanthranilic acid reagents Add Excess Methanol & Sulfuric Acid (catalyst) start->reagents reaction Heat to Reflux (with water removal if possible) reagents->reaction neutralization Neutralize with NaHCO3 reaction->neutralization solvent_removal Remove Excess Methanol neutralization->solvent_removal extraction Solvent Extraction solvent_removal->extraction drying Dry Organic Layer extraction->drying purification Purification (Recrystallization/Distillation) drying->purification product Product: Methyl N-acetylanthranilate purification->product

Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.

troubleshooting_low_yield Troubleshooting Low Yield in Synthesis low_yield Low Yield Observed check_reaction Check for unreacted starting material (TLC/GC) low_yield->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Present side_reactions Significant Side Products Observed (TLC/GC-MS) check_reaction->side_reactions Absent solution1 Increase reaction time/temperature Ensure proper mixing incomplete->solution1 solution3 For Esterification: Remove water (Dean-Stark) Use excess alcohol incomplete->solution3 solution2 Optimize reaction temperature Use stoichiometric reagents side_reactions->solution2

Caption: Logical workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Identifying and Removing Over-Methylated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving DNA methylation, specifically focusing on the identification and removal of over-methylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is over-methylation and why is it a problem in my experiments?
Q2: How can I identify if I have over-methylation in my samples?

A2: Identifying over-methylation involves a combination of data analysis and control experiments. Key indicators include:

  • High global methylation levels: Unusually high methylation percentages across the genome or region of interest compared to expected biological norms.

  • Inconsistent results with controls: Known unmethylated control DNA (e.g., commercially available standards or a whole genome amplification product) showing significant methylation after your workflow.

  • Sequencing chromatogram abnormalities: In direct bisulfite sequencing, clean and well-defined peaks are expected. The presence of overlapping C and T peaks at non-CpG cytosines can indicate incomplete conversion, a primary cause of artificial over-methylation.[7]

  • Bias in amplification: Preferential amplification of methylated alleles during PCR can also lead to an over-representation of methylation. This can be assessed by comparing results from different primer sets or by using methods that are less prone to amplification bias.[8]

Q3: What are the common causes of artificial over-methylation in bisulfite sequencing?

A3: The most frequent cause is incomplete bisulfite conversion of unmethylated cytosines to uracils.[3][4] Factors contributing to this include:

  • Poor DNA quality: Degraded or impure DNA can be resistant to complete conversion.

  • Suboptimal reaction conditions: Incorrect temperature, incubation time, or reagent concentrations during bisulfite treatment.

  • Insufficient denaturation of DNA: Double-stranded DNA must be fully denatured for the bisulfite reagent to access and convert the cytosines.

  • High DNA input: Using too much starting DNA can overwhelm the conversion reagents.

Another significant cause is PCR amplification bias, where the polymerase preferentially amplifies the methylated (unconverted) sequence over the unmethylated (converted) sequence.[8]

Q4: Can you provide a summary of methods to detect DNA methylation?

A4: Several techniques are available, each with its own advantages and disadvantages. The choice of method often depends on the specific research question, sample type, and available resources.[9]

Method Principle Resolution Throughput Key Considerations
Whole-Genome Bisulfite Sequencing (WGBS) Bisulfite conversion followed by next-generation sequencing of the entire genome.[10]Single-baseLow to Medium"Gold standard" for comprehensive methylation analysis. Can be costly and data-intensive.[10][11]
Reduced Representation Bisulfite Sequencing (RRBS) Uses restriction enzymes to enrich for CpG-rich regions before bisulfite sequencing.[11]Single-baseMedium to HighCost-effective for targeting CpG islands, but provides limited information on other genomic regions.[11]
Targeted Bisulfite Sequencing Focuses on specific genomic regions of interest after bisulfite conversion.Single-baseHighIdeal for validating findings from genome-wide studies or for analyzing specific gene panels.
Methylation-Specific PCR (MSP) Uses two pairs of primers to amplify either methylated or unmethylated bisulfite-converted DNA.[12]Locus-specificHighA qualitative method that is quick and requires minimal specialized equipment.[12]
Methylated DNA Immunoprecipitation (MeDIP) Uses an antibody to enrich for methylated DNA fragments, which are then sequenced (MeDIP-seq).[13]RegionalHighProvides a genome-wide view of methylation but with lower resolution than bisulfite methods.[13]
Methylation Microarrays Hybridization of bisulfite-converted DNA to arrays with probes for hundreds of thousands of CpG sites.[5]Locus-specificVery HighCost-effective for large-scale epigenome-wide association studies (EWAS).[5]

Troubleshooting Guides

Issue 1: Suspected Incomplete Bisulfite Conversion Leading to Over-Methylation
Symptoms:
  • High methylation levels detected in unmethylated control DNA.

  • Presence of cytosine signals at non-CpG sites in sequencing data.

  • Poor PCR amplification or smearing of PCR products.[3]

Troubleshooting Steps:
  • Assess DNA Quality and Quantity:

    • Ensure your starting DNA is of high purity (A260/280 ratio of ~1.8 and A260/230 ratio of 2.0-2.2). Contaminants can inhibit the conversion reaction.

    • Use the recommended amount of starting DNA for your specific bisulfite conversion kit. Too much DNA can lead to incomplete conversion.

  • Optimize Bisulfite Reaction Conditions:

    • Ensure complete denaturation of the DNA by following the kit's temperature and incubation time recommendations precisely.

    • Extend the conversion time if you consistently observe incomplete conversion, but be mindful that prolonged exposure to bisulfite can degrade DNA.[3]

    • Thoroughly mix the DNA with the conversion reagent. If particulate matter is present, centrifuge and use the supernatant.[3]

  • Purify Bisulfite-Converted DNA Effectively:

    • Incomplete removal of bisulfite and other salts can inhibit downstream enzymatic reactions like PCR. Ensure proper washing and elution steps during purification.

    • Consider using a column-based purification kit designed for bisulfite-converted DNA.

  • Use Appropriate Controls:

    • Always include a commercially available unmethylated control DNA in parallel with your samples to monitor conversion efficiency.

    • Spike-in controls of known methylation status can also help quantify conversion efficiency.

Experimental Workflow for Assessing Bisulfite Conversion Efficiency

G cluster_0 DNA Preparation cluster_1 Bisulfite Conversion cluster_2 Analysis start Isolate Genomic DNA qc1 Assess DNA Quality & Quantity (Spectrophotometry/Fluorometry) start->qc1 control Include Unmethylated Control DNA qc1->control bisulfite Perform Bisulfite Conversion (Sample + Control) control->bisulfite purify Purify Converted DNA bisulfite->purify pcr PCR Amplification of a Control Region purify->pcr sequencing Sanger or NGS Sequencing pcr->sequencing analysis Analyze Sequencing Data for Non-CpG Cytosine Conversion sequencing->analysis end Proceed with Experimental Samples analysis->end Conversion Efficiency > 99%? troubleshoot Troubleshoot Conversion Protocol analysis->troubleshoot Conversion Efficiency < 99%?

Caption: Workflow for troubleshooting incomplete bisulfite conversion.

Issue 2: PCR Bias Favoring Methylated Alleles
Symptoms:
  • Sequencing results show a higher methylation percentage than expected or validated by other methods.

  • Difficulty amplifying unmethylated alleles.

Troubleshooting Steps:
  • Primer Design:

    • Design primers that are free of CpG sites to avoid methylation-dependent binding.[14]

    • Use online tools specifically designed for bisulfite PCR primer design (e.g., MethPrimer).[7]

    • Primers should ideally be 24-32 nucleotides in length.[3]

  • Optimize PCR Conditions:

    • Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature that allows for unbiased amplification of both methylated and unmethylated alleles.[8]

    • Magnesium Chloride (MgCl2) Concentration: Adjusting the MgCl2 concentration can sometimes resolve amplification bias.[8]

    • Polymerase Choice: Use a hot-start Taq polymerase. Proofreading polymerases should not be used as they cannot read through the uracils in the converted DNA.[3]

    • Cycle Number: Use the minimum number of PCR cycles necessary to obtain a sufficient product amount to avoid introducing bias in later cycles.

  • Alternative Amplification Strategies:

    • Consider a two-round (nested) PCR approach, which can increase specificity and yield, but be cautious as it can also exacerbate bias if not optimized properly.

    • For quantitative analysis, methods like MethyLight, which use fluorescent probes, can be less prone to endpoint PCR bias.[8]

Logical Flow for Mitigating PCR Bias

G start Suspected PCR Bias primer_design Review Primer Design (CpG-free, appropriate length) start->primer_design pcr_optimization Optimize PCR Conditions primer_design->pcr_optimization Primers are optimal redesign Redesign Primers primer_design->redesign Primers contain CpGs temp_gradient Annealing Temperature Gradient pcr_optimization->temp_gradient mgcl2_titration MgCl2 Titration pcr_optimization->mgcl2_titration polymerase Confirm Hot-Start Taq Polymerase pcr_optimization->polymerase reassess Re-amplify and Sequence temp_gradient->reassess mgcl2_titration->reassess polymerase->reassess resolved Bias Resolved reassess->resolved unresolved Bias Persists reassess->unresolved unresolved->redesign redesign->pcr_optimization

Caption: Decision tree for troubleshooting PCR amplification bias.

Detailed Experimental Protocols

Protocol 1: Bisulfite Conversion of Genomic DNA

This protocol is a generalized guide. Always refer to the specific instructions provided with your bisulfite conversion kit.

Materials:

  • Purified genomic DNA (500 ng - 1 µg)

  • Bisulfite Conversion Reagent (e.g., sodium bisulfite, supplied in a kit)

  • Denaturation Buffer

  • Desulfonation Buffer

  • DNA Purification Columns and Buffers

  • Nuclease-free water

Procedure:

  • DNA Denaturation:

    • In a PCR tube, mix your genomic DNA sample with the denaturation buffer provided in the kit.

    • Incubate at the temperature and time specified by the manufacturer (e.g., 98°C for 10 minutes).

    • Immediately place the tube on ice for 5 minutes.

  • Bisulfite Conversion:

    • Add the prepared bisulfite conversion reagent to the denatured DNA. Mix thoroughly by pipetting.

    • Perform the conversion reaction in a thermal cycler using the program recommended by the kit manufacturer (e.g., multiple cycles of 95°C for 30 seconds and 60°C for 15 minutes).

  • DNA Purification and Desulfonation:

    • Transfer the bisulfite-treated DNA to a DNA purification column.

    • Add the binding buffer and centrifuge to bind the DNA to the column membrane.

    • Wash the column with the provided wash buffer.

    • Apply the desulfonation buffer to the column and incubate at room temperature for the recommended time (e.g., 15-20 minutes). This step removes sulfonate groups from the uracil bases.

    • Wash the column again with wash buffer to remove the desulfonation buffer.

  • Elution:

    • Place the column in a clean collection tube.

    • Add the elution buffer or nuclease-free water to the center of the membrane.

    • Incubate for 1 minute at room temperature.

    • Centrifuge to elute the purified, bisulfite-converted DNA. The DNA is now ready for downstream applications like PCR or library preparation.

Protocol 2: Methylated DNA Immunoprecipitation (MeDIP)

This protocol outlines the key steps for enriching methylated DNA fragments.

Materials:

  • Genomic DNA

  • Sonicator or restriction enzymes for DNA fragmentation

  • Anti-5-methylcytosine (5mC) antibody

  • Protein A/G magnetic beads

  • IP Buffer

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • Proteinase K

  • DNA purification kit

Procedure:

  • DNA Fragmentation:

    • Fragment genomic DNA to an average size of 200-800 bp using sonication or enzymatic digestion.

    • Verify the fragment size distribution on an agarose gel.

  • Immunoprecipitation:

    • Denature the fragmented DNA by heating at 95°C for 10 minutes and immediately chilling on ice.

    • Incubate the denatured DNA with an anti-5mC antibody in IP buffer overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-DNA complexes.

  • Washing:

    • Use a magnetic stand to separate the beads from the supernatant.

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound DNA.

  • Elution and DNA Recovery:

    • Elute the methylated DNA from the beads using an elution buffer.

    • Reverse the cross-linking (if applicable) and digest the protein by adding Proteinase K and incubating at 55°C.

    • Purify the enriched methylated DNA using a standard DNA purification kit. The MeDIP-enriched DNA is now ready for quantification by qPCR or for sequencing (MeDIP-seq).

References

Validation & Comparative

A Comparative Guide to Methyl N-acetylanthranilate and Methyl N-methylanthranilate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two structurally related anthranilate esters, this guide provides a comprehensive comparison of Methyl N-acetylanthranilate and Methyl N-methylanthranilate. Drawing upon available experimental data, this document delves into their chemical properties, synthesis, biological activities, and metabolic pathways to inform research and development in the pharmaceutical and allied industries.

Introduction

This compound and Methyl N-methylanthranilate are two aromatic compounds that share a common anthranilate core structure but differ in the substitution on the nitrogen atom. This subtle structural variance leads to distinct physicochemical properties and biological activities, influencing their applications, which predominantly lie in the flavor and fragrance industries. While both are valued for their aromatic qualities, their interactions with biological systems, particularly concerning safety and potential therapeutic effects, are notably different. This guide aims to provide a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in understanding the nuances of these two molecules.

Chemical and Physical Properties

The addition of an acetyl group versus a methyl group to the nitrogen of the anthranilate backbone results in measurable differences in the chemical and physical properties of the two molecules. These properties are summarized in the table below.

PropertyThis compoundMethyl N-methylanthranilate
CAS Number 2719-08-685-91-6[1]
Molecular Formula C₁₀H₁₁NO₃[2]C₉H₁₁NO₂[1]
Molecular Weight 193.20 g/mol [2]165.19 g/mol [1]
Appearance White to light yellow crystals[2]Colorless to pale yellow liquid[1]
Odor Fruity, powdery, strawberry-like[2]Grape-like, with orange and mandarin peel notes
Melting Point 98-101 °C[3]17-19 °C
Boiling Point Not specified255 °C
Solubility Slightly soluble in water, soluble in ethanol[2]Slightly soluble in water
LogP 1.65[2]Not specified

Synthesis and Manufacturing

The synthesis of both compounds typically starts from anthranilic acid or its derivatives. The choice of synthetic route often depends on the availability and cost of the starting materials.

This compound Synthesis:

A common laboratory-scale method for synthesizing this compound is the esterification of N-acetylanthranilic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2] Alternatively, it can be synthesized by the N-acetylation of methyl anthranilate using an acetylating agent like acetic anhydride.[2]

Methyl N-methylanthranilate Synthesis:

The industrial synthesis of Methyl N-methylanthranilate is often achieved through the reductive alkylation of methyl anthranilate with formaldehyde in the presence of a hydrogenation catalyst.[4] Another route involves the N-methylation of methyl anthranilate using methylating agents like dimethyl sulfate or methyl iodide, though reductive methylation is often preferred to minimize dimethylation.

Biological Activities and Performance Data

The biological activities of these two compounds show significant divergence, particularly in their toxicological profiles and potential therapeutic applications.

Toxicity and Safety Evaluation

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated both substances for their use as flavoring agents.

  • This compound: JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][5]

  • Methyl N-methylanthranilate: JECFA established an Acceptable Daily Intake (ADI) of 0-0.2 mg/kg of body weight.[6]

A key differentiator in their safety profiles is the phototoxicity of Methyl N-methylanthranilate.

Phototoxicity of Methyl N-methylanthranilate: Upon exposure to UVA radiation, Methyl N-methylanthranilate can induce phototoxicity. Studies have shown that it photodegrades under UVA and sunlight, leading to the generation of intracellular reactive oxygen species (ROS), specifically superoxide anion radicals, through a Type-I photodynamic reaction.[7] This oxidative stress can cause lysosomal destabilization, mitochondrial membrane depolarization, DNA fragmentation, and ultimately, apoptosis in human keratinocytes.[7] Due to these phototoxic effects, its use in leave-on cosmetic products is restricted.

There is a lack of comparable phototoxicity data for this compound in the reviewed literature.

Enzyme Inhibition

Limited studies have explored the interaction of these compounds with enzymes.

  • This compound: One study indicated that this compound exhibits weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] This suggests a potential for modest neuropharmacological relevance, though further investigation is required.

No direct comparative data on the enzyme inhibitory activity of Methyl N-methylanthranilate in the same assays was found.

Potential Therapeutic Effects
  • Methyl N-methylanthranilate: Research has suggested potential analgesic (antinociceptive) effects for this compound.[9][10] It is believed to be responsible for the pungent sensation in the leaves of Citrus reticulata Blanco, which may involve the activation of Transient Receptor Potential (TRP) channels, key players in pain and temperature sensation.

No similar therapeutic effects have been reported for this compound.

Experimental Protocols

Metabolism Study of Methyl N-methylanthranilate in Guinea Pig Liver Microsomes

This protocol is based on studies investigating the hepatic metabolism of anthranilate derivatives.

Objective: To determine the rates of hydrolysis and N-demethylation of Methyl N-methylanthranilate by liver microsomes.

Materials:

  • Methyl N-methylanthranilate

  • Guinea pig liver microsomes

  • NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

  • Prepare a reaction mixture containing guinea pig liver microsomes and phosphate buffer.

  • For N-demethylation studies, add the NADPH-generating system to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding Methyl N-methylanthranilate to the mixture.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC to quantify the formation of the metabolites, N-methylanthranilic acid (from hydrolysis) and methyl anthranilate (from N-demethylation).

Quantitative Data from a Study on Guinea Pig Liver Microsomes: A study reported the following metabolic activities for Methyl N-methylanthranilate at a concentration of 1000 µM:[11]

  • Hydrolysis to N-methylanthranilic acid: 35 nmol/min/mg protein

  • N-demethylation to methyl anthranilate: 2.8 nmol/min/mg protein

Signaling and Metabolic Pathways

The metabolic fates and signaling interactions of these two compounds differ significantly.

This compound Metabolism

The primary metabolic pathway for this compound is expected to be hydrolysis of the ester bond, yielding N-acetylanthranilic acid and methanol.[12] The N-acetylanthranilic acid is then likely excreted in the urine, either unchanged or in a conjugated form.[12]

MNAA This compound NAA N-acetylanthranilic acid MNAA->NAA Ester Hydrolysis Excretion Urinary Excretion NAA->Excretion Methanol Methanol

Metabolic pathway of this compound.
Methyl N-methylanthranilate Metabolism and Signaling

Methyl N-methylanthranilate undergoes more complex metabolic and signaling interactions. In the liver, it is primarily metabolized through hydrolysis to N-methylanthranilic acid and to a lesser extent, N-demethylation to methyl anthranilate.[11]

MNMA Methyl N-methylanthranilate NMAA N-methylanthranilic acid MNMA->NMAA Hydrolysis (Major) MA Methyl anthranilate MNMA->MA N-demethylation (Minor) Excretion Urinary Excretion NMAA->Excretion Metabolites Further Metabolites MA->Metabolites Metabolites->Excretion

Metabolic pathways of Methyl N-methylanthranilate in the liver.

Furthermore, its phototoxicity is initiated by UVA radiation, leading to a cascade of cellular events.

UVA UVA Radiation MNMA Methyl N-methylanthranilate UVA->MNMA absorption Activated_MNMA Photo-activated MNMA MNMA->Activated_MNMA ROS Reactive Oxygen Species (ROS) Generation Activated_MNMA->ROS Cellular_Damage Cellular Damage (Lysosomal & Mitochondrial) ROS->Cellular_Damage DNA_Damage DNA Fragmentation ROS->DNA_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis DNA_Damage->Apoptosis

Signaling pathway of Methyl N-methylanthranilate-induced phototoxicity.

Conclusion

This compound and Methyl N-methylanthranilate, while structurally similar, exhibit distinct profiles in terms of their physicochemical properties, biological activities, and safety. This compound is generally considered safe for its intended use as a flavoring agent and has shown some preliminary, albeit weak, enzyme-inhibiting activity. In contrast, Methyl N-methylanthranilate, while also used in fragrances and flavors, presents a significant safety concern due to its phototoxicity, which has led to regulatory restrictions on its use. However, it also shows potential for development as an analgesic compound.

For researchers and drug development professionals, the choice between these two molecules will depend heavily on the specific application. The well-established safety profile of this compound makes it a more straightforward candidate for applications where phototoxicity is a concern. Conversely, the biological activities of Methyl N-methylanthranilate, including its potential analgesic properties, may warrant further investigation for therapeutic applications, provided its phototoxic effects can be mitigated or are not relevant to the intended use. This guide provides a foundational comparison to aid in these critical assessments.

References

A Comparative Guide to the Synthesis of Methyl N-acetylanthranilate and Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic routes for Methyl N-acetylanthranilate and Methyl Anthranilate, two closely related anthranilate esters with distinct applications in the pharmaceutical, flavor, and fragrance industries. This document outlines the primary synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Introduction

Methyl Anthranilate is a naturally occurring ester known for its grape-like aroma and is a key intermediate in the synthesis of various compounds. This compound, its acetylated derivative, also finds use as a flavoring and fragrance agent and serves as a precursor in the synthesis of pharmaceuticals. The choice of synthesis for each compound, and the decision to synthesize this compound from Methyl Anthranilate, depends on factors such as starting material availability, desired purity, and scalability.

Comparison of Synthetic Routes

The synthesis of these two esters can be approached through distinct chemical transformations. Methyl Anthranilate is commonly synthesized via Fischer esterification or Hofmann rearrangement. This compound can be prepared either by direct esterification of N-acetylanthranilic acid or by the N-acetylation of Methyl Anthranilate.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the primary synthetic routes to Methyl Anthranilate and this compound.

Table 1: Synthesis of Methyl Anthranilate

Synthesis MethodStarting MaterialKey Reagents/CatalystsTypical YieldTypical PurityReference
Fischer Esterification Anthranilic AcidMethanol, H₂SO₄ or HClGood to High (>80%)High, requires purification[1][2]
Hofmann Rearrangement PhthalimideSodium Hypochlorite, MethanolUp to 90%>99.2%[3][4]

Table 2: Synthesis of this compound

Synthesis MethodStarting MaterialKey Reagents/CatalystsTypical YieldTypical PurityReference
Esterification N-acetylanthranilic acidMethanol, H₂SO₄Good~85% (before purification)[5]
N-acetylation Methyl AnthranilateAcetic AnhydrideHighHigh[5]

Experimental Protocols

Synthesis of Methyl Anthranilate

1. Fischer Esterification of Anthranilic Acid

This method involves the acid-catalyzed esterification of anthranilic acid with methanol.

  • Materials: Anthranilic acid, anhydrous methanol, concentrated sulfuric acid (or dry hydrogen chloride gas), sodium carbonate solution, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • Suspend anthranilic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, saturate the methanolic suspension with dry hydrogen chloride gas.[6]

    • Heat the reaction mixture to reflux for 1-2 hours.[6]

    • After cooling, neutralize the excess acid by the cautious addition of a sodium carbonate solution.

    • Extract the product, an oily layer of methyl anthranilate, with diethyl ether.

    • Wash the ether extract with a 5% sodium carbonate solution and then with water.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by evaporation and purify the crude product by vacuum distillation.[6]

2. Hofmann Rearrangement of Phthalimide

This method provides a high-yield, high-purity route to Methyl Anthranilate.

  • Materials: Phthalimide, sodium hypochlorite solution, methanol, sodium hydroxide.

  • Procedure:

    • Prepare a solution of phthalimide in a mixture of water, sodium hydroxide, and methanol.[4]

    • Cool the mixture to 0°C in a micro-channel reactor.

    • Introduce a sodium hypochlorite solution into the reactor at a controlled flow rate, maintaining the reaction temperature at 0°C.[4]

    • The reaction solution is then heated to 80°C to facilitate hydrolysis.[4]

    • The resulting solution containing methyl anthranilate is continuously separated.[4]

    • Optimized conditions have been reported as a reaction temperature of 0.5°C and a hydrolysis temperature of 70°C, yielding up to 90% product.[3]

Synthesis of this compound

1. Esterification of N-acetylanthranilic Acid

This is a direct, one-step esterification.

  • Materials: N-acetylanthranilic acid, anhydrous methanol, concentrated sulfuric acid.

  • Procedure:

    • Dissolve N-acetylanthranilic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture at 60°C for approximately 12 hours.[5]

    • After cooling, neutralize the reaction mixture.

    • Extract the product with a suitable organic solvent.

    • Wash the organic extract, dry it, and remove the solvent.

    • The crude product can be further purified by recrystallization or chromatography to improve upon the initial ~85% purity.[5]

2. N-acetylation of Methyl Anthranilate

This two-step approach first synthesizes Methyl Anthranilate, which is then acetylated.

  • Materials: Methyl Anthranilate, acetic anhydride.

  • Procedure:

    • Dissolve Methyl Anthranilate in a suitable solvent.

    • Add acetic anhydride to the solution. The reaction is often carried out in the presence of a mild base to neutralize the acetic acid byproduct.

    • The reaction mixture is typically stirred at room temperature or with gentle heating.

    • Upon completion, the reaction is worked up by washing with water and a bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

    • The organic layer is dried and the solvent is evaporated to yield this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic pathways described.

Synthesis_of_Methyl_Anthranilate cluster_fischer Fischer Esterification cluster_hofmann Hofmann Rearrangement AA Anthranilic Acid MeOH_H Methanol, H+ AA->MeOH_H React with Reflux Reflux MeOH_H->Reflux Workup_F Neutralization, Extraction, Purification Reflux->Workup_F MA_F Methyl Anthranilate Workup_F->MA_F Phth Phthalimide NaOCl_MeOH NaOCl, Methanol Phth->NaOCl_MeOH React with Reaction Reaction (0°C) NaOCl_MeOH->Reaction Hydrolysis Hydrolysis (80°C) Reaction->Hydrolysis Separation Separation Hydrolysis->Separation MA_H Methyl Anthranilate Separation->MA_H

Caption: Synthetic routes to Methyl Anthranilate.

Synthesis_of_Methyl_N_acetylanthranilate cluster_esterification Esterification cluster_acetylation N-acetylation NAA N-acetylanthranilic Acid MeOH_H2 Methanol, H+ NAA->MeOH_H2 React with Heating Heat (60°C) MeOH_H2->Heating Workup_E Neutralization, Extraction, Purification Heating->Workup_E MNAA_E This compound Workup_E->MNAA_E MA Methyl Anthranilate Ac2O Acetic Anhydride MA->Ac2O React with Reaction_A Reaction Ac2O->Reaction_A Workup_A Washing, Drying Reaction_A->Workup_A MNAA_A This compound Workup_A->MNAA_A

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of Methyl Anthranilate and this compound can be achieved through multiple effective routes. For Methyl Anthranilate, the Hofmann rearrangement of phthalimide offers a high-yield and high-purity pathway, particularly suitable for industrial-scale production. The Fischer esterification of anthranilic acid remains a classic and reliable laboratory method.

For the synthesis of this compound, the choice between the esterification of N-acetylanthranilic acid and the N-acetylation of Methyl Anthranilate will depend on the availability and cost of the starting materials. The N-acetylation route may be more direct if Methyl Anthranilate is readily available. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

References

A Comparative Spectroscopic Analysis of Anthranilic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic properties of anthranilic acid and its key derivatives. By presenting experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and analysis of these compounds in research and development settings.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for anthranilic acid and a selection of its derivatives. This allows for a direct comparison of the influence of different functional groups on their spectroscopic signatures.

Table 1: UV-Visible Spectroscopy Data
Compoundλmax (nm)SolventReference
Anthranilic Acid255, 335Methanol[1]
N-phenylanthranilic acid298, 388N,N-dimethylformamide[2][3]
N-(p-tolyl)anthranilic acid286, 360N,N-dimethylformamide[2][3]
N-(p-methoxyphenyl)anthranilic acid288, 362N,N-dimethylformamide[2][3]
N-(p-chlorophenyl)anthranilic acid286, 382N,N-dimethylformamide[2][3]
N-(p-bromophenyl)anthranilic acid289, 385N,N-dimethylformamide[2][3]
Table 2: Infrared (IR) Spectroscopy Data (in cm⁻¹)
Compoundν(O-H)ν(N-H)ν(C=O)Reference
Anthranilic Acid2500-3000 (broad)3468, 33751678
N-Acetylanthranilic Acid2500-3300 (broad)33501700, 1670
5-Bromo-2-{...}*3400.63211.01706.5[4]
N-Aryl Anthranilic Acids3300-26003280-31101710-1678[2][3]

*Note: Refers to a complex derivative from the cited literature.

Table 3: ¹H NMR Spectroscopy Data (δ in ppm)
CompoundAromatic ProtonsNHCOOHSolventReference
Anthranilic Acid6.52-7.725.5 (broad)11.5 (broad)DMSO-d₆[5]
3-Hydroxyanthranilic Acid6.81-7.228.18 (broad)8.18 (broad)DMSO-d₆[6]
5-Hydroxyanthranilic Acid6.69-7.119.57 (broad)9.57 (broad)DMSO-d₆[6]
N-Acetylanthranilic Acid7.10-8.5011.2 (broad)13.5 (broad)DMSO-d₆[7]
5-Bromo-2-{...}*7.50-8.57--DMSO-d₆[8]

*Note: Refers to a complex derivative from the cited literature.

Table 4: ¹³C NMR Spectroscopy Data (δ in ppm)
CompoundC=OAromatic CarbonsSolventReference
Anthranilic Acid169.6109.6, 114.6, 116.4, 131.2, 133.8, 151.5DMSO-d₆[6][9]
3-Hydroxyanthranilic Acid169.8110.0, 114.0, 116.7, 121.4, 141.1, 144.5DMSO-d₆[6][9]
5-Hydroxyanthranilic Acid169.4110.0, 115.3, 117.7, 123.1, 144.8, 146.6DMSO-d₆[6][9]
5-Bromo-2-{...}*168.5114.4, 121.0, 127.7, 127.8, 129.6, 131.5, 132.2, 133.2, 134.1, 134.9, 136.1, 140.3DMSO-d₆[8]

*Note: Refers to a complex derivative from the cited literature.

Table 5: Mass Spectrometry Data
CompoundIonization Mode[M-H]⁻ (m/z)Key Fragments (m/z)Reference
Anthranilic AcidESI-136Not specified
5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic AcidTOF, ES-385.8989Not specified[8]
Anthranilic acid, TMS derivativeEI-194, 119, 92[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of anthranilic acid and its derivatives. Specific parameters may require optimization based on the instrumentation and the specific properties of the compound being analyzed.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the solvent in a quartz cuvette.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film: Dissolve the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Place the sample in the instrument's sample holder and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Proton-decoupled spectra are standard.

  • Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[6]

  • Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown anthranilic acid derivative.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Anthranilic Acid Derivative UV_Vis UV-Vis Spectroscopy (λmax determination) Synthesis->UV_Vis IR IR Spectroscopy (Functional Group ID) Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C - Structural Elucidation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Data_Integration Integration of All Spectroscopic Data UV_Vis->Data_Integration IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of anthranilic acid derivatives.

References

A Comparative Guide to Validating Methyl N-acetylanthranilate Purity: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of Methyl N-acetylanthranilate purity. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable purity assessment strategy.

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound and structurally similar compounds. While direct head-to-head comparative data for this compound is not extensively published, the data presented provides a robust framework for methodological evaluation.

Table 1: Performance Comparison of Analytical Methods for Purity Assessment

ParameterGC-MSHPLC with UV DetectionQuantitative NMR (qNMR)
Purity (%) > 99% (typical)98.9 ± 0.5[1]99.2 ± 0.2[1]
Limit of Detection (LOD) ~0.001%[1]~0.01%[1]~0.1%[1]
Limit of Quantification (LOQ) ~0.005%[1]~0.05%[1]~0.3%[1]
Analysis Time per Sample ~20-30 minutes~20-30 minutes~10-15 minutes[1]
Specificity High (Mass Spectrometry)Moderate to HighHigh (Structure-specific)[1]
Precision (RSD) < 1.5%[1]< 2%[1]< 1%[1]
Accuracy HighHighHigh[1]
Primary Method No (requires reference standard)No (requires reference standard)Yes[1]

Table 2: Common Impurities in the Synthesis of this compound

ImpurityLikely SourceRecommended Analytical Technique(s)
N-acetylanthranilic acidIncomplete esterificationHPLC, GC-MS (after derivatization)
Methyl anthranilateIncomplete acetylationGC-MS, HPLC
MethanolResidual solvent from synthesisGC-MS (headspace or direct injection)
Acetic anhydrideExcess reagent from acetylationGC-MS, NMR
Di-acetylated byproductSide reactionGC-MS, HPLC, NMR

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related compounds and may require optimization for specific instrumentation and sample matrices.

GC-MS Protocol for Purity Validation

Principle: Gas chromatography separates volatile and semi-volatile compounds in a sample, which are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

Reagents:

  • This compound reference standard

  • Solvent: Dichloromethane or Ethyl Acetate, GC grade

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound at a concentration of 100 µg/mL in the chosen solvent.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injection Volume: 1 µL, splitless mode.[2]

    • MS Transfer Line Temperature: 280 °C[2]

    • Ion Source Temperature: 230 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Range: m/z 40-400.[2]

  • Data Analysis: Identify the this compound peak based on its retention time and comparison of its mass spectrum with the reference standard. Calculate purity using the area percent method from the total ion chromatogram (TIC).

HPLC Protocol for Purity Validation

Principle: High-performance liquid chromatography separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. A UV detector is commonly used for quantification.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • This compound reference standard

  • Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid, HPLC grade.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of working standards by diluting the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Identify the this compound peak by its retention time compared to the standard. Quantify the purity by comparing the peak area of the sample to the calibration curve.

Quantitative NMR (qNMR) Protocol for Purity Determination

Principle: qNMR is a primary ratio method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

Procedure:

  • Sample Preparation: Accurately weigh (to 0.01 mg) a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Use a calibrated 90° pulse.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample refers to this compound and std refers to the internal standard.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway of this compound and a typical experimental workflow for its purity validation by GC-MS.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products N-acetylanthranilic_acid N-acetylanthranilic acid Esterification Fischer Esterification (Acid Catalyst, Heat) N-acetylanthranilic_acid->Esterification Methanol Methanol Methanol->Esterification Methyl_N_acetylanthranilate This compound Esterification->Methyl_N_acetylanthranilate Water Water Esterification->Water

Caption: Synthesis of this compound.

GCMS_Workflow Start Sample Received Sample_Prep Sample Preparation (Dissolution in Solvent) Start->Sample_Prep Standard_Prep Standard Preparation (Reference Compound) Start->Standard_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Standard_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Peak_Identification Peak Identification (Retention Time & MS Library) Data_Acquisition->Peak_Identification Purity_Calculation Purity Calculation (Area Percent Method) Peak_Identification->Purity_Calculation Report Generate Report Purity_Calculation->Report End Validated Purity Report->End

Caption: GC-MS Purity Validation Workflow.

References

A Comparative Analysis of the Biological Activities of Anthranilate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of four common anthranilate esters: methyl anthranilate, ethyl anthranilate, propyl anthranilate, and butyl anthranilate. The information presented is curated from scientific literature to assist in evaluating their potential applications in pharmaceuticals and other life sciences. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant pathways and workflows.

Executive Summary

Anthranilate esters, derivatives of anthranilic acid, are recognized for a diverse range of biological activities. These compounds are of significant interest due to their applications as flavoring and fragrance agents, with emerging evidence of their pharmacological potential. This guide focuses on a comparative evaluation of their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. While comprehensive comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons and highlight structure-activity relationships.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of methyl, ethyl, propyl, and butyl anthranilate. It is important to note that direct comparative studies under identical experimental conditions are scarce. Therefore, data from various sources are presented, and direct comparisons should be made with caution.

Table 1: Antimicrobial Activity of Anthranilate Esters (Minimum Inhibitory Concentration - MIC in µg/mL)

MicroorganismMethyl AnthranilateEthyl AnthranilatePropyl AnthranilateButyl AnthranilateReference Compound (MIC)
Staphylococcus aureusData not availableData not availableData not availableData not availableAmpicillin (Varies)
Escherichia coliData not availableData not availableData not availableData not availableAmpicillin (Varies)
Candida albicansData not availableData not availableData not availableData not availableClotrimazole (Varies)

Table 2: Anticancer Activity of Anthranilate Esters (IC50 in µM)

Cell LineMethyl AnthranilateEthyl AnthranilatePropyl AnthranilateButyl AnthranilateReference Compound (IC50)
HepG2 (Liver Cancer)Data not availableData not availableData not availableData not availableAdriamycin (~4.50 µM)[1]
MCF-7 (Breast Cancer)Data not availableData not availableData not availableData not availableAdriamycin (~4.17 µM)[1]

Note: Quantitative IC50 values for simple anthranilate esters are not well-documented in comparative studies. A study on a modified methyl anthranilate derivative, methyl 2-amino-5-(methylselanyl)benzoate, showed potent cytotoxicity against HepG2 cells (IC50 = 3.57 µM), even more so than the standard drug Adriamycin.[1] This suggests that the anthranilate scaffold is a promising starting point for the development of novel anticancer agents.

Table 3: Antioxidant Activity of Anthranilate Esters (% Radical Scavenging or IC50)

AssayMethyl AnthranilateEthyl AnthranilatePropyl AnthranilateButyl AnthranilateReference Compound
DPPH Radical ScavengingData not availableData not availableData not availableData not availableVitamin C (~95%)[1]
ABTS Radical ScavengingData not availableData not availableData not availableData not availableVitamin C (~88-95%)[1]

Note: Direct comparative antioxidant data for these simple esters is lacking. However, organodiselenide-tethered methyl anthranilate derivatives have demonstrated promising antioxidant activities, with DPPH and ABTS radical scavenging activities comparable to that of Vitamin C.[1]

Structure-Activity Relationship

Based on the limited available data and general principles of medicinal chemistry, a preliminary structure-activity relationship (SAR) can be inferred. The biological activity of anthranilate esters appears to be influenced by the nature of the ester group. For instance, in a study on fatty acid esters, methyl esters were found to be more effective antimicrobial inhibitors than their ethyl ester counterparts.[2] This suggests that the size and lipophilicity of the alkyl chain in the ester can modulate biological activity. Further research is needed to establish a clear SAR for the various biological activities of simple anthranilate esters.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Broth Microdilution Assay cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Anthranilate Esters B->C D Incubate at 37°C for 24h C->D E Read and Record Visible Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of anthranilate esters.

Hypothetical Signaling Pathway for Anti-Inflammatory Activity

G Hypothetical Anti-Inflammatory Signaling Pathway cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Mediators InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) InflammatoryStimulus->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->ProInflammatoryCytokines iNOS iNOS NFkB_Pathway->iNOS COX2 COX-2 MAPK_Pathway->COX2 AnthranilateEster Anthranilate Ester AnthranilateEster->NFkB_Pathway Inhibition AnthranilateEster->MAPK_Pathway Inhibition

Caption: A hypothetical pathway illustrating the potential anti-inflammatory mechanism of anthranilate esters.

Conclusion

Anthranilate esters represent a class of compounds with a wide array of potential biological activities. While their use in the flavor and fragrance industry is well-established, their pharmacological potential is an area of growing interest. This guide highlights the need for direct, comparative studies to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development. The provided experimental protocols and visualizations serve as a foundation for researchers to build upon in their exploration of the therapeutic applications of anthranilate esters.

References

Unveiling the Impact of N-Methylation on the Fluorescence of Anthranilate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of methyl anthranilate and its N-methylated derivatives, methyl N-methylanthranilate and methyl N,N-dimethylanthranilate. Understanding the influence of methylation on the photophysical characteristics of these fluorophores is critical for their application in various research and development fields, including the design of fluorescent probes and drug delivery systems. This document summarizes key experimental data, outlines detailed methodologies for fluorescence analysis, and visualizes the underlying molecular structures and experimental workflows.

Introduction to Methylated Anthranilates

Methyl anthranilate and its N-methylated analogs are aromatic esters that exhibit intrinsic fluorescence. The progressive methylation of the amino group—from a primary amine in methyl anthranilate (MA), to a secondary amine in methyl N-methylanthranilate (MNA), and finally to a tertiary amine in methyl N,N-dimethylanthranilate (DMNA)—profoundly alters the electronic and steric environment of the fluorophore. These modifications, in turn, influence the excited-state dynamics and, consequently, the fluorescence quantum yield, lifetime, and emission wavelength.

Comparative Analysis of Fluorescence Properties

The fluorescence characteristics of methylated anthranilates are highly dependent on the degree of N-methylation. While comprehensive data for all three compounds under identical solvent conditions is limited in the literature, a comparative analysis based on available information reveals distinct trends.

PropertyMethyl Anthranilate (MA)Methyl N-methylanthranilate (MNA)Methyl N,N-dimethylanthranilate (DMNA)
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid-
Fluorescence Light blue-violet[1]Bluish[2][3]-
Excitation Max (λex) ~347 nm (gas phase)[4]~350 nm[5]-
Emission Max (λem) ---
Quantum Yield (Φf) High (inferred)[6]--
Fluorescence Lifetime (τf) 27 ns (gas phase)[4], 1-2 ns (in solution)[7]--

The Impact of N-Methylation on Photophysics

The addition of methyl groups to the nitrogen atom of the anthranilate core introduces both electronic and steric effects that modulate the fluorescence properties. The electron-donating nature of the methyl groups can influence the energy of the excited state. Furthermore, steric hindrance between the methyl groups and the ester moiety can lead to conformational changes that affect the overlap of molecular orbitals and the probability of non-radiative decay pathways. In the case of N,N-dimethylanthranilate, the tertiary amine can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, particularly in polar solvents. This can result in a large Stokes shift and a fluorescence quantum yield and lifetime that are highly sensitive to the solvent environment.[10]

Experimental Protocols

Accurate characterization of the fluorescence properties of methylated anthranilates requires standardized experimental protocols. Below are methodologies for determining key fluorescence parameters.

Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which the anthranilate derivatives are soluble and that is transparent at the excitation and emission wavelengths. Common solvents include ethanol, cyclohexane, and acetonitrile.

  • Concentration: Prepare dilute solutions (typically in the micromolar range) to avoid inner filter effects and concentration quenching. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1.

  • Degassing: For measurements of fluorescence quantum yield and lifetime, it is often necessary to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution or by the freeze-pump-thaw method.

Measurement of Fluorescence Spectra
  • Instrumentation: Utilize a calibrated spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

  • Excitation and Emission Scans:

    • To determine the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (or a suitable wavelength in the absorption band) and scan the emission monochromator over the expected fluorescence range.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The corrected excitation spectrum should be superimposable on the absorption spectrum.

  • Correction: Raw fluorescence spectra should be corrected for instrumental response functions, which account for variations in the efficiency of the light source, monochromators, and detector with wavelength.

Determination of Fluorescence Quantum Yield (Φf)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.[11][12][13]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) are common standards.[14]

  • Measurement:

    • Measure the absorption spectra of both the sample and the standard at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument settings.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and reference, respectively.

Measurement of Fluorescence Lifetime (τf)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[15]

  • Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive single-photon detector, and timing electronics.

  • Measurement:

    • Excite the sample with short pulses of light at an appropriate wavelength.

    • The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of these arrival times is built up, representing the fluorescence decay profile.

  • Data Analysis: The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Visualizing Molecular Structures and Experimental Workflow

To aid in the understanding of the molecular differences and the experimental process, the following diagrams are provided.

G Chemical Structures of Methylated Anthranilates cluster_MA Methyl Anthranilate (MA) cluster_MNA Methyl N-methylanthranilate (MNA) cluster_DMNA Methyl N,N-dimethylanthranilate (DMNA) MA MA MNA MNA DMNA DMNA

Caption: Molecular structures of the investigated anthranilate esters.

G General Workflow for Fluorescence Characterization A Sample Preparation (Solvent, Concentration, Degassing) B Absorption Spectroscopy (Determine λex_max) A->B C Fluorescence Spectroscopy (Measure Excitation & Emission Spectra) B->C D Quantum Yield Measurement (Comparative Method) C->D E Lifetime Measurement (TCSPC) C->E F Data Analysis & Comparison D->F E->F

Caption: A generalized workflow for the characterization of fluorescence properties.

Conclusion

The N-methylation of methyl anthranilate significantly influences its fluorescence properties. While methyl anthranilate is a known fluorescent compound with a relatively long excited-state lifetime, the introduction of one and two methyl groups on the amine nitrogen is expected to alter its photophysical behavior due to electronic and steric effects. Further experimental investigation, particularly for methyl N-methylanthranilate and methyl N,N-dimethylanthranilate in various solvents, is required to fully elucidate the structure-property relationships within this class of fluorophores. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which will be invaluable for the rational design of novel fluorescent molecules for a wide range of scientific and technological applications.

References

Confirming Synthesis Products: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a detailed picture of the molecular framework. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample.[1][2] It is a non-destructive method, which allows the sample to be preserved for further analysis.[3][4] The principle behind NMR lies in the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nuclei, providing crucial information about the connectivity and spatial arrangement of atoms within a molecule.[1][5]

Unraveling the Molecular Blueprint: 1D and 2D NMR Techniques

A typical workflow for structure elucidation using NMR involves a series of one-dimensional (1D) and two-dimensional (2D) experiments.

  • ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in a molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).[5][6]

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon backbone of the molecule.[7] It reveals the number of chemically distinct carbon atoms.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[1][8]

  • 2D NMR Spectroscopy: When 1D spectra become too complex due to overlapping signals, 2D NMR techniques are employed to resolve and correlate signals.[9] Common 2D NMR experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8][10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms.[10][11]

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, providing information about the connectivity of different parts of the molecule.[8][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry.[12][13]

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive structural confirmation. The choice of technique depends on the specific characteristics of the synthesized product and the information required.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Nuclear spin in a magnetic fieldMass-to-charge ratio of ionized moleculesDiffraction of X-rays by a crystal lattice
Information Provided Detailed connectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation patternsPrecise 3D atomic coordinates in the solid state
Sample Requirements Soluble sample (mg to µg quantities)[4][14]Small sample amount (ng to pg)Single, well-ordered crystal
Strengths Unambiguous structure elucidation in solution, non-destructive[3][15]High sensitivity, determination of molecular formula[3][16]Absolute structure determination, including stereochemistry[15][17]
Limitations Lower sensitivity compared to MS, can be complex to interpret for large molecules[14][16]Does not provide detailed connectivity or stereochemistry, can be destructive[12][18]Requires a suitable crystal, provides a static picture of the molecule[15][17]

Experimental Protocols

General NMR Sample Preparation
  • Dissolve the Sample: Dissolve 1-10 mg of the purified synthesis product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial to avoid interfering signals from the solvent itself.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard, such as tetramethylsilane (TMS), is added.[19]

  • Acquire Data: Place the NMR tube in the spectrometer and acquire the desired 1D and 2D NMR spectra.

Standard ¹H NMR Acquisition
  • Tune and Shim: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity.

  • Set Acquisition Parameters:

    • Pulse Width: Typically a 90° pulse.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (longer for quantitative measurements).[20]

    • Number of Scans: 4-16 scans, depending on the sample concentration.

  • Process Data: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Standard ¹³C NMR Acquisition
  • Tune and Shim: Tune the probe to the ¹³C frequency and shim the magnetic field.

  • Set Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: Significantly more scans are required than for ¹H NMR due to the low natural abundance of ¹³C (hundreds to thousands).

  • Process Data: Apply a Fourier transform, phase the spectrum, and reference the chemical shifts.

Visualizing the Workflow and Logic

To better understand the process and the relationship between different techniques, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H1_NMR 1D ¹H NMR Purification->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation TwoD_NMR->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Experimental workflow for confirming the structure of a synthesis product using NMR spectroscopy.

TechniqueComparison cluster_techniques Analytical Techniques Synthesis_Product Synthesized Product NMR NMR Spectroscopy (Connectivity, Stereochemistry) Synthesis_Product->NMR MS Mass Spectrometry (Molecular Weight, Formula) Synthesis_Product->MS XRay X-ray Crystallography (Absolute 3D Structure) Synthesis_Product->XRay NMR->MS Complementary Information NMR->XRay Complementary Information MS->XRay Complementary Information

Caption: Logical relationship between NMR and other key analytical techniques for structure confirmation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Anthranilate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of anthranilate, a key intermediate in biosynthesis and a potential biomarker, is critical. This guide provides an objective comparison of three common analytical techniques for anthranilate quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrofluorimetry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.

Quantitative Performance Comparison

The following table summarizes the key validation parameters for the quantification of anthranilate and its derivatives using HPLC-UV, Spectrofluorimetry, and LC-MS/MS. The data presented is compiled from various studies to provide a comparative overview.

ParameterHPLC-UVSpectrofluorimetry (Terbium-sensitized)LC-MS/MS
Linearity (Range) 0.0001 - 0.01 mg/mL[1][2]2.5 × 10⁻⁸ - 5.0 × 10⁻⁵ mol/L[3][4]2 - 100 µg/mL
Limit of Detection (LOD) 0.00125 µg/mL[1][2]9.0 × 10⁻⁹ mol/L[3][4]~0.03 mg/L
Limit of Quantification (LOQ) 0.00417 µg/mL[1][2]Not explicitly stated, but the lower end of the linear range is 2.5 x 10⁻⁸ mol/L.[3][4]0.025 - 1 mg/kg
Accuracy (% Recovery) 83.6 - 102.4%[1][2]96 ± 8% to 101 ± 5%[3][4]90.1 - 111.1%[5]
Precision (% RSD) 0.51 - 2.23% (Intralaboratory)[1][2]2 - 8% (Within-run), 2 - 13% (Day-to-day)[3][4]< 14.6% (Inter- and intra-assay)[5]
Selectivity/Specificity Good, but potential for interference from co-eluting compounds.High, based on specific fluorescence of the anthranilate-terbium complex.[3][4]Excellent, due to mass-based detection and fragmentation.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and can be adapted for specific research requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of anthranilic acid and its esters, such as methyl anthranilate, in various samples, including formulations and beverages.[1][2][6][7]

a. Sample Preparation (for liquid formulation):

  • Accurately weigh an aliquot of the sample into a centrifuge tube.

  • Add a solution of 1% sulfuric acid in methanol to dilute the sample.

  • Vortex and sonicate the sample to ensure complete dissolution and extraction.

  • Centrifuge the sample to separate any undissolved excipients.

  • Dilute the supernatant with methanol to the desired concentration for HPLC analysis.[7]

b. Chromatographic Conditions:

  • Column: Microbondapak C18 or Nova-Pak C18[1][2][6]

  • Mobile Phase: Isocratic elution with a mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v) or acetonitrile and 0.025M KH₂PO₄ (e.g., 40:60 v/v).[1][2][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at 220, 248, or 336 nm.[7]

  • Internal Standard: Benzoic acid can be used as an internal standard for the assay of anthranilic acid.[6]

c. Calibration: Prepare a series of standard solutions of anthranilate in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Spectrofluorimetric Method

This highly sensitive method is based on the formation of a fluorescent complex between anthranilate derivatives and terbium ions (Tb³⁺) in an alkaline methanolic solution.[3][4]

a. Sample Preparation (for serum samples):

  • Extract the serum sample with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with an alkaline methanolic terbium solution.[3][4]

b. Measurement Conditions:

  • Reagent: A solution of terbium(III) chloride in methanol, made alkaline with sodium hydroxide.

  • Excitation Wavelength (λex): Dependent on the specific anthranilate derivative.

  • Emission Wavelength (λem): Measurement of the sensitized terbium emission.

  • Instrumentation: A spectrofluorometer.

c. Calibration: Prepare a series of anthranilate standards in the same alkaline methanolic terbium solution. Measure the fluorescence intensity for each standard and plot it against the concentration to generate a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest selectivity and sensitivity, making it ideal for complex biological matrices and trace-level quantification.

a. Sample Preparation (from biological matrix):

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the analyte.

  • Evaporate the supernatant and reconstitute it in the mobile phase.

b. LC-MS/MS Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI), typically in positive ion mode for anthranilate.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for anthranilate would need to be optimized.

c. Calibration: Prepare matrix-matched standards by spiking known concentrations of anthranilate into a blank biological matrix and processing them alongside the unknown samples. Construct a calibration curve using the peak area ratios of the analyte to an internal standard.

Method Workflows

The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dilution Dilution & Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification via Calibration Curve Chromatogram->Quantification

Caption: Experimental workflow for HPLC-UV analysis of anthranilate.

Spectrofluorimetry_Workflow cluster_prep Sample Preparation cluster_analysis Fluorimetric Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Complexation with Terbium (Tb³⁺) Extraction->Derivatization Excitation Excitation at specific λ Derivatization->Excitation Emission Measure Emission Intensity Excitation->Emission Fluorescence Record Fluorescence Spectrum Emission->Fluorescence Quantification Quantification via Calibration Curve Fluorescence->Quantification

Caption: Workflow for spectrofluorimetric analysis of anthranilate.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Protein_Precipitation Protein Precipitation / SPE Sample->Protein_Precipitation Reconstitution Reconstitution Protein_Precipitation->Reconstitution Injection Injection into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Mass_Spectrum Generate Mass Spectrum MS_Detection->Mass_Spectrum Quantification Quantification via Internal Standard Mass_Spectrum->Quantification

Caption: Workflow for LC-MS/MS analysis of anthranilate.

Logical Comparison of Methods

The choice between these methods involves a trade-off between sensitivity, selectivity, cost, and complexity.

Logical_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Moderate Selectivity Selectivity HPLC->Selectivity Good Cost Cost & Complexity HPLC->Cost Low Fluoro Spectrofluorimetry Fluoro->Sensitivity High Fluoro->Selectivity High Fluoro->Cost Moderate LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Selectivity Excellent LCMS->Cost High

Caption: Comparison of key attributes for anthranilate quantification methods.

References

Comparing the efficacy of different catalysts for anthranilate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of anthranilates, key intermediates in the pharmaceutical and fine chemical industries, has been the subject of extensive research, leading to a diverse array of catalytic methodologies. This guide provides a comparative analysis of prominent catalytic systems, including those based on iron, rhodium, copper, and palladium, as well as emerging organocatalytic approaches. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data and detailed protocols to aid in catalyst selection and implementation.

At a Glance: Performance of Catalytic Systems for Anthranilate Synthesis

The following table summarizes the key performance indicators for various catalytic systems used in the synthesis of anthranilate derivatives. This allows for a rapid comparison of their efficacy under different reaction conditions.

Catalytic SystemCatalyst ExampleSubstrate ScopeTypical Yield (%)SelectivityReaction Conditions
Iron-Catalyzed Fe(acac)₃ / diphosphine ligandAromatic carboxamidesHighHigh ortho-selectivityMild to moderate temperatures (e.g., 65 °C)
Rhodium-Catalyzed --INVALID-LINK--₂Arenes with directing groups, AnthranilsUp to 92%High regioselectivityMild conditions
Copper-Catalyzed CuI or Cu₂O/Cuo-Chlorobenzoic acids, AnilinesUp to 99%High chemo- and regioselectivityHigh temperatures (e.g., 130 °C)
Palladium-Catalyzed PdCl₂ / Bromamine-BIndoles, IndigosGood to ExcellentGoodAlkaline conditions (pH 12), 60 °C
Organocatalysis Proline, Thiourea derivativesAldehydes, Nitroolefins (for related aminations)Generally Good to HighOften high enantioselectivityMild conditions

In-Depth Analysis of Catalytic Methodologies

This section provides a detailed examination of each catalytic system, including reaction mechanisms and representative experimental protocols.

Iron-Catalyzed C-H Amination

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of anthranilate derivatives. A notable method involves the ortho-amination of aromatic carboxamides.[1]

Reaction Scheme:

Aromatic Carboxamide + Aminating Agent --- (Fe Catalyst, Ligand, Base) ---> Anthranilate Derivative

Experimental Protocol: Iron-Catalyzed Ortho-Amination
  • Materials: N-(quinolin-8-yl)benzamide (1.0 equiv), Fe(acac)₃ (10 mol %), F-dppbz (a diphosphine ligand, 15 mol %), PhMgBr in THF (3.0 equiv), N-chloromorpholine in THF (2.7 equiv).

  • Procedure: To a THF solution of the N-(quinolin-8-yl)benzamide, Fe(acac)₃, and F-dppbz, a solution of PhMgBr in THF and a solution of N-chloromorpholine in THF are added slowly at 65 °C. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched and the product is isolated and purified using standard procedures.

Catalytic Cycle: Iron-Catalyzed C-H Amination

Iron_Catalyzed_Amination Fe_cat Fe(II) Catalyst Fe_intermediate [Ar-Fe(II)-C(O)NR₂] Fe_cat->Fe_intermediate C-H Activation Substrate Ar-C(O)NR₂ Substrate->Fe_intermediate Fe_N_complex [Ar-Fe(III)(NR'₂)-C(O)NR₂]Cl Fe_intermediate->Fe_N_complex Oxidative Addition Aminating_agent R'₂NCl Aminating_agent->Fe_N_complex Fe_N_complex->Fe_cat Regeneration Product ortho-(R'₂N)-Ar-C(O)NR₂ Fe_N_complex->Product Reductive Elimination

Caption: Proposed catalytic cycle for iron-catalyzed ortho-amination.

Rhodium-Catalyzed C-H Amination

Rhodium catalysts have demonstrated high efficiency and selectivity in C-H amination reactions for synthesizing complex amine-containing molecules, including anthranilate precursors. The use of anthranils as aminating agents is a notable advancement in this area.[2][3][4]

Reaction Scheme:

Arene + Anthranil --- (Rh Catalyst) ---> Aminated Product

Experimental Protocol: Rh(III)-Catalyzed C-H Amination
  • Materials: Arene (e.g., N-Benzoylpyrrolidine, 0.2 mmol), Anthranil (0.4 mmol), --INVALID-LINK--₂ (8 mol%), Zn(OAc)₂ (0.3 equiv), 1,2-Dichlorobenzene (DCB, 2 mL).

  • Procedure: The arene, anthranil, rhodium catalyst, and zinc acetate are combined in a reaction vessel with 1,2-dichlorobenzene. The mixture is heated to 120 °C for 36 hours. After cooling, the product is isolated and purified by column chromatography.[3]

Catalytic Cycle: Rhodium-Catalyzed C-H Amination

Rhodium_Catalyzed_Amination Rh_cat [CpRh(III)] Rhodacycle CpRh(III)-Arene Complex Rh_cat->Rhodacycle C-H Activation Arene Arene-DG Arene->Rhodacycle Rh_N_intermediate Rh(III)-Nitrenoid Intermediate Rhodacycle->Rh_N_intermediate Coordination & N-O Cleavage Anthranil Anthranil Anthranil->Rh_N_intermediate Product_complex Product-Rh(III) Complex Rh_N_intermediate->Product_complex Migratory Insertion Product_complex->Rh_cat Regeneration Product Aminated Arene Product_complex->Product

Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H amination.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and robust method for the formation of C-N bonds, and it remains a widely used strategy for the synthesis of N-aryl anthranilic acids. Modern modifications have improved the efficiency and scope of this reaction.[5][6][7][8]

Reaction Scheme:

o-Halobenzoic Acid + Aniline derivative --- (Cu Catalyst, Base) ---> N-Aryl Anthranilic Acid

Experimental Protocol: Copper-Catalyzed Ullmann Condensation
  • Materials: 2-Chlorobenzoic acid (1.0 equiv), Aniline derivative (1.2 equiv), Cu powder (10 mol%), Cu₂O (5 mol%), K₂CO₃ (2.0 equiv), 2-Ethoxyethanol.

  • Procedure: A mixture of 2-chlorobenzoic acid, the aniline derivative, copper powder, cuprous oxide, and potassium carbonate in 2-ethoxyethanol is heated at 130 °C. The reaction is monitored until completion. The product is then isolated by an appropriate workup procedure, which may involve acidification and extraction.

Catalytic Cycle: Copper-Catalyzed N-Arylation

Copper_Catalyzed_NArylation Cu_I Cu(I) Catalyst Cu_amide [Cu(I)-NHAr'] Cu_I->Cu_amide Amine Coordination Amine Ar'-NH₂ Amine->Cu_amide Cu_III_intermediate [Ar-Cu(III)(NHAr')-X] Cu_amide->Cu_III_intermediate Oxidative Addition Aryl_halide Ar-X Aryl_halide->Cu_III_intermediate Cu_III_intermediate->Cu_I Regeneration Product Ar-NH-Ar' Cu_III_intermediate->Product Reductive Elimination

Caption: Proposed mechanism for copper-catalyzed N-arylation.

Palladium-Catalyzed Synthesis from Indoles

Palladium catalysis offers a distinct route to anthranilic acids through the oxidative cleavage of indoles. This method provides an alternative to traditional amination strategies.[9]

Reaction Scheme:

Indole --- (Pd Catalyst, Oxidant) ---> Anthranilic Acid

Experimental Protocol: Palladium-Catalyzed Synthesis from Indole
  • Materials: Indole, PdCl₂ (catalytic amount), Bromamine-B (oxidant), Acetonitrile/Water (1:1), Alkaline medium (pH 12).

  • Procedure: The indole is dissolved in a 1:1 mixture of acetonitrile and water, and the pH is adjusted to 12. PdCl₂ and Bromamine-B are added, and the reaction mixture is heated to 60 °C. After the reaction is complete, the mixture is worked up to isolate the anthranilic acid product.[9]

Experimental Workflow: Palladium-Catalyzed Indole Oxidation

Palladium_Indole_Oxidation_Workflow Start Start Dissolve Dissolve Indole in Acetonitrile/Water (1:1) Start->Dissolve Adjust_pH Adjust pH to 12 Dissolve->Adjust_pH Add_Reagents Add PdCl₂ and Bromamine-B Adjust_pH->Add_Reagents Heat Heat to 60 °C Add_Reagents->Heat Monitor Monitor Reaction (e.g., TLC, GC) Heat->Monitor Workup Reaction Workup (Quenching, Extraction) Monitor->Workup Completion Purify Purification (e.g., Crystallization) Workup->Purify End Anthranilic Acid Product Purify->End

Caption: Workflow for the palladium-catalyzed synthesis of anthranilic acid.

Organocatalysis

Organocatalysis presents a metal-free alternative for amination reactions, often providing high levels of enantioselectivity. While direct organocatalytic synthesis of anthranilates is less common, related α-amination and conjugate addition reactions catalyzed by proline and thiourea derivatives demonstrate the potential of this approach for C-N bond formation.[10][11][12][13]

General Reaction Scheme (α-Amination):

Aldehyde/Ketone + Azodicarboxylate --- (Proline) ---> α-Amino Carbonyl Compound

Experimental Protocol: Proline-Catalyzed α-Amination of an Aldehyde
  • Materials: Propanal (1.0 equiv), Dibenzyl azodicarboxylate (1.2 equiv), (S)-Proline (5 mol %), Dichloromethane.

  • Procedure: To a solution of propanal and dibenzyl azodicarboxylate in dichloromethane, (S)-proline is added. The reaction is stirred at room temperature and monitored for completion. The resulting α-amino aldehyde is typically reduced in situ with a reducing agent like NaBH₄ to the more stable amino alcohol, which is then purified.[11]

Logical Relationship: Organocatalytic Activation

Organocatalyst_Activation cluster_proline Proline Catalysis cluster_thiourea Thiourea Catalysis Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine Aldehyde Aldehyde Aldehyde->Enamine Thiourea Thiourea Catalyst H_Bond Hydrogen Bonding Activation Thiourea->H_Bond Electrophile Electrophile (e.g., Imine) Electrophile->H_Bond

Caption: Activation modes of proline and thiourea organocatalysts.

Conclusion

The choice of catalyst for anthranilate synthesis is contingent upon several factors, including substrate scope, desired yield and selectivity, cost considerations, and environmental impact. Iron and copper catalysts offer cost-effective and robust alternatives to precious metal catalysts, with copper-catalyzed Ullmann reactions providing high yields for N-arylation. Rhodium catalysts exhibit excellent activity and selectivity in C-H amination reactions under mild conditions. Palladium catalysis provides a unique pathway from readily available indoles. While still an emerging area for direct anthranilate synthesis, organocatalysis holds significant promise for the development of highly enantioselective and sustainable methods. This guide provides a foundation for researchers to navigate the diverse landscape of catalytic options and select the most appropriate method for their specific synthetic needs.

References

Relative stability of N-acetyl vs N-methyl anthranilate esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of ester derivatives is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical products. This guide provides a comparative analysis of the relative stability of N-acetyl and N-methyl anthranilate esters, leveraging available data on analogous compounds and outlining detailed experimental protocols for direct comparison.

Executive Summary of Relative Stability

The stability of an ester is significantly influenced by the electronic and steric nature of its constituent groups. In the case of N-acetyl and N-methyl anthranilate esters, the key difference lies in the substituent on the nitrogen atom of the anthranilate ring.

  • N-acetyl Group: The acetyl group is an electron-withdrawing group due to the carbonyl moiety. This withdrawal of electron density from the aromatic ring and the nitrogen atom is expected to have a stabilizing effect on the ester linkage. The amide bond within the N-acetyl group itself is known to be relatively resistant to hydrolysis.[1]

  • N-methyl Group: The methyl group is a weak electron-donating group. By donating electron density to the aromatic ring, it can slightly destabilize the ester bond, making it more susceptible to nucleophilic attack, such as hydrolysis.

Based on these electronic effects, N-acetyl anthranilate esters are predicted to be more stable, particularly against hydrolysis, than their N-methyl counterparts.

Quantitative Data Comparison (Analogous Compounds)

To provide a quantitative perspective, the following table summarizes hydrolysis rate data for structurally related benzoate esters. This data can serve as a proxy to anticipate the behavior of N-acetyl and N-methyl anthranilate esters.

CompoundConditionRate Constant (k)Half-life (t½)Reference
Methyl AnthranilatepH 74.0 x 10⁻² L/mol·s (estimated)5.5 years (estimated)[2]
Methyl AnthranilatepH 84.0 x 10⁻² L/mol·s (estimated)200 days (estimated)[2]
Methyl p-nitrobenzoateBase Hydrolysis-Faster than methyl benzoate[3]
Methyl p-methoxybenzoateBase Hydrolysis-Slower than methyl benzoate[4]

Note: The data for methyl p-nitrobenzoate (electron-withdrawing group, analogous to N-acetyl) and methyl p-methoxybenzoate (electron-donating group, analogous to N-methyl) supports the hypothesis that electron-withdrawing groups increase stability towards hydrolysis.

Experimental Protocols for Stability Assessment

For a definitive comparison, the following experimental protocols are recommended.

Hydrolytic Stability Assessment (Forced Hydrolysis)

This protocol outlines a method to determine the hydrolysis rate of N-acetyl and N-methyl anthranilate esters under acidic, basic, and neutral conditions.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of the test compounds at different pH values.

Materials:

  • N-acetyl anthranilate ester

  • N-methyl anthranilate ester

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Constant temperature water bath

Procedure:

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of each ester in acetonitrile.

  • Reaction Setup:

    • For each ester, prepare three sets of reaction mixtures:

      • Acidic: Add a known volume of the stock solution to 0.1 M HCl.

      • Basic: Add a known volume of the stock solution to 0.1 M NaOH.

      • Neutral: Add a known volume of the stock solution to pH 7.0 phosphate buffer.

    • Incubate all reaction mixtures in a constant temperature water bath (e.g., 50 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately neutralize the aliquot to stop the reaction. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.

  • HPLC Analysis: Analyze the concentration of the remaining ester in each quenched sample using a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detection at a wavelength where both the parent ester and the primary degradation product (anthranilic acid derivative) have significant absorbance.

  • Data Analysis: Plot the natural logarithm of the concentration of the ester versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.

G cluster_prep Sample Preparation cluster_reaction Forced Hydrolysis cluster_analysis Analysis Stock Stock Solution (1 mg/mL in ACN) Acid 0.1 M HCl @ 50°C Stock->Acid Incubate Base 0.1 M NaOH @ 50°C Stock->Base Incubate Neutral pH 7 Buffer @ 50°C Stock->Neutral Incubate Sampling Time-point Sampling Acid->Sampling Base->Sampling Neutral->Sampling Quench Neutralization Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Data Analysis (ln[C] vs. time) HPLC->Data

Thermal Stability Assessment

This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of the esters.

Objective: To determine the decomposition temperature and identify any thermally induced phase transitions.

Materials:

  • N-acetyl anthranilate ester

  • N-methyl anthranilate ester

  • TGA instrument

  • DSC instrument

  • Inert gas (e.g., Nitrogen)

Procedure:

  • TGA Analysis:

    • Place a small, accurately weighed sample (5-10 mg) of the ester into a TGA pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

  • DSC Analysis:

    • Place a small, accurately weighed sample (2-5 mg) of the ester into a DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow into or out of the sample. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Weigh Sample (5-10 mg) TGA_Heat Heat at 10°C/min under N2 TGA_Sample->TGA_Heat TGA_Record Record Mass Loss vs. Temp TGA_Heat->TGA_Record TGA_Result Determine Decomposition Temp. TGA_Record->TGA_Result DSC_Sample Weigh Sample (2-5 mg) DSC_Heat Heat at 10°C/min under N2 DSC_Sample->DSC_Heat DSC_Record Record Heat Flow vs. Temp DSC_Heat->DSC_Record DSC_Result Identify Melting & Decomposition Events DSC_Record->DSC_Result Start Start->TGA_Sample Start->DSC_Sample

Photostability Assessment

This protocol follows the ICH Q1B guidelines for photostability testing.

Objective: To evaluate the stability of the esters under exposure to UV and visible light.

Materials:

  • N-acetyl anthranilate ester

  • N-methyl anthranilate ester

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., xenon or metal halide lamp)

  • Quartz cuvettes or other transparent containers

  • Dark control samples

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare solutions of each ester (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and place them in transparent containers. Prepare identical samples to be kept in the dark as controls.

  • Exposure: Place the samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark control samples by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the exposed and control samples. Calculate the percentage of degradation and identify any major photodegradation products.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Solution Ester Solution (1 mg/mL) Light_Sample Transparent Container Solution->Light_Sample Dark_Sample Dark Control Solution->Dark_Sample Chamber Photostability Chamber (≥1.2M lux·hr, ≥200 W·hr/m²) Light_Sample->Chamber HPLC HPLC Analysis Dark_Sample->HPLC After Exposure Chamber->HPLC After Exposure Compare Compare Exposed vs. Dark Control HPLC->Compare Degradation Calculate % Degradation Compare->Degradation

Conclusion

Based on theoretical considerations of electronic effects, N-acetyl anthranilate esters are expected to exhibit greater stability compared to N-methyl anthranilate esters, particularly against hydrolytic degradation. The electron-withdrawing nature of the acetyl group strengthens the ester linkage, whereas the electron-donating methyl group has a slight destabilizing effect. To confirm and quantify these differences, rigorous experimental evaluation using the detailed protocols for hydrolysis, thermal, and photostability testing is essential. The resulting data will be invaluable for the selection of appropriate ester derivatives in drug development and formulation, ensuring product quality and patient safety.

References

A Comparative Analysis of Precursors for the Synthesis of Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl N-acetylanthranilate is a significant compound in the flavor, fragrance, and pharmaceutical industries. Its synthesis can be approached from several key precursors, each presenting a unique set of advantages and disadvantages in terms of reaction efficiency, cost, and environmental impact. This guide provides a comparative analysis of the most common precursors for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.

Executive Summary

The synthesis of this compound is primarily achieved through four main precursors: N-acetylanthranilic acid, anthranilic acid, methyl anthranilate, and isatoic anhydride. The choice of precursor significantly influences the number of synthetic steps, overall yield, and purity of the final product.

  • N-acetylanthranilic acid offers the most direct, single-step route via Fischer-Speier esterification.

  • Anthranilic acid requires a two-step process of acetylation followed by esterification.

  • Methyl anthranilate provides a straightforward approach through N-acetylation.

  • Isatoic anhydride allows for an efficient one-pot synthesis, often resulting in high yields and purity.[1][2][3]

This guide will delve into the specifics of each pathway, presenting a quantitative comparison and detailed experimental procedures.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of this compound from different precursors based on available literature. It is important to note that reaction conditions and scales may vary between studies, affecting direct comparability.

PrecursorSynthetic RouteNumber of StepsTypical Yield (%)Typical Purity (%)Key Considerations
N-Acetylanthranilic Acid Fischer-Speier Esterification1>80High (requires purification)Direct and simple; reaction equilibrium can be unfavorable.
Anthranilic Acid Acetylation + Esterification2Variable (dependent on both steps)High (after purification)Readily available and inexpensive precursor; two-step process adds complexity.
Methyl Anthranilate N-Acetylation1Moderate to HighHighSimple procedure; precursor may be more expensive than anthranilic acid.
Isatoic Anhydride One-Pot Synthesis1~85~97-98.5 (crude/distilled)[1]Highly efficient one-pot reaction; avoids isolation of intermediates.[1][2][3]

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways and a logical workflow for precursor selection, the following diagrams are provided.

SynthesisPathways cluster_anthranilic_acid From Anthranilic Acid cluster_n_acetyl From N-Acetylanthranilic Acid cluster_methyl_anthranilate From Methyl Anthranilate cluster_isatoic_anhydride From Isatoic Anhydride Anthranilic Acid Anthranilic Acid N-Acetylanthranilic Acid_inter N-Acetylanthranilic Acid Anthranilic Acid->N-Acetylanthranilic Acid_inter Acetylation This compound This compound N-Acetylanthranilic Acid_inter->this compound Esterification N-Acetylanthranilic Acid N-Acetylanthranilic Acid N-Acetylanthranilic Acid->this compound Esterification Methyl Anthranilate Methyl Anthranilate Methyl Anthranilate->this compound N-Acetylation Isatoic Anhydride Isatoic Anhydride Isatoic Anhydride->this compound One-Pot Reaction PrecursorSelectionWorkflow start Start: Define Synthesis Goals cost Is precursor cost a primary concern? start->cost steps Is a single-step synthesis preferred? cost->steps No anthranilic Consider Anthranilic Acid cost->anthranilic Yes yield_purity Are highest yield and purity critical? steps->yield_purity No n_acetyl Consider N-Acetylanthranilic Acid or Methyl Anthranilate steps->n_acetyl Yes yield_purity->anthranilic No isatoic Consider Isatoic Anhydride yield_purity->isatoic Yes end Select Optimal Precursor anthranilic->end isatoic->end n_acetyl->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Methyl N-acetylanthranilate, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound used in various research and development applications. Adherence to these procedures will help mitigate risks and ensure that your laboratory practices align with the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust or aerosols, use a suitable respirator.

Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSignificance for Disposal
Flash Point > 100 °C (> 212 °F)[2]Classified as a combustible solid. While not highly flammable, it can ignite with a sufficient heat source. Avoid open flames and heat during disposal.
Water Solubility Slightly soluble[3]Due to its limited solubility and potential aquatic toxicity, drain disposal is not recommended.[4][5][6]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[7]Reinforces the prohibition of drain disposal to prevent environmental contamination.
Biodegradability Readily biodegradable[6]While biodegradable, its potential for aquatic harm necessitates proper hazardous waste disposal rather than release into the environment.
pH Data not availableIn the absence of pH data, neutralization is not a recommended disposal method without specific protocols and validation.

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this chemical down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the full chemical name and any relevant hazard symbols (e.g., irritant).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible chemicals can react dangerously.

2. Waste Collection and Container Management:

  • Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original product container, if empty and in good condition, is often a suitable choice.[8]

  • Solid Waste: For solid this compound, collect it in a clearly labeled, sealed container. Avoid creating dust. If necessary, lightly moisten the solid with a compatible solvent (e.g., ethanol) to minimize dust generation, and note the solvent on the waste label.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a sealed bag or container and disposed of as hazardous waste.

  • Container Sealing: Keep the waste container securely closed at all times, except when adding waste.[9]

3. Storage of Chemical Waste:

  • Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be at or near the point of waste generation.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA as per your institution's policy and local regulations.

4. Arranging for Waste Pickup:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.

Experimental Protocol: Spill Cleanup

In the event of a small spill of this compound, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Wear appropriate PPE as described above.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Cleanup: Collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. Collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound is_waste Is the material waste? start->is_waste collect_waste Collect in a dedicated, labeled hazardous waste container. is_waste->collect_waste Yes spill Is there a spill? is_waste->spill No store_waste Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_waste->store_waste follow_spill_protocol Follow Spill Cleanup Protocol: 1. Ensure Safety (PPE) 2. Contain Spill 3. Collect Waste 4. Decontaminate Area spill->follow_spill_protocol Yes spill->store_waste No follow_spill_protocol->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your local regulations for chemical disposal.

References

Essential Safety and Logistical Information for Handling Methyl N-acetylanthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Methyl N-acetylanthranilate, a compound used in flavor and fragrance research. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 2719-08-6[1][2]
Molecular Formula C₁₀H₁₁NO₃[1][2]
Molecular Weight 193.20 g/mol [1][2]
Synonyms 2-Acetamidobenzoic Acid Methyl Ester, Methyl 2-Acetamidobenzoate, N-Acetylanthranilic Acid Methyl Ester[1][2]

Table 2: Physical and Chemical Properties

PropertyValue
Appearance White to light yellow crystals with a fruity grape aroma[3]
Solubility Slightly soluble in water; soluble in ethanol
pKa 14.51 ± 0.70 (Predicted)[3]
Storage Class Combustible Solids (Storage Class 11)

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under OSHA HazCom standards, it is crucial to follow standard laboratory safety practices.[1] The recommended personal protective equipment is detailed below.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1]
Hand Protection Chemically resistant protective gloves (e.g., nitrile rubber).[1]
Respiratory Protection A dust respirator should be used, especially when handling the solid form where dust may be generated.[1]
Skin and Body Protection A standard laboratory coat is required. Protective boots may be necessary depending on the scale of handling.[1]

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]

  • Gather PPE: Collect all necessary PPE as specified in Table 3 and inspect for any damage.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound.

Handling Procedure
  • Don PPE: Put on your lab coat, safety glasses, and gloves.

  • Weighing the Compound: If weighing the solid, perform this task in a fume hood to avoid inhaling any dust.

  • Dissolving the Compound: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, be aware that the compound may decompose at high temperatures and generate poisonous fumes.[1] Closed containers should not be heated as they may explode.[1]

  • Post-Handling: After handling, wash hands and face thoroughly.[1]

Accidental Release and First Aid

In the event of an accidental release or exposure, follow these procedures.

Spill Cleanup
  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep the material to collect it in an airtight container, avoiding dust dispersal.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup should be placed in a sealed container for proper disposal.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] If irritation persists, seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with water.[1] If skin irritation occurs, seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Seek medical advice if you feel unwell.[1]

Disposal Plan

Proper disposal of chemical waste is critical for laboratory and environmental safety.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_dissolve Dissolve/Use in Experiment handling_weigh->handling_dissolve handling_cleanup Clean Work Area handling_dissolve->handling_cleanup em_spill Spill handling_dissolve->em_spill em_exposure Exposure handling_dissolve->em_exposure disp_collect Collect Waste handling_cleanup->disp_collect disp_seal Seal Waste Container disp_collect->disp_seal disp_store Store in Designated Area disp_seal->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose em_spill_cleanup Follow Spill Cleanup Protocol em_spill->em_spill_cleanup em_first_aid Administer First Aid em_exposure->em_first_aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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